molecular formula C6H8N2O2S B1396043 5-Methyl-2-(methylsulfonyl)pyrimidine CAS No. 38275-45-5

5-Methyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B1396043
CAS No.: 38275-45-5
M. Wt: 172.21 g/mol
InChI Key: VKXMPLKKSLHNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(methylsulfonyl)pyrimidine is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXMPLKKSLHNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705230
Record name 2-(Methanesulfonyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-45-5
Record name 2-(Methanesulfonyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-2-(methylsulfonyl)pyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methyl-2-(methylsulfonyl)pyrimidine: Properties, Synthesis, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to mimic biological purines.[1] Its derivatives are integral to a wide array of drugs, including those for oncology, infectious diseases, and neurological disorders.[2][3] Within this broad class, sulfonylpyrimidines have emerged as particularly valuable intermediates. The methylsulfonyl group, acting as an excellent leaving group, facilitates nucleophilic aromatic substitution, making these compounds powerful building blocks for creating diverse molecular libraries.

This guide focuses on this compound, a key heterocyclic compound for drug discovery professionals. We will provide an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, we will delve into its practical applications as a versatile intermediate in the development of novel therapeutics, offering field-proven insights for researchers and scientists.

Molecular Structure and Physicochemical Properties

Molecular Structure

This compound is a heterocyclic organic compound featuring a pyrimidine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. A methyl group is substituted at the 5-position, and a methylsulfonyl group (-SO₂CH₃) is attached at the 2-position. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the pyrimidine ring, particularly at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 38275-45-5[4][5]
Molecular Formula C₆H₈N₂O₂S[4]
Molecular Weight 172.20 g/mol [4][5]
Appearance Solid[6]
Storage Temperature Room Temperature, Sealed in dry[4][6]
SMILES O=S(C1=NC=C(C)C=N1)(C)=O[5]
InChI Key MFCD10574953[4]

Synthesis of this compound

Synthetic Strategy Overview

The most common and efficient synthesis of 2-(methylsulfonyl)pyrimidine derivatives involves a two-step process: methylation of a corresponding pyrimidine-2-thiol (or 2-mercaptopyrimidine) to form a thioether, followed by oxidation of the thioether to the sulfone. This strategy is favored due to the high yields, operational simplicity, and the ready availability of starting materials. The oxidation step is critical, and various oxidizing agents can be employed, with hydrogen peroxide and Oxone being common choices for their effectiveness and environmental compatibility.[7]

The causality behind this experimental choice lies in the nucleophilicity of the sulfur atom in the thiol, which readily attacks methylating agents. The subsequent oxidation is a robust and well-established transformation in organic chemistry.

G Start 5-Methylpyrimidine-2-thiol (Starting Material) Step1 Step 1: Methylation (e.g., Dimethyl sulfate) Start->Step1 Intermediate 5-Methyl-2-(methylthio)pyrimidine (Thioether Intermediate) Step1->Intermediate Step2 Step 2: Oxidation (e.g., H₂O₂, Oxone) Intermediate->Step2 Product This compound (Final Product) Step2->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis adapted from established methods for preparing analogous 2-(methylsulfonyl)pyrimidine derivatives.[7]

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidine

  • Reaction Setup: To a stirred solution of 5-methylpyrimidine-2-thiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq). Stir at room temperature for 15-30 minutes.

  • Methylation: Cool the reaction mixture in an ice bath. Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq), dropwise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the crude 5-methyl-2-(methylthio)pyrimidine (1.0 eq) from the previous step in a mixture of acetone and water.[7]

  • Oxidation: Add Oxone (potassium peroxymonosulfate) (2.2 eq) portion-wise to the solution, maintaining the temperature with an ice bath. The use of Oxone in an aqueous-organic solvent system provides an efficient and environmentally friendly approach.[7]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the complete oxidation of the thioether to the sulfone by TLC.

  • Work-up: After completion, filter the reaction mixture to remove inorganic salts. Add sodium thiosulfate solution to quench any remaining oxidant.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity and Applications in Drug Discovery

Reactivity Profile

The primary utility of this compound in synthetic chemistry stems from the behavior of the methylsulfonyl group as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is electron-deficient, which activates the 2-position towards nucleophilic attack. The potent electron-withdrawing sulfonyl group further enhances this activation, allowing for facile displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it a superior building block compared to its 2-chloro or 2-bromo analogues in many cases.

G cluster_0 SₙAr Mechanism Reactant This compound Intermediate Meisenheimer Complex (Intermediate) Reactant->Intermediate Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Substituted-5-methylpyrimidine Intermediate->Product Loss of Leaving Group LeavingGroup ⁻SO₂CH₃ (Leaving Group) Product->LeavingGroup Released

Caption: SNAr mechanism involving this compound.

Role as a Pharmaceutical Intermediate

The reliable reactivity of this compound makes it a valuable intermediate in the synthesis of biologically active compounds. By displacing the sulfonyl group, medicinal chemists can readily introduce various pharmacophores at the 2-position of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

Derivatives of 2-(methylsulfonyl)pyrimidine are prevalent in modern drug discovery. For instance, pyrimidine-based compounds are investigated as kinase inhibitors for cancer therapy, where the pyrimidine core often serves as a hinge-binding motif.[1] Additionally, related structures have been explored as GPR119 agonists for the potential treatment of type 2 diabetes and obesity, highlighting the broad therapeutic potential of this chemical class.[8]

Safety and Handling

As a laboratory chemical, this compound and its analogues require careful handling. The following information is compiled from representative Safety Data Sheets (SDS).

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9][10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust.
P264 Wash skin thoroughly after handling.
P280 Wear protective gloves/eye protection/face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a highly functionalized and reactive building block with significant value for researchers, particularly in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity via nucleophilic aromatic substitution make it an ideal starting point for the creation of diverse compound libraries. The demonstrated and potential applications of its derivatives in treating a range of diseases underscore its importance as a privileged scaffold in the development of next-generation therapeutics. This guide provides the core technical knowledge required for scientists to effectively and safely utilize this versatile chemical intermediate in their research endeavors.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial inquiries for CAS number 38275-45-5 led to ambiguity. Extensive database analysis has confirmed that the compound of significant interest in pharmaceutical research and development, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, is correctly identified by CAS Number 93957-49-4 . This guide will focus on the spectroscopic characterization of this specific molecule.

Introduction

3-(4-Fluorophenyl)-1-isopropyl-1H-indole is a key intermediate in the synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase used to lower cholesterol and prevent cardiovascular disease.[1] The purity and structural integrity of this precursor are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and verify the structure of this compound, presented from the perspective of a Senior Application Scientist. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Caption: Molecular structure of 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra for a solid organic compound like 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer setup Insert sample, lock, and shim transfer->setup H1_acq Acquire ¹H NMR spectrum setup->H1_acq C13_acq Acquire ¹³C NMR spectrum (proton-decoupled) setup->C13_acq transform Fourier transform FID H1_acq->transform C13_acq->transform phase Phase correction transform->phase baseline Baseline correction phase->baseline calibrate Calibrate to residual solvent peak baseline->calibrate integrate Integrate signals (¹H) calibrate->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a distinct residual solvent peak for calibration.

  • Shimming: This process is critical for achieving a homogeneous magnetic field across the sample, resulting in sharp, well-resolved spectral lines, which is essential for accurate coupling constant determination.

¹H NMR Spectroscopy

Expected Spectral Features for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole:

  • Isopropyl Group: A septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups are anticipated. The integration of these signals should be in a 1:6 ratio.

  • Indole Ring Protons: The protons on the indole scaffold will appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The H2 proton is expected to be a singlet.

  • 4-Fluorophenyl Group: The protons on the fluorophenyl ring will exhibit splitting patterns characteristic of a para-substituted benzene ring, further complicated by coupling to the fluorine atom.

¹H NMR Data for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde: [3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1.649, 1.666s-Isopropyl -CH₃
5.107m-Isopropyl -CH
7.709 - 7.782m-Aromatic protons
6.115dd16, 7.6Vinylic proton
7.959d16Vinylic proton
9.619d7.6Aldehyde proton

Note: The spectrum was recorded in DMSO-d₆.

Interpretation and Comparison: The presence of the acrylaldehyde group in this derivative significantly alters the chemical shifts of the indole protons and introduces vinylic and aldehydic proton signals. However, the signals for the isopropyl group provide a valuable reference point. For 3-(4-fluorophenyl)-1-isopropyl-1H-indole, the aromatic region would be less complex, and the vinylic and aldehydic signals would be absent.

¹³C NMR Spectroscopy

Expected Spectral Features for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole:

  • Isopropyl Group: Two distinct signals are expected, one for the methine carbon and one for the two equivalent methyl carbons.

  • Indole and Phenyl Rings: A series of signals in the aromatic region (typically 110-140 ppm) will correspond to the carbons of the indole and fluorophenyl rings. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

¹³C NMR Data for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde: [2]

Chemical Shift (δ, ppm)Assignment
21.37Isopropyl -CH₃
47.39Isopropyl -CH
112, 115, 119, 120, 124, 127, 130, 132, 136, 141, 160Aromatic and Vinylic Carbons
162.62C-F
194.02Carbonyl Carbon

Note: The spectrum was recorded in CDCl₃.

Interpretation and Comparison: The ¹³C NMR spectrum of the derivative confirms the presence of the key functional groups. For 3-(4-fluorophenyl)-1-isopropyl-1H-indole, the signals for the vinylic and carbonyl carbons would be absent. The chemical shifts of the indole and phenyl carbons would also be shifted due to the absence of the electron-withdrawing acrylaldehyde group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation (KBr Pellet)

G cluster_prep Sample Preparation cluster_acq Data Acquisition grind_sample Grind 1-2 mg of sample mix Mix with ~100 mg of dry KBr powder grind_sample->mix grind_mix Grind the mixture thoroughly mix->grind_mix press Press into a transparent pellet grind_mix->press background Acquire background spectrum (empty holder) press->background sample_spec Acquire sample spectrum background->sample_spec

Caption: Workflow for preparing a KBr pellet for IR spectroscopy.

Trustworthiness of the Protocol: The use of a background spectrum is a self-validating step that corrects for atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely from the sample.

Expected IR Absorption Bands for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2970-2850C-H stretchAliphatic (isopropyl)
~1600, 1500, 1450C=C stretchAromatic rings
~1100-1000C-F stretchFluoroaromatic

Available IR Data: A transmission IR spectrum for 3-(4-fluorophenyl)-1-isopropyl-1H-indole is available on SpectraBase, which can be accessed for detailed analysis.[4]

IR Data for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde: [3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1666.38C=O stretchα,β-unsaturated aldehyde
1610.45C=C stretchVinylic and Aromatic

Interpretation and Comparison: The derivative shows a strong carbonyl peak, which would be absent in the spectrum of 3-(4-fluorophenyl)-1-isopropyl-1H-indole. The C=C stretching vibrations in the parent compound would likely be less intense and may appear at slightly different wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

For a volatile, thermally stable compound like 3-(4-fluorophenyl)-1-isopropyl-1H-indole, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) with electron ionization is the method of choice.

Typical EI-MS Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: 50-500 amu

Authoritative Grounding: An ionization energy of 70 eV is the standard for EI-MS because it provides reproducible fragmentation patterns that can be compared to extensive spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[5]

Expected Mass Spectrum of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole:

  • Molecular Ion (M⁺•): The molecular weight of C₁₇H₁₆FN is 253.31 g/mol . A prominent molecular ion peak is expected at m/z 253.

  • Major Fragments: Fragmentation is likely to occur at the benzylic position and through the loss of the isopropyl group.

Proposed Fragmentation Pathway:

References

An In-depth Technical Guide to the Mechanism of Action of 5-Methyl-2-(methylsulfonyl)pyrimidine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Within this class, 2-sulfonylpyrimidines have emerged as a particularly interesting chemotype, characterized by a unique mechanism of action revolving around covalent interactions with specific amino acid residues in proteins.[3][4][5][6] This guide provides an in-depth exploration of the mechanism of action of 5-Methyl-2-(methylsulfonyl)pyrimidine. While direct and extensive research on this specific molecule is not widely available in the public domain, its biological activity can be confidently inferred from the well-established principles governing the broader class of 2-sulfonylpyrimidines. The presence of the 5-methyl group is anticipated to modulate the reactivity and selectivity of the core scaffold, a concept that will be explored herein. This document will delve into the fundamental chemical reactivity, the biological consequences of target engagement, and the experimental methodologies used to elucidate the mechanism of this important class of compounds.

Core Mechanism of Action: Covalent Thiol Modification

The primary mechanism of action for 2-sulfonylpyrimidines in biological systems is the covalent modification of cysteine residues through a nucleophilic aromatic substitution (SNAr) reaction.[3][7] The sulfonyl group at the 2-position of the pyrimidine ring acts as an excellent leaving group, making the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles. In the physiological context, the most reactive nucleophiles are the thiol groups of cysteine residues, particularly in their deprotonated thiolate form.

The reaction proceeds as follows: the thiolate anion of a cysteine residue attacks the electron-deficient C2 carbon of the pyrimidine ring. This leads to the formation of a stable thioether bond and the displacement of the methylsulfinate leaving group.[4][7] This covalent and often irreversible modification of the protein target can lead to a variety of biological outcomes, including enzyme inhibition, modulation of protein-protein interactions, or stabilization of specific protein conformations.[3][7]

The reactivity of the 2-sulfonylpyrimidine core is significantly influenced by the electronic properties of the substituents on the pyrimidine ring.[3][6] Electron-withdrawing groups tend to increase the electrophilicity of the C2 carbon, thereby accelerating the rate of the SNAr reaction. Conversely, electron-donating groups can decrease reactivity.[3] In the case of this compound, the methyl group at the 5-position is a weak electron-donating group, which would be expected to slightly attenuate the reactivity of the scaffold compared to an unsubstituted 2-sulfonylpyrimidine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Pyrimidine This compound Intermediate Tetrahedral Intermediate Pyrimidine->Intermediate Nucleophilic Attack by Cys-S⁻ Cysteine Protein-Cysteine-SH Cysteine->Intermediate Modified_Protein Covalently Modified Protein Intermediate->Modified_Protein Loss of Leaving Group Leaving_Group Methylsulfinic Acid Intermediate->Leaving_Group

Caption: General mechanism of cysteine modification by 2-sulfonylpyrimidines.

Biological Implications of Cysteine Targeting

The covalent modification of cysteine residues by 2-sulfonylpyrimidines can have profound effects on protein function and cellular signaling. The specific outcome is dependent on the identity of the protein target and the role of the modified cysteine residue.

Enzyme Inhibition

If the targeted cysteine is located within the active site of an enzyme, covalent modification can lead to irreversible inhibition. For example, 2-sulfonylpyrimidines have been identified as potent inhibitors of Staphylococcus aureus sortase A, a bacterial transpeptidase that plays a key role in virulence.[7] The inhibition occurs through the covalent modification of the active site cysteine (Cys184), thereby blocking the enzyme's catalytic activity.[7]

Modulation of Protein Conformation and Function

Covalent modification of cysteines outside of an active site can also have significant biological consequences. One notable example is the interaction of certain 2-sulfonylpyrimidines with the tumor suppressor protein p53.[3] Some of these compounds have been shown to selectively alkylate surface-exposed cysteines on the p53 DNA-binding domain.[3] This modification can stabilize the protein, including certain mutant forms of p53, without compromising its ability to bind to DNA.[3] This stabilization can lead to the reactivation of mutant p53's tumor-suppressive functions, inducing the expression of downstream target genes and promoting apoptosis in cancer cells.[3]

Experimental Protocols for Mechanistic Elucidation

A variety of experimental techniques are employed to characterize the mechanism of action of 2-sulfonylpyrimidines. These protocols are designed to confirm the covalent modification of target proteins and to assess the functional consequences of this interaction.

In Vitro Reactivity Assessment with Model Thiols

To quantify the intrinsic reactivity of a 2-sulfonylpyrimidine, its reaction with a model thiol such as glutathione (GSH) or N-acetylcysteine methyl ester (NACME) can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Step-by-Step Protocol: NMR Monitoring of Thiol Reactivity

  • Sample Preparation: Prepare a solution of the 2-sulfonylpyrimidine (e.g., this compound) and a model thiol (e.g., GSH) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) at a defined pH (e.g., 7.4).

  • NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the reactant peaks and the appearance of the product peaks, including the peak corresponding to the displaced methylsulfinic acid.[4][6] The rate of the reaction can be determined by fitting the kinetic data to an appropriate rate equation.

Protein Alkylation Analysis by Mass Spectrometry

To confirm the covalent modification of a target protein, intact protein mass spectrometry or peptide mapping can be utilized.

Step-by-Step Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the target protein with the 2-sulfonylpyrimidine compound for a specified time.

  • Sample Cleanup: Remove excess unreacted compound using a desalting column.

  • Mass Spectrometry Analysis: Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS).

  • Data Interpretation: A mass shift corresponding to the addition of the pyrimidine moiety and the loss of the sulfonyl group will confirm covalent modification.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays Reactivity Reactivity with Model Thiols (NMR, MS) Target_Binding Target Protein Incubation Reactivity->Target_Binding Mass_Spec Mass Spectrometry Analysis Target_Binding->Mass_Spec Confirms Covalent Modification Kinetics Enzyme Inhibition Kinetics Target_Binding->Kinetics Determines Inhibition Potency Cell_Treatment Cell Line Treatment Mass_Spec->Cell_Treatment Informs Cellular Studies Kinetics->Cell_Treatment Viability Cell Viability Assays Cell_Treatment->Viability Target_Engagement Cellular Target Engagement Cell_Treatment->Target_Engagement Downstream_Effects Analysis of Downstream Signaling Cell_Treatment->Downstream_Effects

Caption: Workflow for elucidating the mechanism of action of 2-sulfonylpyrimidines.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of 2-sulfonylpyrimidines makes them valuable tools in both drug discovery and chemical biology.

  • Covalent Inhibitors: The ability to form a covalent bond with a target protein can lead to drugs with prolonged duration of action and high potency. The tunability of the 2-sulfonylpyrimidine scaffold allows for the optimization of reactivity to achieve a balance between target engagement and off-target effects.

  • Chemical Probes: 2-Sulfonylpyrimidines can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for identifying and visualizing protein targets in complex biological systems.

Synthesis of 2-(Methylsulfonyl)pyrimidines

The synthesis of 2-(methylsulfonyl)pyrimidines is typically achieved through a two-step process. First, a corresponding 2-(methylthio)pyrimidine is synthesized, often through the condensation of a 1,3-dicarbonyl compound with S-methylisothiourea.[8] The 2-(methylthio)pyrimidine is then oxidized to the desired 2-(methylsulfonyl)pyrimidine using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[8]

Conclusion

This compound belongs to a class of compounds with a well-defined mechanism of action centered on the covalent modification of cysteine residues. This reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the targeted inactivation or modulation of a diverse range of proteins. The insights gained from studying the broader class of 2-sulfonylpyrimidines provide a strong foundation for understanding the biological activity of the 5-methyl substituted analog and for its further development as a potential therapeutic agent or chemical probe. Future research will likely focus on identifying the specific protein targets of this compound and elucidating the downstream cellular consequences of their modification.

References

The Emerging Therapeutic Landscape of 5-Methyl-2-(methylsulfonyl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methyl-2-(methylsulfonyl)pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the burgeoning potential of its derivatives, moving beyond a cursory overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the key mechanisms of action, from G-protein coupled receptor agonism to kinase and enzyme inhibition, and provide detailed, field-proven experimental protocols to empower further investigation. This document is structured to serve as a practical and authoritative resource, bridging the gap between theoretical potential and tangible laboratory application.

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic motif, integral to the structure of nucleic acids and a recurring feature in a multitude of clinically significant pharmaceuticals.[1] Its ability to engage in a wide array of non-covalent interactions, coupled with its synthetic tractability, has cemented its status as a "privileged scaffold" in drug design. The strategic incorporation of a methyl group at the 5-position and a methylsulfonyl moiety at the 2-position of the pyrimidine ring gives rise to a class of compounds with a unique electronic and steric profile, enabling potent and selective interactions with a diverse range of biological targets. This guide will explore the multifaceted therapeutic applications of these derivatives, with a focus on their potential in metabolic diseases, oncology, and infectious diseases.

GRP119 Agonism: A Novel Approach for the Treatment of Type 2 Diabetes and Obesity

A compelling application of this compound derivatives lies in their potent agonism of the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis.

Mechanism of Action: The Gs-cAMP Signaling Cascade

Activation of GPR119 by a pyrimidine-based agonist initiates a canonical Gαs signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). The subsequent elevation in intracellular cAMP levels has a dual effect:

  • In Pancreatic β-Cells: Increased cAMP potentiates glucose-stimulated insulin secretion (GSIS), enhancing the primary physiological response to elevated blood glucose.

  • In Intestinal L-Cells: Elevated cAMP triggers the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1 further stimulates insulin secretion, suppresses glucagon release, and promotes satiety, contributing to a multi-pronged anti-diabetic and anti-obesity effect.

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Derivative This compound Derivative GPR119 GPR119 Derivative->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Aurora_Kinase_Inhibition cluster_workflow Experimental Workflow: Aurora Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Aurora A Kinase - Substrate (e.g., Histone H3) - ATP - Kinase Buffer - Test Compound Start->Prepare_Reagents Dispense_Compound Dispense Test Compound or Vehicle Control Prepare_Reagents->Dispense_Compound Add_Kinase Add Aurora A Kinase Dispense_Compound->Add_Kinase Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence for ADP-Glo or Western Blot for p-Histone H3) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

The Strategic Role of 5-Methyl-2-(methylsulfonyl)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Rise of a Key Intermediate

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural molecules and synthetic drugs with a wide array of biological activities.[1][2] Its inherent ability to engage in various biological interactions has made it a privileged scaffold in drug discovery.[2] Within the vast chemical space of pyrimidine derivatives, 5-Methyl-2-(methylsulfonyl)pyrimidine has emerged as a particularly valuable and versatile intermediate. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and its strategic application in the development of novel therapeutics, with a focus on its role in the generation of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Synthesis and Chemical Properties: A Gateway to Molecular Diversity

The synthetic accessibility of this compound is a key factor in its widespread use. The most common and efficient route involves a two-step process starting from a corresponding 2-thiouracil or 2-chloropyrimidine precursor.

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidine

The initial step typically involves the S-methylation of a 5-methyl-2-thiouracil derivative or the nucleophilic substitution of a 2-chloro-5-methylpyrimidine with a methyl mercaptide salt.[3]

Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidine from 2-Chloropyrimidine

This protocol illustrates a general method for the synthesis of 2-(methylthio)pyrimidines from their 2-chloro counterparts.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloropyrimidine derivative in a suitable solvent such as dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium thiomethoxide to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Oxidation to this compound

The subsequent oxidation of the methylthio group to the methylsulfonyl group is a critical transformation. The resulting sulfonyl group is an excellent leaving group, rendering the C2 position of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This enhanced reactivity is the cornerstone of its utility as a chemical intermediate.

Experimental Protocol: Oxidation of the C2-Methylthio Group

This protocol describes the oxidation of the 2-methylthio group to the highly reactive 2-methylsulfonyl group.[1]

  • Reaction Setup: Dissolve 5-methyl-2-(methylthio)pyrimidine in a suitable solvent like dichloromethane (DCM) and cool the solution in an ice bath.

  • Oxidant Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the desired this compound.

The reactivity of the 2-sulfonylpyrimidine scaffold can be finely tuned by the electronic nature of other substituents on the pyrimidine ring, providing a powerful tool for controlling reaction rates and selectivity.[4]

Applications in Medicinal Chemistry: A Versatile Building Block for Diverse Targets

The high reactivity of the 2-methylsulfonyl group in this compound makes it an ideal electrophilic partner for a wide range of nucleophiles, enabling the facile synthesis of diverse libraries of compounds for biological screening. This section will highlight its application in the development of kinase inhibitors and GPCR modulators.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are a major class of drug targets, particularly in oncology.[5] The pyrimidine scaffold is a well-established pharmacophore for kinase inhibition, and this compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors.[5][6]

One notable example is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[7] The general strategy involves the displacement of the methylsulfonyl group with a substituted aniline to introduce the key pharmacophoric elements required for binding to the ATP-binding site of the kinase.

Workflow for the Synthesis of Pyrimidine-Based Kinase Inhibitors

G start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Substituted Aniline (Nucleophile) reagent->reaction product 2-(Anilino)-5-methylpyrimidine Kinase Inhibitor Core reaction->product

References

Solubility and Stability of 5-Methyl-2-(methylsulfonyl)pyrimidine: A Practical Guide to Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of 5-Methyl-2-(methylsulfonyl)pyrimidine. While specific public data for this compound is limited, this document leverages established principles of physical organic chemistry and data from structurally similar pyrimidine derivatives to offer predictive insights and robust, self-validating experimental protocols. The pyrimidine core is a cornerstone of numerous biologically active molecules, and understanding the physicochemical properties of its derivatives is paramount for successful application in research and drug development.[1][2] This guide equips researchers with the theoretical foundation and practical methodologies required to characterize this compound, covering solubility determination in common laboratory solvents, stability assessment under forced degradation conditions, and appropriate analytical techniques for quantification.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and a wide array of pharmaceuticals.[2] The molecule's structure is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a methylsulfonyl group at the 2-position.

  • Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms, contributing to the molecule's polarity and potential for hydrogen bonding.

  • Methyl Group (-CH₃) at C5: A small, lipophilic group that can influence binding interactions and metabolic stability.

  • Methylsulfonyl Group (-SO₂CH₃) at C2: A strong electron-withdrawing group that significantly impacts the electron density of the pyrimidine ring. This group is highly polar and can act as a hydrogen bond acceptor, generally enhancing solubility in polar solvents.[3] In synthetic chemistry, the methylsulfonyl group is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution—a key consideration for both synthesis and potential degradation.[3]

Understanding the interplay of these functional groups is critical for predicting the compound's behavior in various solvent systems and under chemical stress.

Solubility Profile: Theoretical Prediction and Experimental Determination

The solubility of a compound is a critical parameter influencing its utility in screening assays, formulation development, and synthetic reactions. Based on its structure, this compound is predicted to be a crystalline solid at room temperature.[3][4]

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" provides a foundational approach to predicting solubility. The molecule possesses both polar (pyrimidine ring, methylsulfonyl group) and non-polar (methyl group) features, suggesting a nuanced solubility profile.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents due to strong dipole-dipole interactions with the methylsulfonyl group and pyrimidine ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Moderate to good solubility is expected. Alcohols can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group. Solubility in water is likely to be limited but measurable, a property that can be critical for biological assays.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the compound's overall polarity.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Low to moderate solubility is expected.

Experimental Workflow for Solubility Assessment

A rigorous determination of solubility requires a systematic approach. The following workflow outlines the steps for measuring both kinetic and thermodynamic solubility, which are essential for different applications in drug discovery.

G cluster_0 Part 1: Kinetic Solubility Screening (Early Assessment) cluster_1 Part 2: Thermodynamic Solubility (Equilibrium) A Prepare high-concentration DMSO stock (e.g., 10-20 mM) B Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate and shake (e.g., 1-2 hours) B->C D Analyze supernatant for precipitation (Nephelometry or visual inspection) C->D E Add excess solid compound to a known volume of each test solvent D->E Proceed if kinetic solubility is promising F Equilibrate the slurry (e.g., 24-48h at constant temp) with continuous agitation E->F G Separate solid from supernatant (Centrifugation or filtration) F->G H Quantify compound concentration in the supernatant via HPLC-UV G->H

Caption: Workflow for solubility determination.

Detailed Protocol for Thermodynamic Solubility

This protocol provides a self-validating system for obtaining reliable solubility data.

  • Preparation: Add an excess amount of solid this compound (enough to ensure saturation is visible) to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for at least 24 hours. This step is crucial for ensuring the system reaches thermodynamic equilibrium. A preliminary time-course experiment (e.g., sampling at 8, 16, and 24 hours) can validate that equilibrium has been achieved when concentration values plateau.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a solvent-compatible 0.22 µm syringe filter. Causality Check: This step ensures that only the dissolved compound is being measured.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard curve prepared from a known stock solution.

  • Data Reporting: Express solubility in mg/mL or molarity.

Predictive Solubility Data Summary

The following table should be used to record experimental findings. Relative polarity indices are included for context.[5][6]

SolventClassRelative PolarityPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterPolar Protic1.000Low[To be determined]
MethanolPolar Protic0.762Moderate-High[To be determined]
EthanolPolar Protic0.654Moderate[To be determined]
AcetonitrilePolar Aprotic0.460High[To be determined]
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Very High[To be determined]
AcetonePolar Aprotic0.355Moderate-High[To be determined]
Dichloromethane (DCM)Chlorinated0.309Low-Moderate[To be determined]
Tetrahydrofuran (THF)Ether0.207Moderate[To be determined]
TolueneAromatic0.099Very Low[To be determined]
HexaneNon-Polar0.009Insoluble[To be determined]

Stability Profile: Forced Degradation and Analysis

Stability testing is essential to define proper storage and handling conditions and to understand potential degradation pathways. Pyrimidine rings can be susceptible to degradation, and the methylsulfonyl group can be displaced.[7][8] A forced degradation study is the standard approach to identify these liabilities.

Experimental Design for Forced Degradation

The objective is to expose a solution of the compound to stress conditions that are harsher than typical storage conditions to accelerate degradation. A validated stability-indicating HPLC method is required for this analysis.

G cluster_conditions Stress Conditions (Incubate at 40-60°C for up to 7 days) A Prepare solutions of compound in a suitable solvent (e.g., 1 mg/mL in ACN:Water) B Hydrolytic (Acidic) 0.1 M HCl A->B C Hydrolytic (Basic) 0.1 M NaOH A->C D Oxidative 3% H₂O₂ A->D E Thermal Solution at 60°C Solid at 80°C A->E F Photolytic Expose to light (ICH Q1B) ~1.2 million lux hours A->F G Analyze samples at T=0 and subsequent time points (e.g., 1, 3, 7 days) by Stability-Indicating HPLC-UV B->G C->G D->G E->G F->G H Quantify parent compound peak area (% Remaining) and identify major degradants G->H I Characterize significant degradants using LC-MS to determine m/z H->I

Caption: Forced degradation study workflow.

Protocol for Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from all potential degradation products.

  • Method Development: Use a C18 reverse-phase column with a gradient elution profile, typically using a mobile phase of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.

  • Forced Degradation Sample Analysis: Analyze samples from each stress condition. The goal is to achieve baseline separation between the parent peak and any new peaks that appear.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This confirms that the parent peak is not co-eluting with any degradants, a critical self-validation step.

  • Quantification: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant loss is typically defined as >5-10% degradation.

Predicted Stability and Potential Degradation Pathways
  • Acidic Conditions: The compound is likely stable, as pyrimidines are generally resistant to acid hydrolysis unless harsh conditions are applied.

  • Basic Conditions: The compound is potentially labile under basic conditions. The electron-withdrawing methylsulfonyl group activates the C2 position for nucleophilic attack by hydroxide, which could lead to the formation of 5-methyl-pyrimidin-2-ol.

  • Oxidative Conditions: The sulfur atom in the methylsulfonyl group is already in its highest oxidation state (+6), making it resistant to further oxidation. The pyrimidine ring itself could be susceptible to oxidation, but this typically requires strong reagents.

  • Thermal and Photolytic Stability: Should be determined empirically. Aromatic heterocyclic systems are often sensitive to UV light.

Stability Data Summary Table
ConditionTime Point% Parent Compound RemainingObservations (No. of Degradants)
Control (No Stress)7 days[To be determined][To be determined]
0.1 M HCl7 days[To be determined][To be determined]
0.1 M NaOH7 days[To be determined][To be determined]
3% H₂O₂7 days[To be determined][To be determined]
Thermal (Solution)7 days[To be determined][To be determined]
Photolytic-[To be determined][To be determined]

Recommended Handling and Storage

Based on the predicted chemical properties, the following general handling and storage procedures are recommended until empirical data is generated:

  • Storage: Store the solid compound in a tightly sealed container at room temperature or refrigerated (2-8 °C), protected from light and moisture.

  • Solution Handling: Prepare solutions fresh whenever possible. For stock solutions in DMSO, store frozen at -20 °C in small aliquots to minimize freeze-thaw cycles. Avoid prolonged storage in basic aqueous solutions.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While direct, quantitative data on its solubility and stability are not widely published, its properties can be reliably predicted based on its chemical structure and the behavior of related pyrimidines. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to empirically determine these critical physicochemical parameters. By following the outlined workflows for solubility and stability assessment, scientists can generate the robust data needed to confidently advance their research and development objectives.

References

The Pyrimidine Sulfone Moiety: A Tunable Warhead for Covalent Targeting in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Targets and Covalent Modification Mechanisms of 5-Methyl-2-(methylsulfonyl)pyrimidine and Related Compounds

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] While often utilized for its ability to form specific, non-covalent interactions with biological macromolecules, a subset of pyrimidine derivatives, namely 2-sulfonylpyrimidines, possess a distinct and powerful mechanism of action: the covalent modification of protein targets. This guide provides a detailed exploration of this compound and its analogs as members of this class of compounds. We will delve into their primary biological targets, the underlying chemical mechanism of covalent modification, and the state-of-the-art experimental methodologies for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these covalent modifiers in their own research and development endeavors.

Introduction: Beyond Non-Covalent Interactions

The majority of small-molecule drugs function by binding reversibly to their protein targets through a network of non-covalent interactions. However, there is a resurgent interest in covalent inhibitors, which form a stable, irreversible bond with their target protein.[2] This mode of action can offer several advantages, including prolonged duration of action, high potency, and the ability to target proteins that have been challenging to drug via non-covalent approaches.

The 2-sulfonylpyrimidine core, including this compound, represents a class of "tunable warheads" for covalent drug discovery.[3] These compounds are not typically potent inhibitors in their own right but act as mild and selective alkylating agents, specifically targeting nucleophilic amino acid residues on proteins. Their biological effects are a direct consequence of this covalent modification.

The Primary Biological Target: The Cysteine Thiol

The predominant biological target of 2-sulfonylpyrimidines is the thiol side chain of cysteine residues within proteins.[3] Cysteine is a relatively rare amino acid, and its thiol group can exist as a highly nucleophilic thiolate anion at physiological pH, making it susceptible to reaction with electrophilic compounds. The reactivity of a particular cysteine residue is highly dependent on its local microenvironment within the protein structure.

The interaction between a 2-sulfonylpyrimidine and a cysteine residue is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic sulfur atom of the cysteine attacks the electron-deficient C2 position of the pyrimidine ring, displacing the methylsulfonyl group as a sulfinate leaving group. This forms a stable thioether bond between the protein and the pyrimidine moiety.

SNAr_Mechanism

Caption: Mechanism of Cysteine Arylation by 2-Sulfonylpyrimidine.

Validated Protein Targets and Biological Consequences

While in principle any sufficiently reactive and accessible cysteine residue could be a target, research has focused on specific proteins where this covalent modification leads to a measurable biological outcome.

Tumor Suppressor Protein p53

One of the most well-documented targets of 2-sulfonylpyrimidines is the tumor suppressor protein p53.[4] Many cancer-associated mutations in p53 lead to its destabilization and aggregation. It has been demonstrated that certain 2-sulfonylpyrimidine compounds can covalently modify solvent-exposed cysteine residues on the surface of the p53 DNA-binding domain, such as Cys182 and Cys277.[4][5] This modification can lead to the thermal stabilization of the mutant p53 protein, preventing its aggregation and in some cases, restoring its tumor-suppressive function.[4]

Staphylococcus aureus Sortase A

Sortase A (SrtA) is a bacterial enzyme crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria like Staphylococcus aureus.[6] The active site of SrtA contains a critical cysteine residue (Cys184). 2-Sulfonylpyrimidines have been identified as potent covalent inhibitors of SrtA.[6][7] By irreversibly modifying the active site cysteine, these compounds block the enzyme's function, preventing the display of virulence factors on the bacterial surface and thus attenuating the bacterium's pathogenicity.[6][8]

Quantitative Analysis of Reactivity

The reactivity of the 2-sulfonylpyrimidine core can be modulated by the addition of different substituents to the pyrimidine ring. This "tunability" is a key feature for developing selective covalent inhibitors. By altering the electronic properties of the pyrimidine ring, one can fine-tune the electrophilicity of the C2 position, thereby controlling the rate of reaction with cysteine.

Compound ClassKey SubstituentsRelative ReactivityTarget ApplicationReference
2-Sulfonylpyrimidines Electron-withdrawing groupsIncreasedCovalent inhibition[7]
Electron-donating groupsDecreasedFine-tuning selectivity[3]
2-Sulfonylpyridines Varies with substituentsTunableCovalent modification

Experimental Protocols for Target Validation

Validating the covalent modification of a protein by a 2-sulfonylpyrimidine requires a multi-faceted approach. The primary goals are to confirm that a covalent bond has formed, identify the specific site of modification, and assess the functional consequences of this modification.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the cornerstone for confirming covalent binding.[9]

Experimental Workflow: Intact Protein Mass Analysis

Intact_MS_Workflow

Caption: Workflow for Intact Protein Mass Spectrometry.

Step-by-Step Methodology:

  • Incubation: Incubate the purified target protein with a molar excess of the 2-sulfonylpyrimidine compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period. Include a vehicle control (e.g., DMSO) with the protein alone.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) to react with any remaining compound.

  • Sample Cleanup: Remove excess compound and non-volatile salts using a desalting column or C4 ZipTip.

  • LC-MS Analysis: Analyze the intact protein samples by liquid chromatography coupled to high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass increase in the compound-treated sample corresponding to the mass of the pyrimidine moiety confirms covalent adduct formation.[10]

Peptide Mapping for Site Identification:

To pinpoint the exact cysteine residue(s) modified, a "bottom-up" proteomics approach is employed.[11]

  • Adduct Formation: Form the covalent protein-compound adduct as described above.

  • Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea) and reduce and alkylate the non-modified cysteine residues to prevent disulfide bond scrambling.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Database Searching: Search the MS/MS data against the protein sequence database, specifying the mass of the pyrimidine adduct as a potential modification on cysteine residues. The identification of a peptide with this mass shift, along with the corresponding fragment ions in the MS/MS spectrum, confirms the site of modification.[10][12]

Assessing Functional Consequences: Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and high-throughput method to assess how covalent modification affects the thermal stability of the target protein.[13][14]

Experimental Workflow: Differential Scanning Fluorimetry

DSF_Workflow

Caption: Workflow for Differential Scanning Fluorimetry.

Step-by-Step Methodology:

  • Reaction Setup: In a qPCR plate, prepare reactions containing the purified target protein, the 2-sulfonylpyrimidine compound (or vehicle control), and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Thermal Denaturation: Place the plate in a qPCR instrument and apply a linear thermal gradient (e.g., from 25°C to 95°C).

  • Fluorescence Monitoring: The instrument monitors the fluorescence intensity in each well as the temperature increases. As the protein unfolds, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

  • Data Analysis: Plot fluorescence versus temperature to generate a protein melting curve. The midpoint of the unfolding transition is the melting temperature (Tm). A shift in the Tm (ΔTm) of the compound-treated sample compared to the control indicates that the covalent modification has altered the protein's stability.[15] An increase in Tm suggests stabilization.

Conclusion and Future Directions

This compound and its analogs are valuable tools in chemical biology and drug discovery, acting as selective covalent modifiers of cysteine residues. Their well-defined mechanism of action via nucleophilic aromatic substitution and the tunability of their reactivity make them an attractive class of compounds for targeting specific proteins. The validation of their biological targets relies on a robust combination of mass spectrometry to confirm covalent adduct formation and identify the site of modification, and biophysical techniques like DSF to assess the functional consequences on protein stability. As our understanding of the "covalently druggable" proteome expands, the strategic application of 2-sulfonylpyrimidines and related covalent warheads will undoubtedly lead to the development of novel probes and therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Discovery and History of 5-Methyl-2-(methylsulfonyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(methylsulfonyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, forming the structural core of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis. We will explore the foundational principles of pyrimidine chemistry that paved the way for its creation, from classical named reactions to modern, optimized methodologies. This guide will detail the primary synthetic routes, focusing on the prevalent strategy involving the construction of a 2-(methylthio)pyrimidine intermediate followed by oxidation. Key experimental protocols, comparative data, and mechanistic insights are provided to offer a thorough understanding for researchers in drug discovery and development.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in both nature and medicinal chemistry. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it is central to the structure and function of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents, with applications spanning oncology, virology, and anti-inflammatory research.[2][3] The this compound core, in particular, offers a versatile platform for the synthesis of targeted therapies. The methylsulfonyl group at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities to modulate biological activity.[4]

Historical Context: The Dawn of Pyrimidine Synthesis

The journey into the synthesis of pyrimidines began in the late 19th century. A landmark achievement was the work of Pietro Biginelli in 1891, who developed a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones.[4] However, the systematic exploration of pyrimidine synthesis is largely credited to Adolf Pinner.[1]

The Pinner Synthesis: A Foundational Approach

Beginning in 1884, Pinner's work on the condensation of amidines with 1,3-dicarbonyl compounds established a fundamental method for constructing the pyrimidine ring.[5] This reaction, now known as the Pinner pyrimidine synthesis, involves the acid- or base-catalyzed cyclization of an amidine with a β-keto ester, malonic ester, or β-diketone to yield a variety of substituted pyrimidines.[5][6] This classical method laid the chemical groundwork for the eventual synthesis of more complex pyrimidine derivatives, including the 5-methyl substituted scaffolds.

The Primary Synthetic Pathway to this compound

The most prevalent and historically significant route to this compound involves a two-stage process:

  • Formation of the 2-(methylthio)-5-methylpyrimidine core: This step focuses on the construction of the pyrimidine ring with a methylthio group at the 2-position.

  • Oxidation of the methylthio group: The sulfide is then oxidized to the corresponding sulfone.

This strategic approach is favored due to the ready availability of starting materials and the high efficiency of the oxidation step.

Stage 1: Synthesis of 2-(Methylthio)-5-methylpyrimidine

The construction of the 2-(methylthio)pyrimidine intermediate can be achieved through several methods, reflecting the evolution of synthetic organic chemistry.

A common and direct approach involves the cyclocondensation of a suitable three-carbon synthon with S-methylisothiourea. For the synthesis of 5-methylpyrimidines, a key precursor is a β-dicarbonyl compound or its equivalent bearing a methyl group at the 2-position.

One plausible historical route involves the reaction of ethyl 2-formylpropanoate with S-methylisothiourea sulfate in the presence of a base.

Cyclocondensation_with_S-Methylisothiourea Ethyl_2-formylpropanoate Ethyl 2-formylpropanoate Intermediate Cyclized Intermediate Ethyl_2-formylpropanoate->Intermediate + S-Methylisothiourea (Base) S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea->Intermediate 2-Methylthio-5-methylpyrimidin-4-ol 2-(Methylthio)-5-methylpyrimidin-4(3H)-one Intermediate->2-Methylthio-5-methylpyrimidin-4-ol Tautomerization

Caption: Cyclocondensation to form the pyrimidine ring.

The resulting 2-(methylthio)-5-methylpyrimidin-4(3H)-one can then be converted to the desired 2-(methylthio)-5-methylpyrimidine through a two-step process of chlorination followed by reduction.

An alternative and widely used strategy involves the initial synthesis of 2-mercapto-5-methylpyrimidine, followed by methylation of the thiol group.

Synthesis of 2-Mercapto-5-methylpyrimidine:

This intermediate can be prepared by the condensation of a suitable C3 fragment with thiourea. For instance, the reaction of 3-methyl-2-butenal with thiourea can yield the desired product.

Methylation of the Thiol Group:

The subsequent methylation of the 2-mercaptopyrimidine is a straightforward S-alkylation reaction, typically carried out using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[7]

Methylation_of_Thiol 2-Mercapto-5-methylpyrimidine 2-Mercapto-5-methylpyrimidine Product 2-(Methylthio)-5-methylpyrimidine 2-Mercapto-5-methylpyrimidine->Product + Base Methylating_Agent Methyl Iodide (CH3I) or Dimethyl Sulfate ((CH3)2SO4) Methylating_Agent->Product

Caption: S-Methylation of 2-mercapto-5-methylpyrimidine.

Stage 2: Oxidation of 2-(Methylthio)-5-methylpyrimidine

The oxidation of the 2-methylthio group to the 2-methylsulfonyl group is a critical step that activates the C2 position for nucleophilic substitution. This transformation is typically achieved with high efficiency using common oxidizing agents.

m-CPBA is a widely used and effective reagent for the oxidation of sulfides to sulfones. The reaction is generally clean and proceeds under mild conditions.

Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is another powerful and environmentally friendly oxidizing agent for this transformation. It is often used in a biphasic system or in polar solvents.

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound and its key intermediates.

Protocol 1: Synthesis of 2-(Methylthio)-5-methylpyrimidine from 2-Chloro-5-methylpyrimidine

This method provides a reliable route starting from a commercially available precursor.

Materials:

  • 2-Chloro-5-methylpyrimidine

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloro-5-methylpyrimidine in DMF, add sodium thiomethoxide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(methylthio)-5-methylpyrimidine.

Protocol 2: Oxidation of 2-(Methylthio)-5-methylpyrimidine to this compound[4]

Materials:

  • 2-(Methylthio)-5-methylpyrimidine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(methylthio)-5-methylpyrimidine in dichloromethane and cool the solution to 0 °C in an ice bath.[4]

  • Add m-CPBA (approximately 2.2 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[4]

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.[4]

Comparative Data of Synthetic Routes

Route Key Starting Materials Number of Steps Typical Overall Yield Advantages Disadvantages
A: Cyclocondensation & Oxidation Ethyl 2-formylpropanoate, S-Methylisothiourea3-4ModerateConvergent, builds complexity early.May require multiple steps for functional group interconversion.
B: Thiol Methylation & Oxidation 3-Methyl-2-butenal, Thiourea, Methylating Agent3GoodUtilizes readily available starting materials.Handling of odorous thiols and methylating agents.
C: From Chloropyrimidine 2-Chloro-5-methylpyrimidine, Sodium Thiomethoxide2HighHigh-yielding and straightforward.Relies on the availability of the chloropyrimidine starting material.

Conclusion

The synthesis of this compound has evolved from the foundational principles of pyrimidine chemistry established by pioneers like Pinner. The predominant synthetic strategy, involving the formation and subsequent oxidation of a 2-(methylthio)pyrimidine intermediate, has proven to be a robust and versatile approach. Modern variations and optimizations of this route, along with the development of alternative methods, continue to enhance the accessibility of this important building block for drug discovery. A thorough understanding of these synthetic pathways, their historical context, and the underlying reaction mechanisms is crucial for medicinal chemists aiming to design and create the next generation of pyrimidine-based therapeutics.

References

Methodological & Application

Protocol for the synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine from 2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine

Introduction: The Strategic Importance of Pyrimidine Sulfones in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility stems from its ability to engage in various biological interactions and its synthetic tractability. Within the vast landscape of pyrimidine chemistry, 2-sulfonylpyrimidines stand out as exceptionally valuable intermediates, particularly in the synthesis of complex drug candidates.

The conversion of a 2-methylthiopyrimidine to its corresponding 2-methylsulfonyl derivative is a critical enabling transformation. The methylthio group itself is a poor leaving group for nucleophilic aromatic substitution (SNAr). However, oxidation to the methylsulfonyl group dramatically increases the electrophilicity of the C-2 position of the pyrimidine ring.[3] This activation transforms the sulfone into a superior leaving group, far more reactive towards nucleophiles than even its 2-chloro-pyrimidine counterpart.[3][4] This heightened reactivity allows for the facile introduction of a wide array of functional groups (amines, alcohols, etc.) at a key position, providing medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies. This application note provides a detailed, field-tested protocol for this pivotal oxidation reaction.

Reaction Mechanism and Experimental Rationale

The core of this protocol is the oxidation of a thioether to a sulfone. This transformation proceeds through a two-step oxidation pathway, first converting the thioether to a sulfoxide intermediate, which is then further oxidized to the final sulfone.

  • Choice of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice for this procedure. It is a highly effective and versatile reagent for a wide range of oxidative transformations, including the reliable conversion of sulfides to sulfoxides and sulfones.[5][6][7] While other oxidants like Oxone or hydrogen peroxide can be employed, m-CPBA offers excellent reactivity and selectivity for this specific substrate in common organic solvents like dichloromethane (DCM).[8][9]

  • Stoichiometry: A key consideration is the use of at least two molar equivalents of m-CPBA relative to the starting 2-methylthiopyrimidine. The first equivalent accomplishes the oxidation to the intermediate sulfoxide, and the second equivalent drives the reaction forward to the desired sulfone.[5][8] Using a slight excess (e.g., 2.1-2.2 equivalents) ensures the complete conversion of the starting material.

  • Temperature Control: The oxidation is an exothermic process. Maintaining a low temperature (0 °C) using an ice bath is crucial for controlling the reaction rate, preventing potential side reactions, and ensuring safety.[8] Uncontrolled temperature increases can lead to degradation of the starting material or product and pose a safety hazard with the peroxide reagent.

Overall Experimental Workflow

The protocol is designed for efficiency and robustness, following a logical progression from reaction setup to product isolation.

G A Starting Material (5-Methyl-2-(methylthio)pyrimidine) in Dichloromethane B Reaction Setup (Cool to 0 °C) A->B C Controlled Oxidation (Slow addition of m-CPBA) B->C D Reaction Monitoring (TLC Analysis) C->D E Aqueous Workup (Quench & Wash) D->E F Purification (Drying & Solvent Removal) E->F G Final Product (this compound) F->G

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol details the synthesis of this compound from 5-Methyl-2-(methylthio)pyrimidine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methyl-2-(methylthio)pyrimidine≥97%Commercial VendorStarting material.
meta-Chloroperoxybenzoic acid (m-CPBA)70-77% (balance water)Commercial VendorOxidizing agent. Purity should be assayed before use if necessary.
Dichloromethane (DCM), Anhydrous≥99.8%Commercial VendorReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Reagent GradeIn-house PrepUsed for washing to remove acidic byproducts.
Saturated Sodium Thiosulfate (Na₂S₂O₃) SolutionACS Reagent GradeIn-house PrepUsed to quench excess peroxide.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercial VendorDrying agent.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer and stir bar--For reaction agitation.
Dropping funnel--For controlled addition of the oxidant.
Ice bath--For temperature control.
Separatory funnel--For aqueous workup.
Rotary evaporator--For solvent removal.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial VendorFor reaction monitoring.

Reaction Pathway

Caption: Stepwise oxidation from thioether to sulfone via a sulfoxide intermediate.

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Methyl-2-(methylthio)pyrimidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Oxidant Preparation: In a separate beaker, dissolve m-CPBA (2.2 eq) in a minimal amount of dichloromethane. Transfer this solution to a dropping funnel.

  • Controlled Addition: Add the m-CPBA solution dropwise from the dropping funnel to the stirred, cooled solution of the starting material over 30-45 minutes. Maintain the internal reaction temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible. This typically takes 1-3 hours.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel. Quench the excess m-CPBA by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 50 mL). The disappearance of peroxides can be tested with potassium iodide starch paper.[10]

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct. A final wash with brine (1 x 50 mL) is recommended.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexanes mixture to yield the final product as a white crystalline solid.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldAppearance
5-Methyl-2-(methylthio)pyrimidineC₆H₈N₂S140.21-Off-white solid
This compound C₆H₈N₂O₂S 172.21 >90% White solid

Critical Safety Precautions

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive and potentially explosive in its pure, dry state.[11] It is commercially available with a significant percentage of water for stabilization. Always store m-CPBA in its original container in a refrigerator (2-8 °C) and away from flammable materials, metals, and reducing agents.[6][10] Handle with non-metallic spatulas. All procedures involving m-CPBA should be conducted in a chemical fume hood.[10]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen.[12] Exposure should be minimized by working exclusively within a certified chemical fume hood.[13] Standard nitrile gloves offer very limited protection against DCM and are penetrated quickly; if splashes are a risk, use appropriate multi-layered gloves (e.g., nitrile under Silver Shield) and change gloves immediately upon contamination.[13]

  • Reaction Exotherm: The oxidation reaction is exothermic. Strict adherence to the slow, dropwise addition of the oxidant at 0 °C is essential to maintain control of the reaction and prevent a thermal runaway.

  • Waste Disposal: Peroxide-containing waste should be quenched with a reducing agent (e.g., sodium thiosulfate) before disposal. All chemical waste must be disposed of in accordance with institutional and local regulations.

References

Application of 5-Methyl-2-(methylsulfonyl)pyrimidine in Kinase Inhibitor Discovery: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases. The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase hinge region. The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the utility of a key intermediate, 5-Methyl-2-(methylsulfonyl)pyrimidine , in the discovery of novel kinase inhibitors. The methylsulfonyl group at the 2-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a versatile platform for the synthesis of diverse libraries of 2-substituted pyrimidine derivatives. The 5-methyl group offers an additional point of interaction within the ATP-binding pocket of target kinases, which can be exploited to enhance potency and selectivity.

Mechanism of Action: Leveraging the 2-Methylsulfonyl Group for Library Synthesis

The primary application of this compound in kinase inhibitor synthesis is its role as an electrophilic substrate in SNAr reactions. The electron-withdrawing nature of the pyrimidine ring and the potent activating effect of the sulfonyl group make the C2 position highly susceptible to nucleophilic attack.

This reactivity allows for the facile introduction of a wide variety of nucleophiles, most commonly amines, to generate libraries of 2-amino-5-methylpyrimidine derivatives. This is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR).

Furthermore, the 2-sulfonylpyrimidine moiety has been identified as a "warhead" for the development of targeted covalent inhibitors.[1] In this context, the pyrimidine ring acts as a scaffold to position the reactive sulfonyl group in proximity to a nucleophilic cysteine residue within the kinase active site. The subsequent SNAr reaction results in the formation of an irreversible covalent bond, leading to prolonged and potent inhibition of the target kinase.[1][2]

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-methylpyrimidine Derivatives via SNAr

This protocol describes a general method for the synthesis of a library of 2-amino-5-methylpyrimidine derivatives from this compound.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Reaction vials, magnetic stirrer, and heating block

  • Standard work-up and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a reaction vial, add this compound (1 equivalent).

  • Add the desired amine (1.1-1.5 equivalents).

  • Add anhydrous DMF to dissolve the reactants.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Seal the vial and heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-methylpyrimidine derivative.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is used to solubilize the reactants and facilitate the SNAr reaction.

  • Base: A non-nucleophilic base like DIPEA is used to scavenge the methanesulfinic acid byproduct without competing with the amine nucleophile.

  • Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the in vitro potency (IC50) of newly synthesized compounds against a target kinase. This assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[3]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Synthesized 5-methyl-2-aminopyrimidine inhibitors

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted inhibitors to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent ATP detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation and Analysis

Illustrative Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

The following table provides representative IC50 values for various kinase inhibitors based on the pyrimidine scaffold to illustrate the potential potency achievable. Note that these are examples from the broader class of pyrimidine inhibitors.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrimidine-basedAurora Kinase A15[3]
Pyrimidine-basedAurora Kinase B250[3]
2-Sulfonamide PyrimidineWRN Helicase22[2]
Thieno[3,2-d]pyrimidinePI3Kα165[4]

Visualizing Workflows and Pathways

General Synthetic Workflow

G A This compound C SNAr Reaction (DMF, DIPEA, Heat) A->C B Amine Library (R-NH2) B->C D Library of 2-Amino-5-methylpyrimidine Derivatives C->D E Purification and Characterization D->E F Biological Screening (Kinase Assays) E->F G cluster_0 Kinase Active Site Kinase Target Kinase Complex Non-covalent Binding Complex Kinase->Complex Cys Cysteine Residue (Cys-SH) Inhibitor 2-Sulfonylpyrimidine Inhibitor Inhibitor->Complex Reversible Binding Covalent_Adduct Covalent Inhibitor-Kinase Adduct (Irreversible Inhibition) Complex->Covalent_Adduct SNAr Reaction (Nucleophilic Attack) G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-Methylpyrimidine Kinase Inhibitor Inhibitor->RTK Inhibition

References

Experimental setup for nucleophilic aromatic substitution on 5-Methyl-2-(methylsulfonyl)pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Nucleophilic Aromatic Substitution on 5-Methyl-2-(methylsulfonyl)pyrimidine

Abstract

The pyrimidine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this scaffold via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries. This document provides a comprehensive technical guide for performing SNAr reactions on this compound. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting. The methylsulfonyl moiety at the C2 position acts as a potent activating group and an excellent leaving group, facilitating efficient substitution by a wide range of nucleophiles under mild conditions.[3][4]

Scientific Foundation: The SNAr Mechanism on Pyrimidines

Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heteroaromatic systems like pyrimidine is a powerful C-N, C-O, and C-S bond-forming reaction.[5] Unlike electrophilic aromatic substitution where the ring acts as a nucleophile, in SNAr the aromatic ring is the electrophile.[6][7] The reaction proceeds via a two-step addition-elimination mechanism.

Causality of Reactivity: The reactivity of the this compound substrate is governed by several factors:

  • Ring Activation: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, reducing the electron density of the ring and making it susceptible to nucleophilic attack.[5]

  • Leaving Group Activation: The methylsulfonyl group (-SO₂Me) is a superior leaving group. Its strong electron-withdrawing nature (-I, -M effects) further activates the C2 position for the initial nucleophilic attack and stabilizes the intermediate.[3][8]

  • Intermediate Stabilization: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized effectively onto the electronegative nitrogen atoms of the pyrimidine ring, lowering the activation energy of the first, rate-determining step.[6]

The general mechanism is depicted below:

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack (Rate-Determining) cluster_end Step 2: Leaving Group Departure Start This compound + Nu⁻ TS1 Transition State 1 Start->TS1 Slow Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Fast End 2-Substituted-5-methylpyrimidine + MeSO₂⁻ TS2->End Restores Aromaticity

Caption: The SNAr addition-elimination mechanism.

Experimental Protocol: General Procedure for Amination

This protocol describes a general method for the reaction of this compound with a primary or secondary amine. The procedure is robust and can be adapted for other nucleophiles with minor modifications.

Materials and Reagents
  • Substrate: this compound

  • Nucleophile: Amine of choice (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

  • Solvent: Ethanol (EtOH), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN)

  • Reagents for Workup: Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., Ethanol) to create a solution or slurry with a typical concentration of 0.1-0.5 M.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) to the stirring solution at room temperature, followed by the base (e.g., DIPEA, 1.5 eq).

    • Causality Note: A non-nucleophilic organic base like DIPEA is used to neutralize the methanesulfinic acid byproduct that is formed upon departure of the leaving group, driving the reaction to completion without competing with the primary nucleophile.

  • Reaction Execution: Heat the reaction mixture to a suitable temperature (typically 60-80 °C for EtOH, or room temperature to 60 °C for DMF).

    • Causality Note: Heating provides the necessary activation energy for the initial nucleophilic attack. More polar aprotic solvents like DMF can often facilitate the reaction at lower temperatures by stabilizing the charged Meisenheimer complex.[9]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-16 hours). A suitable eluent system would be 30-50% EtOAc in hexanes. The product is expected to be less polar than the sulfone starting material.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. c. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% EtOAc in hexanes) to yield the pure 2-amino-5-methylpyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Final Product A Charge Flask with Substrate & Solvent B Add Amine (Nu) & DIPEA (Base) A->B C Heat to 60-80 °C B->C D Monitor by TLC (2-16 h) C->D E Solvent Evaporation D->E F Aqueous Workup (EtOAc / NaHCO₃) E->F G Dry & Concentrate F->G H Silica Gel Chromatography G->H I Pure Product (NMR, MS Analysis) H->I

Caption: General experimental workflow for SNAr.

Reaction Scope & Optimization

The high reactivity of the 2-methylsulfonyl group allows for the use of a wide variety of nucleophiles.[3] The following table summarizes typical conditions.

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Typical Yield (%)
Aliphatic Amines MorpholineDIPEA / Et₃NEtOH, DMF, MeCN25 - 8085 - 98
Aromatic Amines AnilineK₂CO₃ / Cs₂CO₃DMF, Dioxane80 - 12070 - 90
Thiols ThiophenolK₂CO₃ / NaHDMF, THF0 - 5080 - 95
Alcohols/Phenols PhenolNaH / K₂CO₃DMF, DMSO50 - 10065 - 85
  • Optimization Insights:

    • Weak Nucleophiles: For less reactive nucleophiles like anilines or phenols, a stronger base (e.g., NaH, K₂CO₃) and a more polar aprotic solvent (DMF, DMSO) at higher temperatures are often required to facilitate the reaction.[9]

    • Regioselectivity: In substrates with multiple potential leaving groups, the reaction site can sometimes be controlled by modulating the reaction conditions or the properties of other substituents on the ring.[10][11] For this specific substrate, substitution occurs exclusively at the C2 position.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Nucleophile is too weak.3. Base is not strong enough.4. Reagents degraded (e.g., moisture).1. Increase reaction temperature.2. Switch to a more polar aprotic solvent (DMF, DMSO).3. Use a stronger base (e.g., K₂CO₃ for amines, NaH for alcohols/thiols).4. Use freshly opened or purified reagents and anhydrous solvents.
Multiple Products / Side Reactions 1. Reaction temperature is too high.2. Base is acting as a nucleophile.3. For di-functional nucleophiles, double addition may occur.1. Lower the reaction temperature and increase reaction time.2. Ensure a non-nucleophilic base (DIPEA) is used for sensitive substrates.3. Use a protecting group strategy or carefully control stoichiometry (use slight excess of pyrimidine substrate).
Difficult Purification Product and starting material have similar Rf values.Adjust the polarity of the TLC/column eluent. If co-elution persists, consider derivatization of the product or re-crystallization as an alternative purification method.

References

Application Notes and Protocols for the Quantification of 5-Methyl-2-(methylsulfonyl)pyrimidine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 5-Methyl-2-(methylsulfonyl)pyrimidine in complex reaction mixtures. Recognizing the critical need for accurate and reliable monitoring of this key intermediate in pharmaceutical synthesis, we present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods. This document is structured to provide not only step-by-step procedures but also the underlying scientific rationale for methodological choices, ensuring both technical accuracy and practical applicability. The protocols are designed as self-validating systems, incorporating system suitability, calibration, and quality control measures in line with international regulatory standards.

Introduction: The Importance of Quantifying this compound

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The methylsulfonyl group acts as an effective leaving group, facilitating nucleophilic aromatic substitution reactions to introduce diverse functionalities onto the pyrimidine ring.[1] Accurate quantification of this intermediate within a reaction mixture is paramount for several reasons:

  • Reaction Monitoring and Optimization: Real-time analysis allows for the precise determination of reaction kinetics, endpoint, and the formation of any side products, enabling process optimization for improved yield and purity.

  • Impurity Profiling: The synthesis of pyrimidine derivatives can be accompanied by the formation of various impurities, which may arise from side reactions or unreacted starting materials.[2] A robust analytical method is essential for identifying and quantifying these impurities to ensure the quality and safety of the final active pharmaceutical ingredient (API).

  • Quality Control: In a manufacturing environment, a validated analytical method is a regulatory requirement for in-process control and final product release, ensuring batch-to-batch consistency.

This guide will focus on two primary analytical techniques, HPLC and GC-MS, providing detailed protocols and validation strategies.

Recommended Analytical Methodologies

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. For this compound, both HPLC and GC-MS offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of pyrimidine derivatives.[3] It offers excellent resolution and sensitivity, particularly when coupled with a UV detector, as the pyrimidine ring is a strong chromophore.

Causality of Method Choice:

  • Versatility: RP-HPLC can separate a wide range of polar and non-polar compounds, making it suitable for analyzing reaction mixtures containing starting materials, intermediates, and byproducts of varying polarities.

  • Robustness: HPLC methods are generally robust and can be readily validated according to ICH guidelines.[4][5]

  • Non-destructive: The analyte can be collected post-detection for further characterization if needed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some pyrimidine derivatives may require derivatization to improve their volatility, the methylsulfonyl group in the target analyte suggests it may be amenable to direct GC analysis. The mass spectrometer provides definitive identification and enhanced selectivity.

Causality of Method Choice:

  • High Selectivity: The mass spectrometer allows for the selective detection of the target analyte based on its unique mass-to-charge ratio (m/z), minimizing interference from matrix components.

  • Structural Information: The fragmentation pattern obtained from MS analysis can be used to confirm the identity of the analyte and to elucidate the structure of unknown impurities.

  • Sensitivity: GC-MS can offer very low limits of detection, which is particularly useful for trace impurity analysis.

Experimental Protocols

The following protocols are presented as a starting point and should be optimized and validated for your specific application.

Protocol 1: Quantification by Reversed-Phase HPLC with UV Detection

This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound.

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Reaction mixture aliquots

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Quench the reaction: If the reaction is ongoing, quench a small aliquot (e.g., 100 µL) by diluting it in a known volume of a suitable solvent (e.g., 900 µL of methanol) to stop the reaction and precipitate any insoluble materials.

  • Dilution: Further dilute the quenched sample with the mobile phase (initial composition) to bring the concentration of this compound into the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Stock Solution: Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the analyte in the prepared samples.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Before sample analysis, perform a system suitability test by injecting a standard solution six times. The acceptance criteria should be:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Diagram: HPLC Workflow for Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction ReactionMixture->Quench DiluteSample Dilute Sample Quench->DiluteSample FilterSample Filter Sample (0.45 µm) DiluteSample->FilterSample InjectSamples Inject Prepared Samples FilterSample->InjectSamples ReferenceStd Reference Standard StockSol Prepare Stock Solution ReferenceStd->StockSol CalibStds Prepare Calibration Standards StockSol->CalibStds InjectStds Inject Calibration Standards CalibStds->InjectStds SystemSuitability System Suitability Test SystemSuitability->InjectStds Pass CalibrationCurve Generate Calibration Curve InjectStds->CalibrationCurve ConcentrationCalc Calculate Concentration CalibrationCurve->ConcentrationCalc PeakIntegration Peak Integration InjectSamples->PeakIntegration PeakIntegration->ConcentrationCalc Report Report Results ConcentrationCalc->Report GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification ReactionMixture Reaction Mixture Aliquot Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Drying Dry Extract Extraction->Drying AddIS Add Internal Standard Drying->AddIS DiluteSample Dilute Sample AddIS->DiluteSample InjectSamples Inject Prepared Samples DiluteSample->InjectSamples ReferenceStd Reference & IS Standards StockSol Prepare Stock Solutions ReferenceStd->StockSol CalibStds Prepare Calibration Standards StockSol->CalibStds InjectStds Inject Calibration Standards CalibStds->InjectStds SystemSuitability System Suitability Test SystemSuitability->InjectStds Pass CalibrationCurve Generate Calibration Curve InjectStds->CalibrationCurve ConcentrationCalc Calculate Concentration CalibrationCurve->ConcentrationCalc PeakIntegration Peak Integration (SIM) InjectSamples->PeakIntegration PeakIntegration->ConcentrationCalc Report Report Results ConcentrationCalc->Report

References

Application Notes and Protocols for Cell-Based Assays Using 5-Methyl-2-(methylsulfonyl)pyrimidine as a Putative ERK Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central regulator of cellular processes, including proliferation, differentiation, survival, and apoptosis. The Extracellular signal-regulated kinases (ERK1 and ERK2) are critical terminal nodes of this pathway. In a significant portion of human cancers, particularly melanoma, colorectal, and pancreatic cancers, the ERK pathway is constitutively activated due to mutations in upstream components like BRAF and RAS. This hyperactivation makes the ERK pathway a prime target for therapeutic intervention.

Small molecule inhibitors designed to block key kinases in this cascade have shown clinical success. The pyrimidine scaffold has emerged as a versatile core structure in drug discovery, valued for its synthetic accessibility and ability to be modified to achieve high potency and selectivity. This document provides a comprehensive guide for researchers evaluating novel pyrimidine-based compounds, using 5-Methyl-2-(methylsulfonyl)pyrimidine as a representative molecule for its potential as an inhibitor of the ERK signaling pathway.

These protocols are designed to first assess the compound's cytotoxic and anti-proliferative effects on cancer cells (Primary Assay) and then to validate its on-target mechanism by measuring the inhibition of ERK phosphorylation (Secondary Assay).

The ERK Signaling Cascade

The canonical Ras-Raf-MEK-ERK pathway is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs). This triggers the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Activated Raf phosphorylates and activates MEK1/2, which are dual-specificity kinases that then phosphorylate ERK1/2 on threonine and tyrosine residues, leading to their activation. Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK TF Transcription Factors (e.g., c-Myc, ELK1) pERK->TF Translocates & Activates Inhibitor This compound Inhibitor->ERK Inhibits Phosphorylation Proliferation Cell Proliferation & Survival TF->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1: The Ras-Raf-MEK-ERK signaling cascade and the putative point of inhibition.

Experimental Design Workflow

A robust evaluation of a potential kinase inhibitor follows a logical progression from broad phenotypic screening to specific, on-target validation. This ensures that observed anti-proliferative effects are indeed due to the intended mechanism of action.

Workflow cluster_primary Primary Assay: Phenotypic Screening cluster_secondary Secondary Assay: Mechanistic Validation start Start: Compound Synthesis & Solubilization MTT Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) start->MTT IC50 Determine IC50 Value MTT->IC50 WB Western Blot for Target Engagement IC50->WB Proceed if IC50 is potent pERK_analysis Analyze p-ERK / Total ERK Ratio WB->pERK_analysis conclusion Conclusion: Confirm On-Target Activity pERK_analysis->conclusion

Figure 2: Experimental workflow for inhibitor characterization.

Part 1: Primary Screening - Cell Viability (MTT) Assay

A. Scientific Rationale

The initial step is to determine the compound's effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most populations correlates directly with the number of viable cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan, quantified by spectrophotometry after solubilization, is proportional to the number of living cells. This assay allows for the determination of the compound's half-maximal inhibitory concentration (IC50).

B. Recommended Cell Line

For screening ERK pathway inhibitors, it is crucial to use a cell line known to be dependent on this pathway for survival. A375 , a human melanoma cell line with the BRAF V600E mutation, is an excellent model. This mutation leads to constitutive activation of the ERK pathway, making the cells highly sensitive to its inhibition.

C. Detailed Protocol

Materials:

  • A375 cells (or other suitable BRAF/RAS mutant cell line)

  • DMEM media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (solubilized in DMSO to a 10 mM stock)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the highest drug concentration, typically ≤0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

    • Return the plate to the incubator for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis and Presentation
  • Subtract the average absorbance of the medium-only blanks from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0 µM)e.g., 1.250100%
0.01DataCalculated
0.1DataCalculated
1DataCalculated
10DataCalculated
100DataCalculated
Calculated IC50 Value: X.XX µM

Part 2: Mechanistic Validation - Western Blot for p-ERK

A. Scientific Rationale

A decrease in cell viability suggests the compound is active, but does not confirm its mechanism. To validate that this compound inhibits the ERK pathway, we must measure its effect on the phosphorylation state of ERK. Western blotting is the gold-standard technique for this purpose. By treating cells with the compound and then probing cell lysates with antibodies specific for phosphorylated ERK (p-ERK) and total ERK, we can determine if the compound reduces the level of active ERK. A decrease in the ratio of p-ERK to total ERK provides strong evidence of on-target activity.

B. Detailed Protocol

Materials:

  • A375 cells

  • 6-well plates

  • This compound (solubilized in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium to reduce basal ERK phosphorylation.

    • Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 1-2 hours) to observe direct effects on signaling. Include a vehicle control.

  • Lysate Preparation and Protein Quantification:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Crucially , after imaging for p-ERK, strip the membrane using a mild stripping buffer.

    • Re-block the membrane and re-probe with the primary antibody against Total ERK1/2 to normalize for protein loading. Image the membrane again.

D. Data Analysis and Presentation
  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for both p-ERK and Total ERK for each sample.

  • Calculate the ratio of p-ERK to Total ERK for each treatment condition.

  • Normalize these ratios to the vehicle control to show the fold-change in ERK phosphorylation.

Treatmentp-ERK IntensityTotal ERK Intensityp-ERK / Total ERK RatioFold Change vs. Vehicle
VehicleDataDataCalculated1.0
Compound (0.5x IC50)DataDataCalculatedCalculated
Compound (1x IC50)DataDataCalculatedCalculated
Compound (2x IC50)DataDataCalculatedCalculated

A dose-dependent decrease in the p-ERK/Total ERK ratio would strongly support the hypothesis that this compound acts as an inhibitor of the ERK signaling pathway.

Application Notes and Protocols: A Scalable Synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of various pharmacologically active agents. Recognizing the critical need for robust and scalable synthetic routes to support preclinical studies, this application note details a two-step synthetic sequence beginning from commercially available 2-chloro-5-methylpyrimidine. The protocols herein are designed to be transferable from laboratory-scale (grams) to pilot-plant scale (kilograms), addressing common challenges encountered during process scale-up. This guide emphasizes safety, efficiency, and analytical rigor to ensure the production of high-purity Active Pharmaceutical Ingredients (APIs) for drug development pipelines.[1][2][3][4]

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5][6] The title compound, this compound, serves as a versatile building block, primarily due to the excellent leaving group character of the methylsulfonyl moiety.[7][8] This group facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various nucleophiles at the C2 position of the pyrimidine ring.[9][10][11][12] The methyl group at the C5 position provides a valuable point for molecular recognition and can influence the pharmacokinetic profile of the final drug candidate. This compound and its derivatives have been explored in the development of inhibitors for various biological targets, including kinases.[13][14][15]

The progression of a drug candidate from discovery to preclinical trials necessitates the synthesis of increasing quantities of the API, often from gram to kilogram scale.[2][3] This transition, known as scale-up, presents numerous challenges, including maintaining reaction efficiency, ensuring safety, and achieving consistent product quality.[2][4][16] This application note provides a detailed and validated protocol for the scalable synthesis of this compound to address these challenges.

Synthetic Strategy and Rationale

The selected synthetic route is a two-step process designed for operational simplicity, high yields, and scalability. The strategy involves:

  • Nucleophilic Aromatic Substitution: Synthesis of the intermediate, 5-Methyl-2-(methylthio)pyrimidine, via a nucleophilic substitution of 2-chloro-5-methylpyrimidine with a methylthiolate source. This reaction is generally high-yielding and utilizes readily available starting materials.[17][18]

  • Oxidation: Conversion of the methylthioether to the corresponding methylsulfone using a robust and selective oxidizing agent. The methylsulfonyl group is a superior leaving group compared to the chloro or methylthio moieties, enhancing its utility in subsequent synthetic steps.[7][17]

This approach avoids harsh reaction conditions and the use of expensive or hazardous reagents where possible, making it amenable to large-scale production.

Visualizing the Synthetic Workflow

The overall synthetic pathway and the process workflow are depicted below.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation 2-Chloro-5-methylpyrimidine 2-Chloro-5-methylpyrimidine Reaction_1 SNAr Reaction (DMF, RT) 2-Chloro-5-methylpyrimidine->Reaction_1 Sodium thiomethoxide Sodium thiomethoxide Sodium thiomethoxide->Reaction_1 5-Methyl-2-(methylthio)pyrimidine 5-Methyl-2-(methylthio)pyrimidine Reaction_1->5-Methyl-2-(methylthio)pyrimidine Reaction_2 Oxidation (MeOH/H2O, 0°C to RT) 5-Methyl-2-(methylthio)pyrimidine->Reaction_2 5-Methyl-2-(methylthio)pyrimidine->Reaction_2 Oxone Oxone Oxone->Reaction_2 This compound This compound Reaction_2->this compound Final_Product API This compound->Final_Product Start Start Start->2-Chloro-5-methylpyrimidine

Figure 1: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[19] Organic solvents are flammable and should be handled with care, away from ignition sources. Organosulfur compounds may have unpleasant odors and potential toxicity; handle with appropriate caution.[20]

Laboratory-Scale Synthesis (10 g Scale)

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidine

  • Materials and Equipment:

    • 2-Chloro-5-methylpyrimidine (10.0 g, 77.8 mmol)

    • Sodium thiomethoxide (6.54 g, 93.3 mmol, 1.2 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous (100 mL)

    • 250 mL three-neck round-bottom flask, magnetic stirrer, thermometer, and nitrogen inlet.

  • Procedure:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-5-methylpyrimidine (10.0 g).

    • Add anhydrous DMF (100 mL) and stir until the solid is fully dissolved.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add sodium thiomethoxide (6.54 g) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

    • Upon completion, pour the reaction mixture into ice-cold water (500 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 5-10% ethyl acetate in hexanes to afford 5-Methyl-2-(methylthio)pyrimidine as a white to off-white solid.

Step 2: Synthesis of this compound

  • Materials and Equipment:

    • 5-Methyl-2-(methylthio)pyrimidine (from Step 1, ~10.5 g, 74.9 mmol)

    • Oxone® (potassium peroxymonosulfate) (92.1 g, 149.8 mmol, 2.0 equiv)

    • Methanol (150 mL)

    • Water (150 mL)

    • 500 mL three-neck round-bottom flask, magnetic stirrer, and thermometer.

  • Procedure:

    • In a 500 mL three-neck round-bottom flask, dissolve 5-Methyl-2-(methylthio)pyrimidine (~10.5 g) in a mixture of methanol (150 mL) and water (150 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add Oxone® (92.1 g) portion-wise over 30-45 minutes, maintaining the internal temperature below 15 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until a KI-starch paper test is negative.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be recrystallized from a mixture of ethyl acetate and hexanes to yield this compound as a white crystalline solid.

Scale-Up Considerations and Protocol (1 kg Scale)

Transitioning from a laboratory to a pilot plant scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[3][16]

ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)Rationale for Change
Reactor 250-500 mL Glass Flask50 L Glass-Lined ReactorAccommodate larger volumes and provide better temperature control.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing in a larger volume.
Reagent Addition Manual, portion-wiseAddition funnel or pumpControlled and safe addition of reagents, especially for exothermic steps.
Temperature Control Ice BathReactor jacket with heating/cooling fluidPrecise and uniform temperature control is critical for safety and selectivity.
Work-up Separatory FunnelReactor-based extraction and phase separationSafer and more efficient for large volumes.
Isolation Rotary Evaporator, RecrystallizationFiltration (e.g., Nutsche filter), Oven DryingEfficient handling of large quantities of solid product.

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidine (1 kg Scale)

  • Procedure:

    • Charge a 50 L reactor with 2-chloro-5-methylpyrimidine (1.0 kg, 7.78 mol) and anhydrous DMF (10 L).

    • Start agitation and cool the reactor contents to 0-5 °C.

    • Slowly add sodium thiomethoxide (0.654 kg, 9.33 mol) via a solids charging port over 1-2 hours, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by HPLC.

    • Transfer the reaction mixture to a larger reactor containing 50 L of ice-cold water.

    • Perform aqueous work-up and extractions as described for the lab scale, using appropriate pumping and phase separation techniques.

    • Concentrate the combined organic layers under vacuum to obtain the crude product.

Step 2: Synthesis of this compound (1 kg Scale)

  • Procedure:

    • Charge a 50 L reactor with the crude 5-Methyl-2-(methylthio)pyrimidine (~1.05 kg, 7.49 mol), methanol (15 L), and water (15 L).

    • Cool the reactor to 0-5 °C.

    • Slowly add Oxone® (9.21 kg, 14.98 mol) portion-wise over 2-3 hours, carefully controlling the exotherm to keep the internal temperature below 15 °C.

    • Stir at room temperature for 6-8 hours, monitoring by HPLC.

    • Perform the quenching and work-up as described for the lab scale.

    • Isolate the final product by filtration and dry under vacuum at 40-50 °C.

Analytical Characterization

Consistent and thorough analytical testing is crucial for ensuring the quality and purity of the synthesized API.[21]

AnalysisSpecificationPurpose
Appearance White to off-white crystalline solidVisual inspection for consistency.
¹H NMR Conforms to structureConfirms the chemical identity and structure.
¹³C NMR Conforms to structureFurther confirmation of the chemical structure.
Mass Spectrometry [M+H]⁺ consistent with calculated massConfirms the molecular weight.
HPLC Purity ≥ 98%Quantifies the purity and detects impurities.
Melting Point Consistent with reference valueA physical constant indicative of purity.
Residual Solvents Within ICH limitsEnsures patient safety by limiting solvent exposure.

Process Safety Assessment

A thorough safety assessment is mandatory before scaling up any chemical process.

  • Exotherm Control: The oxidation step is significantly exothermic. The rate of addition of Oxone® must be carefully controlled, and an efficient cooling system is essential to prevent a runaway reaction.

  • Reagent Handling: Sodium thiomethoxide is corrosive and moisture-sensitive. DMF is a reproductive toxin. Oxone® is a strong oxidizing agent. Handle all reagents with appropriate engineering controls and PPE.

  • Waste Disposal: Aqueous and organic waste streams should be segregated and disposed of according to institutional and environmental regulations.

Conclusion

The synthetic protocols detailed in this application note provide a robust and scalable method for the preparation of this compound. By addressing key scale-up challenges and incorporating rigorous analytical and safety procedures, this guide enables the reliable production of this important building block in quantities sufficient for preclinical and early-phase clinical development. The presented methodology emphasizes efficiency, safety, and quality, aligning with the stringent requirements of the pharmaceutical industry.[1][4]

References

Application Notes and Protocols: The Strategic Use of 5-Methyl-2-(methylsulfonyl)pyrimidine in the Synthesis of Novel GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: GPR119 as a Key Target in Metabolic Disease Therapy

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders, such as obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[3] Agonism of GPR119 directly stimulates glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, including glucagon-like peptide-1 (GLP-1), from the gut.[1] This dual action presents a significant advantage, potentially leading to robust glycemic control with a reduced risk of hypoglycemia. The development of potent and selective small-molecule GPR119 agonists is therefore a key focus in modern drug discovery.[4][5]

This guide provides an in-depth look at the synthetic utility of a key building block, 5-Methyl-2-(methylsulfonyl)pyrimidine , in the construction of a novel class of pyrimidine-based GPR119 agonists.

The Role of the Pyrimidine Core and the 2-Methylsulfonyl Group

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and numerous GPR119 agonists have been developed incorporating this heterocyclic core.[6][7] The strategic placement of substituents on the pyrimidine ring is crucial for achieving high potency and desirable pharmacokinetic properties.

The use of This compound as a synthetic intermediate is predicated on the chemical reactivity of the 2-methylsulfonyl group. This group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8][9] The strong electron-withdrawing nature of the sulfonyl moiety activates the C2 position of the pyrimidine ring, facilitating displacement by a variety of nucleophiles, most commonly amines.[8] This key reaction allows for the efficient introduction of diverse molecular fragments, which is a cornerstone of structure-activity relationship (SAR) studies in drug development. The 5-methyl group, in turn, can provide beneficial steric and electronic properties to the final agonist, potentially enhancing target engagement and metabolic stability.[10]

Signaling Pathway of GPR119 Agonists

Upon binding of an agonist, GPR119 undergoes a conformational change that activates the associated Gαs protein subunit. This initiates a downstream signaling cascade, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resultant increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion and the release of GLP-1.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs activates Agonist GPR119 Agonist Agonist->GPR119 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Synthetic Workflow for a Novel GPR119 Agonist

The following section details a representative synthetic route for a GPR119 agonist, starting from this compound. This workflow is designed to be robust and amenable to the generation of a library of analogues for SAR exploration.

Synthetic_Workflow Start This compound Intermediate Intermediate A: 5-Methyl-2-(piperazin-1-yl)pyrimidine Start->Intermediate S_N_Ar Reaction Amine Piperazine Derivative (Nucleophile) Amine->Intermediate Final_Product Final GPR119 Agonist Intermediate->Final_Product Coupling Reaction (e.g., Buchwald-Hartwig) Coupling_Partner Aryl Halide Coupling_Partner->Final_Product

Caption: General synthetic workflow for GPR119 agonists.

Experimental Protocols

Protocol 1: Synthesis of Intermediate A - 5-Methyl-2-(piperazin-1-yl)pyrimidine

This protocol describes the pivotal SNAr reaction between this compound and a suitable piperazine derivative.

Materials:

  • This compound (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in DMF, add tert-butyl piperazine-1-carboxylate and potassium carbonate.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl 4-(5-methylpyrimidin-2-yl)piperazine-1-carboxylate.

  • For the deprotection of the Boc group, dissolve the purified intermediate in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield Intermediate A as its hydrochloride salt.

Trustworthiness and Self-Validation:

  • In-process controls: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.

  • Product characterization: Confirm the structure of the intermediate and final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity assessment: Determine the purity of the final compound by HPLC.

Protocol 2: Synthesis of the Final GPR119 Agonist via Buchwald-Hartwig Amination

This protocol outlines the coupling of Intermediate A with a suitable aryl halide to furnish the final GPR119 agonist.

Materials:

  • Intermediate A (hydrochloride salt) (1.0 eq)

  • Aryl bromide (e.g., 1-bromo-4-((4-(methylsulfonyl)benzyl)oxy)benzene) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine Intermediate A, the aryl bromide, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final GPR119 agonist.

Data Presentation: Representative GPR119 Agonist Activity

The following table summarizes the in vitro activity of a representative GPR119 agonist synthesized using the described methods.

Compound IDGPR119 EC₅₀ (nM)Agonist Efficacy (% of Control)
Compound 9i [10]15.398%
Reference Agonist 25.0100%

Data is representative and based on published results for structurally similar compounds.[10]

Conclusion

The use of This compound represents a highly effective strategy for the synthesis of novel pyrimidine-based GPR119 agonists. The methylsulfonyl group serves as a versatile handle for introducing molecular diversity through robust SNAr chemistry. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery to explore this chemical space and develop potent and selective GPR119 agonists for the treatment of T2DM and other metabolic diseases. The inherent logic of the synthetic design, coupled with rigorous in-process controls and analytical validation, ensures the trustworthiness and reproducibility of these methods.

References

Application Note & Protocols: Strategic Derivatization of 5-Methyl-2-(methylsulfonyl)pyrimidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of 5-Methyl-2-(methylsulfonyl)pyrimidine, a key building block for generating compound libraries aimed at structure-activity relationship (SAR) studies. The methylsulfonyl group at the C2 position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities. We present field-proven methodologies for the synthesis of the core scaffold and its subsequent diversification, providing researchers in drug discovery with the tools to efficiently probe the chemical space around this valuable pharmacophore.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry, with the pyrimidine ring being a particularly significant motif.[3][4] It is a core component of nucleic acids and has been successfully incorporated into a wide array of FDA-approved drugs for indications including cancer, infectious diseases, and inflammatory conditions.[1][5] The biological relevance of the pyrimidine nucleus makes it an attractive starting point for the design of novel therapeutics.[6]

The this compound scaffold is of particular interest for two primary reasons:

  • High Reactivity at C2: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack at the C2 and C4 positions.[7] The addition of a potent electron-withdrawing methylsulfonyl group (-SO₂Me) at the C2 position dramatically enhances its electrophilicity, making it an exceptional site for nucleophilic aromatic substitution (SNAr).[8][9]

  • Strategic Substitution: The C5-methyl group provides a point for steric and electronic modulation, which can be critical for optimizing interactions within a target's binding pocket.

This guide details the synthetic workflows to leverage these features for the systematic construction of a chemical library to explore and define the SAR for a given biological target.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary strategy for derivatizing the this compound core is the SNAr reaction. The mechanism involves the attack of a nucleophile (e.g., an amine, thiol, or alcohol) on the electron-deficient C2 carbon. This forms a high-energy, negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance.[7] The subsequent expulsion of the highly stable methylsulfinate anion (MeSO₂⁻) as the leaving group restores aromaticity and yields the C2-substituted pyrimidine derivative.[8]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Pathway cluster_end Products Start_Scaffold This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start_Scaffold->Intermediate Nucleophilic Attack at C2 Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Final_Product C2-Substituted Derivative Intermediate->Final_Product Expulsion of Leaving Group Leaving_Group Methylsulfinate (Leaving Group) Intermediate->Leaving_Group

Caption: General workflow of the SNAr reaction at the C2 position.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the starting material is paramount. The most common and efficient route involves a two-step process: the synthesis of the methylthio precursor followed by its oxidation to the reactive methylsulfonyl compound.[10]

Protocol 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidine

This protocol involves the cyclocondensation of a suitable C3-synthon with S-methylisothiourea.

Materials:

  • S-methylisothiouronium sulfate

  • 3-Dimethylamino-2-methyl-propenal

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (2.2 eq.) in anhydrous methanol under a nitrogen atmosphere.

  • To this solution, add S-methylisothiouronium sulfate (1.0 eq.) and stir for 20 minutes at room temperature.

  • Add 3-Dimethylamino-2-methyl-propenal (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove methanol.

  • Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Methyl-2-(methylthio)pyrimidine.

Protocol 2: Oxidation to this compound

The thioether is oxidized to the sulfone using a potent oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA).[10]

Materials:

  • 5-Methyl-2-(methylthio)pyrimidine (1.0 eq.)

  • m-CPBA (approx. 77%, 2.2 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 5-Methyl-2-(methylthio)pyrimidine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the complete consumption of the starting material by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, is often of sufficient purity for the subsequent SNAr step. If necessary, it can be purified by recrystallization or flash chromatography.

Library Generation via SNAr Derivatization

With the activated core scaffold in hand, a diverse library of analogs can be generated by reacting it with various nucleophiles.

Protocol 3: General Procedure for C2-Amination

This is the most common derivatization for SAR studies, introducing a key hydrogen bond donor/acceptor group.[11][12]

Materials:

  • This compound (1.0 eq.)

  • Desired primary or secondary amine (1.2-1.5 eq.)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), 1-Pentanol)

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 2.0 eq.)

Procedure:

  • To a solution of this compound in the chosen solvent, add the desired amine and the base.

  • Heat the reaction mixture to the appropriate temperature (ranging from 60 °C to 140 °C depending on the nucleophilicity of the amine and solvent used).[11][12]

  • Stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. If using a high-boiling solvent like DMSO, dilute with water and extract with ethyl acetate. If using a lower-boiling solvent like THF, concentrate in vacuo.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final 2-amino-5-methylpyrimidine derivative.

Table 1: Representative Conditions for C2-Amination
Nucleophile (Amine)SolventTemperature (°C)BaseTypical Reaction Time (h)Notes
AnilineDMSO120DIPEA12Standard conditions for less reactive aromatic amines.
BenzylamineTHF65 (Reflux)TEA6Suitable for reactive benzylic amines.
Morpholine1-Pentanol140TEA4Higher temperatures for cyclic secondary amines.[11]
(S)-3-aminopyrrolidine1-Pentanol120TEA6Chiral amine introduction for stereochemical probing.[12]
1-EthylpiperazineTHF80 (Sealed Tube)DIPEA16Introduction of a basic moiety for solubility/PK modulation.[11]
Protocol 4: General Procedure for C2-Thiolation

The reaction with sulfur nucleophiles is typically rapid and efficient, creating thioether linkages.[8][13]

Materials:

  • This compound (1.0 eq.)

  • Desired thiol (1.1 eq.)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃), 1.5 eq.)

Procedure:

  • In a round-bottom flask, stir a mixture of the thiol and K₂CO₃ in DMF at room temperature for 15 minutes to generate the thiolate.

  • Add a solution of this compound in DMF to the mixture.

  • Stir at room temperature for 1-3 hours. The reaction is often complete rapidly at ambient temperature.[14]

  • Monitor by TLC or LC-MS. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the 2-thioether-5-methylpyrimidine derivative.

Logic and Workflow for SAR Exploration

The goal of derivatization is to systematically probe the molecular interactions between the compound and its biological target. The library generated from the protocols above allows for a logical exploration of key chemical properties.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Core 5-Methyl-2-(SO2Me) -pyrimidine Library Diverse C2-Substituted Library Core->Library Nuc_Amines Amine Library (R-NH2) Nuc_Amines->Library Nuc_Thiols Thiol Library (R-SH) Nuc_Thiols->Library Nuc_Alcohols Alcohol Library (R-OH) Nuc_Alcohols->Library Screening Biological Assay (e.g., Kinase Inhibition) Library->Screening Data Activity Data (IC50 / EC50) Screening->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Core Design Next-Gen Compounds

Caption: Iterative cycle of synthesis and testing for SAR studies.

Key SAR Questions to Address:

  • Steric Bulk: How does the size of the C2 substituent affect activity? (e.g., compare methylamine, isobutylamine, and t-butylamine derivatives).

  • Electronic Effects: Does electron-donating or -withdrawing character at C2 influence potency? (e.g., compare aniline, 4-methoxyaniline, and 4-chloroaniline derivatives).

  • Hydrogen Bonding: Is a hydrogen bond donor or acceptor required? (e.g., compare -NHMe, -NMe₂, and -OMe derivatives).

  • Pharmacokinetics: How do different C2 groups affect solubility and metabolic stability? (e.g., adding a basic nitrogen like in piperazine can improve aqueous solubility).

Analytical Characterization

For all synthesized compounds, it is imperative to confirm their identity and purity. Standard analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To unambiguously determine the structure of the final compound.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

By following these detailed protocols and the logical framework for SAR exploration, researchers can efficiently utilize the this compound scaffold to discover and optimize novel lead compounds in their drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific problems that can arise during the synthesis. The synthesis of this compound is typically a two-step process: first, the formation of the precursor, 5-Methyl-2-(methylthio)pyrimidine, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidine

Question 1: My yield of 5-Methyl-2-(methylthio)pyrimidine is consistently low. What are the likely causes and how can I improve it?

Low yield in the initial step often points to one of three primary issues: incomplete reaction, formation of side products, or loss during workup.

  • Incomplete Reaction: The formation of the 2-(methylthio)ether linkage is a nucleophilic substitution. If you are starting from a 2-halopyrimidine (e.g., 2-chloro-5-methylpyrimidine), ensure your nucleophile, sodium thiomethoxide (NaSMe), is freshly prepared or properly stored to avoid degradation. The reaction is also sensitive to moisture. Ensure you are using anhydrous solvents (like DMF or THF) and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the outcome.[1]

  • Side Product Formation: A common side reaction is N-methylation of the pyrimidine ring instead of the desired S-alkylation, especially if using a methylating agent on a thiouracil precursor.[2] To favor S-alkylation, a careful choice of base and reaction temperature is crucial. Using a softer base in a polar aprotic solvent at controlled temperatures can minimize N-methylation.

  • Purification Losses: 5-Methyl-2-(methylthio)pyrimidine has some aqueous solubility. During the aqueous workup, ensure you are extracting with a suitable organic solvent multiple times to maximize recovery. Washing the combined organic layers with brine can help to break up any emulsions and reduce the amount of dissolved water.

Question 2: My NMR spectrum of the 2-(methylthio)pyrimidine precursor is complex, suggesting the presence of isomers. What is happening?

This is a classic sign of competing N-methylation and S-methylation.[2] The nitrogen atoms in the pyrimidine ring are also nucleophilic and can react with the methylating agent.

To confirm:

  • S-Methylation: The protons of the -SCH₃ group typically appear as a singlet in the 1H NMR spectrum around δ 2.5-2.6 ppm.

  • N-Methylation: An N-CH₃ group will also be a singlet but will appear further downfield, typically in the δ 3.3-3.8 ppm range.

To mitigate:

  • Optimize Base and Temperature: Using a milder base and keeping the reaction temperature low will favor the thermodynamically preferred S-alkylation product.

  • Alternative Starting Material: If possible, starting with 2-chloro-5-methylpyrimidine and reacting it with sodium thiomethoxide will circumvent this issue as the nitrogen atoms are already part of the aromatic ring.[3]

Step 2: Oxidation to this compound

Question 3: The oxidation of my 5-Methyl-2-(methylthio)pyrimidine is stalling, and I'm left with a mixture of starting material, the sulfoxide intermediate, and the desired sulfone. How can I drive the reaction to completion?

This is a very common issue in the oxidation of thioethers. The formation of the sulfoxide (5-Methyl-2-(methylsulfinyl)pyrimidine) is the first step, and further oxidation to the sulfone can be sluggish.

  • Choice and Stoichiometry of Oxidant: Not all oxidizing agents are equal.

    • m-CPBA (meta-Chloroperoxybenzoic acid): A highly effective oxidant. To ensure complete conversion to the sulfone, at least 2.2 equivalents of m-CPBA are recommended. Using only one equivalent will favor the formation of the sulfoxide.

    • Oxone® (Potassium peroxymonosulfate): Another powerful and often cleaner oxidant. It is typically used in a biphasic system or in polar solvents like methanol or acetone/water.[4]

    • Hydrogen Peroxide (H₂O₂): Can be effective, but often requires a catalyst (like sodium tungstate) and careful temperature control to prevent runaway reactions.[2]

  • Reaction Temperature: While initial oxidation to the sulfoxide can often be done at 0°C to room temperature, pushing the reaction to the sulfone may require gentle heating. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate. Dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations.

Troubleshooting Workflow for Incomplete Oxidation

G start Incomplete Oxidation Observed check_oxidant Check Oxidant Stoichiometry (>2.2 eq for sulfone) start->check_oxidant increase_oxidant Increase Oxidant to 2.5 eq check_oxidant->increase_oxidant < 2.2 eq check_temp Review Reaction Temperature check_oxidant->check_temp ≥ 2.2 eq increase_oxidant->check_temp increase_temp Gradually Increase Temperature (e.g., to 40°C) check_temp->increase_temp Reaction at 0°C or RT check_time Extend Reaction Time check_temp->check_time Reaction already heated increase_temp->check_time monitor_tlc Monitor by TLC/LC-MS check_time->monitor_tlc monitor_tlc->start Still incomplete completion Reaction Complete monitor_tlc->completion Desired product formed

Caption: A logical workflow for troubleshooting incomplete oxidation reactions.

Question 4: I am seeing a significant amount of a byproduct with a mass of +16 Da compared to my starting material, but it's not the sulfone. What is it?

An increase of 16 atomic mass units strongly suggests the formation of the methylsulfinyl intermediate (-SOCH₃), also known as the sulfoxide.[2] This occurs when the oxidation is incomplete.

Confirmation:

  • Mass Spectrometry: The mass will be that of the starting thioether + 16 amu.

  • NMR Spectroscopy: The protons of the -S(O)CH₃ group will be shifted downfield compared to the -SCH₃ group, typically appearing in the δ 2.8-3.0 ppm range.[2]

Solution: To convert the sulfoxide to the desired sulfone, you need to re-subject the mixture to the oxidizing conditions. Add another equivalent of the oxidizing agent and continue to monitor the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic route for preparing this compound?

A robust and commonly employed two-step synthesis is generally recommended:

Synthetic Pathway Overview

G start 2-Chloro-5-methylpyrimidine intermediate 5-Methyl-2-(methylthio)pyrimidine start->intermediate  NaSMe, Anhydrous DMF   final This compound intermediate->final  m-CPBA (>2.2 eq), DCM  

Caption: A typical two-step synthesis of this compound.

  • Nucleophilic Aromatic Substitution (SNAr): Start with 2-chloro-5-methylpyrimidine and react it with sodium thiomethoxide (NaSMe) in an anhydrous polar aprotic solvent like DMF. This method is generally high-yielding and avoids the issue of N- vs. S-alkylation.[1][3]

  • Oxidation: The resulting 5-Methyl-2-(methylthio)pyrimidine is then oxidized using a reliable oxidant like m-CPBA (>2.2 equivalents) in a solvent such as DCM.[4] This two-step process offers good control over each transformation.

Q2: How do I choose the best oxidant for converting the methylthio group to a methylsulfonyl group?

The choice of oxidant depends on factors like scale, desired workup, and sensitivity of other functional groups.

OxidantEquivalents for SulfoneTypical ConditionsProsCons
m-CPBA >2.2DCM, 0°C to RTHighly effective, predictableByproduct (m-CBA) needs to be removed during workup
Oxone® ~2.5Acetone/Water or MeOH, RTEnvironmentally friendly, easy workupCan be less soluble in organic solvents
H₂O₂ >2.0Acetic Acid, often with Na₂WO₄ catalystInexpensive, water is the only byproductCan require heating, potential for runaway reaction

Q3: What is the best way to monitor the progress of the oxidation reaction?

Thin Layer Chromatography (TLC) is the most convenient method. The polarity of the three key compounds increases as the oxidation state of the sulfur increases.

  • Spotting Order (from least to most polar):

    • 5-Methyl-2-(methylthio)pyrimidine (Starting Material) - Highest Rf

    • 5-Methyl-2-(methylsulfinyl)pyrimidine (Intermediate) - Intermediate Rf

    • This compound (Product) - Lowest Rf

By co-spotting the reaction mixture with the starting material, you can clearly visualize the consumption of the starting material and the appearance of the intermediate and final product.

Q4: My final product, this compound, is difficult to purify. What techniques are recommended?

Purification can indeed be challenging due to the polarity of the sulfone group.

  • Recrystallization: If the crude product is relatively clean, recrystallization is the best method to obtain highly pure material. Screen various solvents; ethyl acetate/hexanes or ethanol/water mixtures are good starting points.

  • Column Chromatography: If recrystallization is not effective or if the crude mixture contains multiple components, silica gel chromatography is necessary. Due to the product's polarity, you will likely need a relatively polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing).

Q5: Can the methylsulfonyl group be used as a leaving group in subsequent reactions?

Yes, the methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5] The strong electron-withdrawing nature of the sulfone, combined with the electron-deficient pyrimidine ring, makes the C2 position highly susceptible to attack by nucleophiles. This makes this compound a valuable intermediate for introducing a wide variety of substituents at the 2-position of the pyrimidine ring.

References

Side reactions and byproduct formation in 5-Methyl-2-(methylsulfonyl)pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this information to address common challenges, provide mechanistic insights, and offer robust protocols to streamline your synthetic efforts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and corrective actions.

Q1: My final product yield is consistently low. What are the primary causes and how can I optimize the reaction?

Low yield is a common issue that can stem from several stages of the synthesis. The typical synthetic route involves the oxidation of a 2-(methylthio)-5-methylpyrimidine intermediate. Both steps are critical for overall success.

Potential Causes & Solutions:

  • Incomplete Oxidation: The most frequent cause of low yield is the incomplete conversion of the 2-(methylthio)pyrimidine intermediate to the desired sulfone. The reaction may stall at the intermediate sulfoxide stage.

    • Mechanistic Insight: The oxidation of a sulfide to a sulfone is a two-step process (Sulfide → Sulfoxide → Sulfone). The second oxidation step can be slower than the first.[1]

    • Solution: Increase the stoichiometry of the oxidizing agent. For oxidants like m-CPBA or hydrogen peroxide, using slightly more than 2.0 equivalents is necessary to drive the reaction to completion. Monitor the reaction progress meticulously using TLC or LC-MS to ensure the disappearance of both the starting thioether and the intermediate sulfoxide.[2]

  • Product Degradation via Hydrolysis: The 2-sulfonylpyrimidine core is highly electrophilic and susceptible to nucleophilic attack, particularly by water. This hydrolytic degradation leads to the formation of an inactive pyrimidin-2-ol byproduct.[3][4][5]

    • Mechanistic Insight: The methylsulfonyl group is an excellent leaving group, making the C2 position of the pyrimidine ring prone to SNAr reactions. Water acts as a nucleophile, leading to the formation of a tetrahedral intermediate that collapses to the more stable pyrimidinol.

    • Solution: Ensure all reagents and solvents are anhydrous. Conduct the workup under neutral or slightly acidic pH conditions and avoid prolonged exposure to aqueous basic solutions. Minimize reaction and workup times where possible.

  • Suboptimal Precursor Quality: The purity of the 2-(methylthio)-5-methylpyrimidine starting material is crucial. Impurities from the initial S-methylation step can interfere with the oxidation reaction.

    • Solution: Purify the 2-(methylthio)-5-methylpyrimidine intermediate thoroughly before oxidation. Common impurities include N-methylated isomers if starting from a thiouracil precursor.[6]

Q2: I'm observing an unexpected peak in my mass spectrometry analysis with a mass of +16 Da compared to my starting material. What is this impurity?

An additional 16 atomic mass units almost certainly indicates the formation of 5-Methyl-2-(methylsulfinyl)pyrimidine , the sulfoxide intermediate.

  • Cause: This is a classic case of incomplete or partial oxidation. The oxidation of the thioether to the sulfoxide is often faster than the subsequent oxidation to the sulfone.[1][7] Using an insufficient amount of oxidant, low reaction temperatures, or short reaction times will result in the accumulation of this intermediate.

  • Confirmation: The formation of the sulfoxide can be confirmed by 1H NMR. The methyl protons of the sulfoxide group (-S(O)-CH₃) will appear downfield (typically 2.8-3.0 ppm) compared to the starting thioether (-S-CH₃, ~2.5-2.6 ppm).[6]

  • Prevention:

    • Stoichiometry: Use at least 2.0-2.2 equivalents of the oxidizing agent (e.g., m-CPBA, Oxone, H₂O₂).

    • Monitoring: Monitor the reaction by TLC or LC-MS until the sulfoxide spot/peak is no longer visible.

    • Temperature: While initial addition of the oxidant may be done at low temperatures (e.g., 0 °C) to control exotherms, allowing the reaction to warm to room temperature or slightly above may be necessary to drive the second oxidation step to completion.[2]

Q3: My NMR spectrum is complex and suggests multiple byproducts. What are the most likely side reactions occurring?

A complex NMR spectrum points to the formation of several impurities. Besides the sulfoxide intermediate, other byproducts can form depending on the specific reaction conditions and starting materials.

Common Side Reactions:

  • Hydrolysis Product (Pyrimidin-2-ol): As mentioned, the sulfone product is susceptible to hydrolysis. The appearance of characteristic shielded aromatic 1H signals in the NMR can indicate the formation of the corresponding pyrimidin-2-ol.[3][5]

  • N-Methylated Isomer: If synthesizing the precursor from a thiouracil derivative, methylation can occur on a ring nitrogen instead of the sulfur atom. This leads to an isomeric byproduct that will carry through to the oxidation step, resulting in a complex final mixture.[6]

  • Disulfide Formation: If the synthesis of the thioether precursor was incomplete, residual thiol starting material can be oxidized to a disulfide under the same conditions used to form the sulfone.[8]

Troubleshooting Workflow for Impure Product

The following workflow can help diagnose and resolve issues with product purity.

G start Complex NMR / Impure LC-MS ms_check Check Mass Spec Data start->ms_check nmr_check Analyze NMR Shifts start->nmr_check ms_plus16 Impurity at M+16? ms_check->ms_plus16 nmr_isomer Extra Pyrimidine & Me signals? nmr_check->nmr_isomer ms_hydrolysis Impurity at M-62 (loss of SO2Me, gain of OH)? ms_plus16->ms_hydrolysis No sulfoxide Incomplete Oxidation (Sulfoxide formation) ms_plus16->sulfoxide Yes hydrolysis_prod Hydrolysis Byproduct (Pyrimidin-2-ol) ms_hydrolysis->hydrolysis_prod Yes solution1 Solution: - Increase oxidant stoichiometry - Increase reaction time/temp - Monitor closely sulfoxide->solution1 solution2 Solution: - Use anhydrous conditions - Neutralize workup carefully - Avoid high pH hydrolysis_prod->solution2 isomer_prod Isomeric Byproduct (e.g., N-methylation) nmr_isomer->isomer_prod Yes solution3 Solution: - Re-purify thioether precursor - Optimize S-methylation conditions isomer_prod->solution3 G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation start 5-Methyl-2-chloropyrimidine inter 2-(Methylthio)-5-methylpyrimidine start->inter  NaSMe or MeSH, Base  (Nucleophilic Substitution) final This compound inter->final  Oxidant (>2 equiv.)  (e.g., H₂O₂, m-CPBA, Oxone)

References

Optimization of reaction conditions for 5-Methyl-2-(methylsulfonyl)pyrimidine with amines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 5-Methyl-2-(methylsulfonyl)pyrimidine and various amine nucleophiles. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and streamline the optimization process for this crucial synthetic transformation. As your virtual application scientist, I will provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Understanding the Core Reaction: The SNAr Mechanism

The reaction of this compound with an amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, a characteristic that is significantly enhanced by the powerful electron-withdrawing nature of the methylsulfonyl group (-SO2Me) at the C2 position.[1] This makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles like amines.

The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The methylsulfonyl group is an excellent leaving group, facilitating the second, rearomatization step to yield the desired 2-amino-5-methylpyrimidine product.

Figure 1. The SNAr mechanism for the amination of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the reaction optimization in a practical Q&A format.

Q1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?

Plausible Causes:

  • Insufficient Nucleophilicity: The chosen amine may be a weak nucleophile (e.g., highly electron-deficient anilines or sterically hindered secondary amines).

  • Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.

  • Inadequate Temperature: The activation energy for the rate-determining nucleophilic attack is not being overcome.

  • Protonation of Nucleophile: If the amine is strongly basic, it may be protonated by trace acids or a protic solvent, rendering it non-nucleophilic.[4]

Recommended Solutions:

  • Increase Temperature: This is often the most effective first step. Refluxing the reaction mixture in a suitable high-boiling solvent like DMF, DMSO, or 1,4-dioxane can dramatically increase the reaction rate.

  • Solvent Screening: Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are generally preferred as they effectively solvate cations while leaving the anionic nucleophile relatively free, accelerating the reaction.[5] For highly lipophilic substrates, ethers like 1,4-dioxane or cyclopentyl methyl ether (CPME) can be effective. Avoid protic solvents like ethanol or water initially, as they can hydrogen bond with the amine, reducing its nucleophilicity.[6][7]

  • Add a Base: Incorporating a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is crucial. The base serves two purposes: it deprotonates the amine nucleophile to increase its reactivity and neutralizes the methanesulfinic acid byproduct formed from the leaving group, preventing protonation of the starting amine.

  • Increase Amine Equivalents: Using a slight excess of the amine (1.2 to 2.0 equivalents) can help drive the reaction to completion.

Figure 2. Troubleshooting workflow for low reaction conversion.
Q2: My TLC/LCMS analysis shows multiple product spots. What are the common side reactions?

Plausible Causes & Solutions:

  • Hydrolysis of the Sulfone:

    • Cause: Presence of water in the reaction mixture can lead to the hydrolysis of the methylsulfonyl group, forming 5-methyl-1H-pyrimidin-2-one. This is more prevalent at high temperatures.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

  • Ring Fission:

    • Cause: Certain primary alkylamines can, under harsh conditions, cause cleavage of the pyrimidine ring.[8]

    • Solution: Employ milder reaction conditions. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) before resorting to high-temperature reflux. Monitor the reaction closely and stop it once the starting material is consumed.

  • Reaction at C4/C6:

    • Cause: While the C2 position is most activated, reaction at other positions is theoretically possible, though less likely due to the superior leaving group ability and activation provided by the sulfonyl group. This is rarely observed.

    • Solution: This is typically not an issue. If suspected, confirm the structure of the product isomers using 2D NMR techniques (HMBC, NOESY).

Q3: The reaction is complete, but I am struggling with product purification. What are the best practices?

Plausible Causes & Solutions:

  • Excess Base/Amine: Unreacted amine or basic additives like DIPEA can complicate purification.

    • Solution: Perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) to remove basic impurities. Follow with a brine wash to remove residual water.

  • Polar Byproducts: Byproducts like methanesulfinic acid salts or hydrolyzed starting material can be highly polar.

    • Solution: After the aqueous workup, silica gel column chromatography is typically effective. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate. Adding 0.5-1% of triethylamine to the mobile phase can prevent product tailing on the silica gel, especially for basic amine products.

  • Product Crystallization:

    • Solution: If the product is a solid, recrystallization can be a highly effective final purification step. Common solvent systems include ethyl acetate/hexanes, ethanol/water, or isopropanol.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction? There is no single "best" solvent, as the ideal choice depends on the specific amine and desired reaction temperature. However, a good starting point is a polar aprotic solvent like DMF or 1,4-Dioxane .[5] For less reactive amines, DMSO is an excellent choice due to its high boiling point and polarity.

  • Is a base always required? While the reaction can sometimes proceed without an added base, it is highly recommended. A non-nucleophilic base like K₂CO₃ or DIPEA will significantly improve the reaction rate and consistency by ensuring the amine remains in its more nucleophilic, deprotonated state.

  • How does the structure of the amine affect reactivity? The amine's structure has a profound impact:

    • Electronic Effects: Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups decrease reactivity.

    • Steric Hindrance: Increasing steric bulk around the nitrogen atom (e.g., secondary vs. primary amines, or ortho-substituted anilines) will slow the reaction rate.[9] For highly hindered amines, higher temperatures and longer reaction times are necessary.

  • Can I use microwave irradiation to accelerate the reaction? Yes, microwave-assisted synthesis is an excellent technique for this transformation.[10] It can dramatically reduce reaction times from hours to minutes. Start with a temperature screen (e.g., 100-150 °C) for short durations (10-30 minutes) to quickly identify optimal conditions.

General Optimized Protocol & Data Summary

This protocol provides a robust starting point for the reaction of this compound with a generic primary or secondary amine.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Amine and Base: Add the amine (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M).

  • Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired product.

Table 1: Recommended Starting Conditions for Various Amine Classes

Amine TypeRecommended SolventRecommended BaseTemperature Range (°C)Typical Reaction TimeKey Considerations
Primary Aliphatic 1,4-Dioxane, THFK₂CO₃, DIPEA60 - 1002 - 8 hGenerally highly reactive. Milder conditions are often sufficient.
Secondary Aliphatic 1,4-Dioxane, DMFK₂CO₃, DIPEA80 - 1206 - 24 hSlower due to increased steric hindrance. Higher temperatures may be needed.
Anilines (Electron-rich) DMF, 1,4-DioxaneK₂CO₃100 - 1308 - 16 hModerately reactive.
Anilines (Electron-poor) DMSO, NMPCs₂CO₃120 - 15012 - 48 hWeakly nucleophilic; requires forcing conditions. Cesium carbonate is a stronger base that can aid in deprotonation.

graph G {
layout=neato;
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Center Node
center [label="Reaction Outcome\n(Yield, Purity, Time)", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Parameter Nodes
Amine [label="Amine\n(Nucleophilicity, Sterics)", pos="-3,2!", fillcolor="#F1F3F4", fontcolor="#202124"];
Solvent [label="Solvent\n(Polarity, Boiling Point)", pos="3,2!", fillcolor="#F1F3F4", fontcolor="#202124"];
Base [label="Base\n(Strength, Solubility)", pos="-3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"];
Temp [label="Temperature\n(Reaction Rate)", pos="3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges
center -- Amine [label="Influences"];
center -- Solvent [label="Influences"];
center -- Base [label="Influences"];
center -- Temp [label="Influences"];

}

Figure 3. Interdependent parameters governing reaction optimization.

References

Purification challenges of 5-Methyl-2-(methylsulfonyl)pyrimidine and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Methyl-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental work.

Diagram: Synthesis and Primary Impurity Pathway

Fig. 1: Synthesis & Impurity Formation A 5-Methyl-2-(methylthio)pyrimidine (Starting Material) B Oxidation (e.g., m-CPBA, Oxone®) A->B B->A Unreacted C This compound (Desired Product) B->C Complete Oxidation F 5-Methyl-2-(methylsulfinyl)pyrimidine (Sulfoxide Impurity) B->F Partial Oxidation D Incomplete Oxidation E Over-oxidation

Caption: Synthetic route to this compound and common process-related impurities.

Frequently Asked Questions (FAQs)

Synthesis & Impurity Profile

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most prevalent impurities typically arise from the oxidation of the precursor, 5-methyl-2-(methylthio)pyrimidine.[1][2] These include:

  • Unreacted Starting Material: 5-methyl-2-(methylthio)pyrimidine may remain if the oxidation is incomplete.

  • Sulfoxide Intermediate: Partial oxidation can lead to the formation of 5-methyl-2-(methylsulfinyl)pyrimidine.[3] This is a common byproduct in the oxidation of thioethers to sulfones.[2]

Q2: My reaction is complete, but I'm observing other unexpected byproducts. What could they be?

A2: The 2-methylsulfonyl group is an excellent leaving group, making the C2 position of the pyrimidine ring susceptible to nucleophilic attack.[1] If nucleophiles (e.g., water, amines, or other nucleophilic reagents) are present in your reaction mixture, you may form 2-substituted pyrimidine derivatives.[1][4] It is crucial to work under anhydrous conditions if you are not intending a subsequent substitution reaction.

Purification Strategies: Recrystallization

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[5] For pyrimidine derivatives, a good starting point for screening includes polar organic solvents.[5]

Solvent Screening Protocol:

  • Place a small amount of your crude product in a test tube.

  • Add a few drops of a test solvent at room temperature and observe the solubility.

  • If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound upon heating.

  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesComments
AlcoholsEthanol, IsopropanolOften a good starting point for pyrimidine derivatives.[5]
EthersDioxane, Tetrahydrofuran (THF)Can be effective, especially in mixed solvent systems.
EstersEthyl AcetateGood for compounds of moderate polarity.
KetonesAcetoneAnother option for moderately polar compounds.
AromaticTolueneMay be suitable if the compound is less polar.
High-Boiling PointDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use with caution due to high boiling points, making them difficult to remove. Often used in anti-solvent crystallization.[5]

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the solution being too concentrated or cooling too rapidly.

Troubleshooting Steps:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.

  • Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.

  • If you have a small amount of pure material, add a seed crystal to the cooled solution.

Q5: I have very low recovery after recrystallization. How can I improve my yield?

A5: Low recovery can be due to using too much solvent or the compound having significant solubility in the cold solvent.

Optimization Strategies:

  • Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

  • Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

  • You can attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Purification Strategies: Column Chromatography

Q6: What are the recommended conditions for purifying this compound by column chromatography?

A6: Silica gel is the most common stationary phase for the purification of sulfones and pyrimidine derivatives. The choice of eluent (mobile phase) is critical for good separation.

General Protocol for Column Chromatography:

  • Stationary Phase: Silica gel.

  • Eluent Selection: Start with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). Collect fractions and analyze them by TLC to identify the pure product.

Diagram: Purification Workflow

Fig. 2: General Purification Workflow A Crude Product B Purity Analysis (TLC/HPLC/GC-MS) A->B C High Purity? B->C D Purification Method Selection C->D No G Pure Product C->G Yes E Recrystallization D->E F Column Chromatography D->F H Analyze Fractions/Mother Liquor E->H F->H H->B

Caption: Decision-making workflow for the purification of this compound.

Analytical Methods for Purity Assessment

Q7: What are the recommended HPLC conditions for analyzing the purity of this compound?

A7: Reversed-phase HPLC (RP-HPLC) is a suitable method for the purity assessment of pyrimidine derivatives.[6]

Table 2: Suggested HPLC Method Parameters

ParameterRecommendation
Column C18 or C8, 3-5 µm particle size, e.g., 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 5% to 95% B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV, typically between 230-270 nm (the optimal wavelength should be determined experimentally).
Column Temp. 30-40 °C

Q8: Can I use GC-MS to analyze the purity of this compound?

A8: Yes, GC-MS can be a powerful tool for purity analysis, especially for identifying volatile or semi-volatile impurities. The compound should have sufficient thermal stability and volatility for this technique.

Table 3: Suggested GC-MS Method Parameters

ParameterRecommendation
Column A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min.
Injector Temp. 250-280 °C
Oven Program A starting temperature of around 80-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.
MS Detector Electron Ionization (EI) at 70 eV.
Scan Range 40-400 amu.

Stability and Handling

Q9: How stable is this compound? Are there any specific storage conditions I should follow?

Recommended Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from moisture and strong bases.

  • For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

References

Overcoming low reactivity of 5-Methyl-2-(methylsulfonyl)pyrimidine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Methyl-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. We understand that its unique reactivity profile, particularly concerning the activation of the C-SO₂ bond, can present challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles and achieve success in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the methylsulfonyl group on the pyrimidine ring?

The methylsulfonyl (-SO₂Me) group at the 2-position of the pyrimidine ring functions as an effective leaving group in nucleophilic aromatic substitution (SNAr) and a competent electrophilic partner in various transition-metal-catalyzed cross-coupling reactions.[1][2][3] The strong electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, activates the C2 position for nucleophilic attack or oxidative addition to a metal center (e.g., Palladium(0)).[3][4]

Q2: Why does this compound exhibit lower reactivity in cross-coupling compared to analogous aryl bromides or iodides?

The lower reactivity stems from the higher bond dissociation energy of the C-SO₂ bond compared to C-Br or C-I bonds. The activation of this C-S bond, typically the rate-determining step in a catalytic cycle, requires more energy.[5] Standard cross-coupling conditions, especially those optimized for aryl bromides, are often insufficient to promote efficient oxidative addition to the palladium catalyst.[5][6] Therefore, specialized conditions, including more active catalysts and higher temperatures, are generally required.

Q3: How does the 5-methyl substituent influence the molecule's reactivity?

The methyl group at the 5-position is a weak electron-donating group (+I effect). This slightly reduces the overall electrophilicity of the pyrimidine ring compared to an unsubstituted 2-(methylsulfonyl)pyrimidine. While this effect is generally modest, it can contribute to the sluggishness of the reaction and may necessitate more forcing conditions compared to pyrimidines bearing electron-withdrawing groups.[2][7]

Q4: Which cross-coupling reactions are most suitable for this substrate?

This compound is a viable electrophile for several key C-C and C-N bond-forming reactions, provided the conditions are optimized. The most common and successful applications include:

  • Suzuki-Miyaura Coupling: To form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds with boronic acids or esters.[5][6]

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.[8][9]

  • Sonogashira Coupling: While more challenging, C-C bond formation with terminal alkynes is also possible with the right catalyst system.[10][11]

Troubleshooting Guide for Coupling Reactions

This section addresses common issues encountered when using this compound and provides systematic solutions.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

This is the most frequently reported issue. The root cause is almost always inefficient activation of the C-SO₂ bond.

Probable Cause A: Suboptimal Catalyst System

Standard catalysts like Pd(PPh₃)₄ are often ineffective. The oxidative addition step requires a highly active, electron-rich, and sterically demanding catalyst to break the C-S bond.

Solution: Employ a more robust catalyst system. We recommend using a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a specialized ligand. Bulky, electron-rich biarylphosphine ligands are the industry standard for challenging couplings.

  • Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition.[12][13][14]

  • Alternative: N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr can also be effective, offering high stability and activity.[15]

Data-Driven Catalyst Selection
Catalyst System (Precatalyst/Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Expected Outcome
Pd(PPh₃)₄5-10K₂CO₃Dioxane/H₂O100Often low to no conversion.
Pd(OAc)₂ / SPhos2 / 4K₃PO₄Toluene or Dioxane100-120Good to excellent yields. A reliable starting point.
Pd₂(dba)₃ / XPhos2 / 4Cs₂CO₃Dioxane110Highly robust system for a wide range of boronic acids.
PEPPSI-IPr2-5K₃PO₄t-BuOH100Effective NHC-based alternative.[15]
Probable Cause B: Inappropriate Base or Solvent

The choice of base is critical. Weak bases like NaHCO₃ are typically insufficient. The base plays a key role in the transmetalation step and regeneration of the active catalyst.

Solution:

  • Base Selection: Use a strong, non-nucleophilic inorganic base. K₃PO₄ and Cs₂CO₃ are highly effective. In some cases, a strong organic base or an alkoxide like NaOtBu may be required, but care must be taken to avoid side reactions.[16]

  • Solvent System: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane, Toluene, and DMF are excellent choices. While some Suzuki protocols use aqueous mixtures, starting with anhydrous conditions for this challenging substrate is recommended to minimize potential protodeboronation of the boronic acid coupling partner.

Workflow for Optimizing a Failed Suzuki Reaction

G start Start: Low/No Conversion cat_check Is your catalyst Pd(PPh₃)₄? start->cat_check change_cat Switch to Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos, SPhos). [L:Pd = 2:1] cat_check->change_cat Yes base_check Is your base weak? (e.g., NaHCO₃, K₂CO₃) cat_check->base_check No change_cat->base_check change_base Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). base_check->change_base Yes temp_check Is reaction temp < 100°C? base_check->temp_check No change_base->temp_check increase_temp Increase temp to 110-120°C. Consider microwave irradiation (120-150°C). temp_check->increase_temp Yes fail Still Failing: Consult advanced literature for C-S activation. temp_check->fail No success Reaction Successful increase_temp->success

Caption: Troubleshooting workflow for Suzuki coupling.
Problem 2: Inefficient Buchwald-Hartwig Amination

Similar to Suzuki coupling, low reactivity is the primary issue. However, the amine substrate introduces unique challenges, such as catalyst inhibition.

Solution:

  • Catalyst Choice: Utilize modern Buchwald-Hartwig precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4). These complexes are air-stable and highly active, designed specifically for challenging C-N couplings.[8]

  • Base Selection: A strong, sterically hindered base is mandatory. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly for less nucleophilic amines.[17][18]

  • Ligand Considerations: While precatalysts are preferred, if building the catalyst in situ, ensure you use a ligand appropriate for C-N coupling. Bidentate ligands like BINAP or DPPF were used in earlier generation systems, but modern bulky monodentate ligands often provide superior results for challenging substrates.[8]

Recommended Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times). This is critical to prevent catalyst oxidation.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and rigorously degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the sealed tube to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Look for the disappearance of the starting pyrimidine.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure for purification.

Problem 3: Side Reactions Observed (e.g., Protodeboronation, Homocoupling)

Side reactions reduce yield and complicate purification. They are often a sign of unoptimized conditions or the presence of contaminants.

Solution:

  • Protodeboronation (Suzuki): This occurs when the boronic acid reacts with residual water or protic sources instead of transmetalating to the palladium center.

    • Mitigation: Use anhydrous solvents and reagents. Ensure the base is thoroughly dried. Using boronic esters (e.g., pinacol esters) can sometimes increase stability.[12]

  • Homocoupling of Boronic Acid (Suzuki): This is often caused by the presence of oxygen, which can facilitate a Pd-catalyzed oxidative coupling of the boronic acid.

    • Mitigation: Rigorously degas all solvents (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the reaction.

  • Hydrodesulfonylation (Reductive Cleavage): In some cases, particularly with very active catalysts or hydrogen sources, the -SO₂Me group can be reductively cleaved and replaced with a hydrogen atom.

    • Mitigation: Ensure the reaction is free of potential hydrogen sources. If this is a persistent issue, screen different solvents or slightly less active catalyst systems.

Visualizing the Catalytic Cycle and Key Challenges

G cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex + R¹-SO₂Me (SLOW STEP) TM_Complex Transmetalation Complex OA_Complex->TM_Complex + R²-B(OH)₂ (Base Mediated) RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex RE_Complex->Pd0 Product R¹-R² Released note R¹ = 5-Methylpyrimidin-2-yl L = Bulky Ligand (e.g., XPhos) - The C-S bond activation is the  primary energetic barrier,  requiring a highly active Pd(0)  species.

Caption: Simplified Suzuki cycle for C-SO₂Me activation.

We trust this guide will serve as a valuable resource in your research endeavors. For further inquiries or application-specific support, please do not hesitate to contact our scientific support team.

References

Technical Support Center: Preventing Degradation of 5-Methyl-2-(methylsulfonyl)pyrimidine During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 5-Methyl-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide you with a deep understanding of the molecule's stability and equip you with practical, field-proven strategies to prevent its degradation during reaction workup and purification, ensuring higher yields and purity.

Introduction: The Challenge of Stability

This compound is a powerful electrophile, prized for its ability to participate in nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group (–SO₂Me) is an excellent leaving group, making the C2 position of the pyrimidine ring highly susceptible to attack by nucleophiles.[1] This high reactivity is the very source of its synthetic utility, but it also presents a significant challenge: the compound can readily degrade under common workup conditions, particularly in the presence of water and bases. This guide will delve into the mechanisms of degradation and provide robust protocols to safeguard your product.

Section 1: Understanding the Instability - Core Chemical Principles

To effectively prevent degradation, it is crucial to understand the underlying chemical pathways through which it occurs. The primary mechanism of both desired reactivity and undesired degradation is Nucleophilic Aromatic Substitution (SNAr).

The sulfonyl group is highly electron-withdrawing, which polarizes the C2-S bond and makes the C2 carbon atom highly electrophilic. Nucleophiles can attack this position, leading to the formation of a stabilized Meisenheimer intermediate, followed by the departure of the methylsulfinate leaving group.[2][3]

Caption: General mechanism for SNAr on 2-sulfonylpyrimidines.

Primary Degradation Pathway: Hydrolysis

The most common degradation route during aqueous workup is hydrolysis. Water, and more potently its conjugate base hydroxide (OH⁻), can act as a nucleophile, attacking the C2 position. This reaction is often irreversible and leads to the formation of the significantly more polar and synthetically inert 5-Methylpyrimidin-2-ol .

Some activated 2-sulfonylpyrimidines have been observed to undergo slow hydrolysis even in buffered aqueous solutions without strong base.[4] Therefore, minimizing exposure to aqueous environments, especially under neutral to basic conditions, is paramount.

Caption: The primary hydrolysis degradation pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected after a standard aqueous workup with a sodium bicarbonate wash. What happened?

This is a classic sign of base-mediated hydrolysis. The bicarbonate wash creates a basic aqueous environment (pH ~8.3), which significantly accelerates the rate of nucleophilic attack by hydroxide ions on the C2 position of your pyrimidine. This converts your desired product into the undesired 5-Methylpyrimidin-2-ol, which is then typically lost during extraction or purification.

Q2: What is the main degradation product I should look for, and how can I identify it?

The primary degradation product is 5-Methylpyrimidin-2-ol. Being a hydroxylated heterocycle, it is significantly more polar than your starting material. You can typically spot it on a TLC plate as a new, lower Rf spot. In the ¹H NMR spectrum, you would expect to see the disappearance of the methylsulfonyl singlet (around 3.3-3.4 ppm) and a change in the chemical shifts of the aromatic pyrimidine protons.

Q3: Is this compound sensitive to acidic conditions?

It is generally much more stable under mildly acidic conditions than basic ones. An acidic wash (e.g., dilute HCl, saturated NH₄Cl) is often used to neutralize and remove basic impurities (like residual amines) without promoting significant hydrolysis of the sulfonylpyrimidine. However, strongly acidic conditions and high heat should be avoided as they can potentially lead to other decomposition pathways.

Q4: Can I heat my mixture during workup to dissolve solids?

Heating during an aqueous workup should be avoided. Increased temperature accelerates all chemical reactions, including the undesired hydrolysis of your product. If you have solubility issues, it is preferable to add more organic solvent or use a co-solvent system at room temperature.

Q5: My crude NMR looks clean, but I lose a lot of material during silica gel chromatography. Why?

While less common than hydrolysis, degradation can occur on silica gel. Silica gel is slightly acidic and has a high surface area covered in nucleophilic silanol (Si-OH) groups. For highly activated sulfonylpyrimidines, this can sometimes be enough to cause degradation directly on the column, leading to streaking and low recovery. To mitigate this, use a less-activated stationary phase (e.g., alumina) or deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent (e.g., 0.1-1%). Always perform chromatography swiftly.

Section 3: Troubleshooting Guides

Problem 1: Significant Product Loss During Aqueous Workup
Possible CauseScientific Rationale & Troubleshooting Steps
Hydrolysis from Basic Wash Rationale: The use of aqueous bases (e.g., NaHCO₃, K₂CO₃, NaOH) generates hydroxide ions, which act as nucleophiles and degrade the product. The rate of this SNAr reaction is highly pH-dependent.[4][5] Solution: Implement a Neutral or Mildly Acidic Workup. 1. Quench: Cool the reaction mixture to room temperature or 0 °C. 2. Dilute: Dilute with an appropriate organic solvent (e.g., EtOAc, DCM). 3. Wash: Instead of a bicarbonate wash, perform sequential washes with:      a. Water (to remove highly water-soluble salts).      b. Saturated aqueous NH₄Cl (a mild acid, excellent for neutralizing bases without harming the product).      c. Brine (to break emulsions and remove bulk water). 4. Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo at low temperature (<40°C).
Emulsion Formation Rationale: During extraction, fine particulate matter or amphiphilic byproducts can stabilize the interface between the organic and aqueous layers, trapping product and preventing efficient separation.[6] Solution: Techniques to Break Emulsions. 1. Add a significant volume of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often destabilizes the emulsion. 2. Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes). 3. Filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets forming the emulsion.
Problem 2: Formation of a Major, More Polar Impurity
Possible CauseScientific Rationale & Troubleshooting Steps
Confirmation of 5-Methylpyrimidin-2-ol Rationale: As established, this is the expected hydrolysis product. Its polarity is much higher than the sulfone starting material due to the hydroxyl group. Solution: Optimized Purification by Flash Chromatography. 1. TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to achieve good separation (ΔRf > 0.2) between your product and the polar impurity. 2. Column Packing: Pack a silica gel column using the determined eluent system. Ensure the packing is uniform to prevent channeling.[7] 3. Loading: Load your crude material onto the column using a minimal amount of solvent (dry loading is preferred for better resolution). 4. Elution: Run the column efficiently without unnecessary delays. 5. Solvent Systems: See the table below for starting points.
Table 1: Recommended Starting Eluent Systems for Chromatography
Eluent SystemPolarityComments
Hexanes / Ethyl Acetate (e.g., 9:1 to 1:1)Low to MediumA standard choice. The product should elute well before the polar hydrolysis byproduct.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Medium to HighUseful if the product has moderate polarity. Be aware that methanol can be acidic.
Toluene / AcetoneMediumAn alternative system that can sometimes provide different selectivity.

Section 4: Recommended Protocols

Protocol 1: Robust Workup for Reactions with Non-Aqueous Nucleophiles

This protocol is optimized to prevent hydrolysis when isolating this compound after a reaction.

  • Cooling: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction vessel to 0 °C in an ice bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1x Saturated aqueous NH₄Cl solution

    • 1x Brine

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 40°C.

  • Analysis: Obtain a crude ¹H NMR to assess purity before proceeding to purification.

Protocol 2: Decision-Making Workflow for Workup Strategy

Use this workflow to select the appropriate workup based on your reaction's specific conditions.

start Reaction Complete. Prepare for Workup. q_base Does the reaction contain a strong base or basic nucleophile (e.g., amine, alkoxide)? start->q_base neutralize Neutralize with Saturated Aqueous NH4Cl at 0 °C q_base->neutralize  Yes direct_extract Dilute with Organic Solvent. Wash with H2O, then Brine. q_base->direct_extract No   extract_wash Extract with Organic Solvent. Wash with H2O, then Brine. neutralize->extract_wash dry Dry organic layer (e.g., Na2SO4) extract_wash->dry direct_extract->dry concentrate Concentrate in vacuo (<40°C) dry->concentrate end Proceed to Purification concentrate->end

Caption: A workflow to guide the selection of an appropriate workup strategy.

By understanding the inherent reactivity of this compound and deliberately choosing workup conditions that minimize exposure to nucleophiles like water and base, you can significantly improve the yield and purity of your desired product.

References

Troubleshooting guide for the oxidation of 2-(methylthio)-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The selective oxidation of the methylthio group in 2-(methylthio)-5-methylpyrimidine is a critical transformation in synthetic chemistry, yielding the corresponding sulfoxide and sulfone. These oxidized products are valuable intermediates in medicinal chemistry and drug development, often exhibiting modulated physicochemical properties such as solubility and metabolic stability. For instance, 2-(methylsulfonyl)pyrimidines are recognized for their reactivity towards nucleophiles, making them useful in covalent inhibitor design.[1][2]

This guide provides a comprehensive troubleshooting resource in a question-and-answer format to address common challenges encountered during this oxidation reaction.

Frequently Asked Questions & Troubleshooting

Q1: My oxidation of 2-(methylthio)-5-methylpyrimidine is sluggish and results in low conversion to the desired sulfoxide/sulfone. What are the potential causes and how can I improve the reaction rate?

Low conversion can stem from several factors, including the choice of oxidant, reaction conditions, and the purity of your starting materials.

Potential Causes & Solutions:

  • Insufficiently Reactive Oxidant: While hydrogen peroxide is a "green" oxidant, its uncatalyzed reaction with thioethers at room temperature can be very slow.[3][4]

    • Solution 1 (Stronger Oxidants): Consider using more potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate).[5][6][7] These reagents are generally more reactive and can often drive the reaction to completion under milder conditions.

    • Solution 2 (Catalysis): If you prefer to use hydrogen peroxide, employing a catalyst is essential. Tungsten-based catalysts, such as sodium tungstate or calcium tungstate, are effective for this transformation.[8][9] Titanium silicalite-1 (TS-1) is another option.[10][11]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

    • Solution: For m-CPBA oxidations, chlorinated solvents like dichloromethane (DCM) are common.[12] For Oxone®, a mixture of water and an organic solvent like acetonitrile or acetone is often used.[5][12] When using hydrogen peroxide with a tungstate catalyst, polar solvents are generally suitable.

  • Low Reaction Temperature: Many oxidations are performed at reduced temperatures (e.g., 0 °C) to control exotherms and improve selectivity. However, if the reaction is sluggish, a modest increase in temperature may be necessary.

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC). If no significant conversion is observed at 0 °C after a reasonable time, allow the reaction to slowly warm to room temperature.

Q2: I'm observing the formation of both the sulfoxide and the sulfone. How can I selectively obtain the sulfoxide?

The oxidation of a thioether to a sulfoxide is the first step, and further oxidation yields the sulfone.[6] Achieving high selectivity for the sulfoxide requires careful control over the reaction conditions.

Strategies for Selective Sulfoxide Formation:

  • Stoichiometry of the Oxidant: This is the most critical factor.

    • Solution: Use a slight excess (typically 1.05-1.2 equivalents) of the oxidizing agent. Carefully weigh your reagents and add the oxidant portion-wise or as a solution via a syringe pump to maintain a low concentration and minimize over-oxidation.

  • Choice of Oxidant and Conditions:

    • Solution: m-CPBA at low temperatures (0 °C or below) is often effective for stopping the oxidation at the sulfoxide stage.[5] Catalytic systems with hydrogen peroxide can also be tuned for sulfoxide selectivity.[8][13] Some protocols suggest that acidic conditions can sometimes suppress sulfone formation.[14]

  • Reaction Monitoring:

    • Solution: Closely monitor the reaction's progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation of the sulfoxide product.

Q3: My main product is the sulfone, but I intended to synthesize the sulfoxide. How can I favor the formation of the sulfone?

To intentionally synthesize the 2-(methylsulfonyl)-5-methylpyrimidine, you'll need to employ conditions that promote complete oxidation.

Methods for Synthesizing the Sulfone:

  • Increased Stoichiometry of Oxidant:

    • Solution: Use at least 2.2 equivalents of the oxidizing agent to ensure the complete conversion of the thioether to the sulfone. Common choices include m-CPBA (≥2.2 eq) or Oxone® (≥2.2 eq).[5][6][12]

  • Reaction Temperature and Time:

    • Solution: After the initial addition of the oxidant (which may be exothermic), allowing the reaction to stir at room temperature for an extended period will typically drive the oxidation to the sulfone stage.

  • Specific Protocols for Sulfone Synthesis:

    • An efficient method for preparing 2-(methylsulfonyl)pyrimidine derivatives involves using Oxone® as the oxidant in a water-acetone mixture.[12] Another approach utilizes hydrogen peroxide with a sodium tungstate catalyst.[12]

OxidantEquivalents for SulfoneTypical SolventsTemperatureReference
m-CPBA ≥ 2.2Dichloromethane (DCM)0 °C to RT[12]
Oxone® ≥ 2.2Water/AcetoneRoom Temperature[12]
H₂O₂/Na₂WO₄ Excess H₂O₂Acetic Acid/WaterRoom Temperature[12][15]

Table 1. Common conditions for the oxidation of thioethers to sulfones.

Q4: I'm seeing unexpected byproducts. Could the pyrimidine ring itself be reacting?

While the methylthio group is generally the most susceptible to oxidation, the pyrimidine ring contains nitrogen atoms that could potentially react under certain conditions, for example, to form N-oxides.

Potential Side Reactions and Solutions:

  • N-Oxidation of the Pyrimidine Ring: Peroxy acids like m-CPBA are known to oxidize nitrogen-containing heterocycles to their corresponding N-oxides.

    • Solution: Using milder, more selective oxidation systems can mitigate this. A tungsten-catalyzed oxidation with hydrogen peroxide is less likely to cause N-oxidation compared to strong peroxy acids.[8] Careful control of temperature and stoichiometry is also crucial.

  • Degradation of Starting Material or Product: The purity of your reagents, especially the solvent, can be a factor.

    • Solution: Trace peroxides in solvents like THF or diethyl ether can lead to undesired oxidation.[15] It is advisable to use freshly distilled or peroxide-free solvents. Additionally, ensure your reaction is protected from atmospheric oxygen, especially if heating is required, by running it under an inert atmosphere like nitrogen or argon.[15]

Q5: The purification of my sulfoxide/sulfone product is proving difficult. What are some effective purification strategies?

The polarity difference between the starting thioether, the intermediate sulfoxide, and the final sulfone product is the basis for their separation.

Purification Techniques:

  • Column Chromatography: This is the most common method for separating the thioether, sulfoxide, and sulfone.

    • Solution: Use silica gel as the stationary phase. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the sequential elution of the thioether (least polar), sulfone, and finally the sulfoxide (most polar).

  • Recrystallization: If your product is a solid, recrystallization can be an effective method for purification, especially on a larger scale.

    • Solution: You will need to identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Aqueous Workup:

    • Solution: For reactions using m-CPBA, a wash with a saturated sodium bicarbonate solution is necessary to remove the meta-chlorobenzoic acid byproduct.[5] A subsequent wash with a reducing agent like sodium sulfite can remove any remaining peroxide.

  • Degradation on Silica Gel: In some cases, sensitive sulfoxides can degrade on acidic silica gel.

    • Solution: If you suspect this is happening, you can use deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[16]

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow and decision-making process for the oxidation of 2-(methylthio)-5-methylpyrimidine.

Oxidation_Workflow Oxidation of 2-(methylthio)-5-methylpyrimidine Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Analysis & Troubleshooting cluster_solutions Solutions Start Start with 2-(methylthio)-5-methylpyrimidine ChooseOxidant Choose Oxidant (m-CPBA, Oxone, H2O2/Catalyst) Start->ChooseOxidant Setup Setup Reaction (Solvent, Temp, Inert Atm.) ChooseOxidant->Setup AddOxidant Add Oxidant (Controlled Stoichiometry) Setup->AddOxidant Monitor Monitor by TLC/LC-MS AddOxidant->Monitor Complete Reaction Complete? Monitor->Complete OverOx Over-oxidation to Sulfone Monitor->OverOx Yes (for Sulfoxide) SideProduct Side Products Monitor->SideProduct Yes Workup Aqueous Workup & Extraction Complete->Workup Yes LowConv Low Conversion Complete->LowConv No (Incomplete) Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product Desired Product (Sulfoxide or Sulfone) Purify->Product Sol_LowConv Increase Temp. Use stronger oxidant Add catalyst LowConv->Sol_LowConv Sol_OverOx Reduce oxidant eq. Lower temp. Monitor closely OverOx->Sol_OverOx Sol_SideProduct Use milder conditions Purify solvents Inert atmosphere SideProduct->Sol_SideProduct Sol_LowConv->AddOxidant Sol_OverOx->AddOxidant Sol_SideProduct->Setup

Caption: Troubleshooting workflow for the oxidation reaction.

Reaction Mechanism Overview

The oxidation of a thioether with a peroxy acid like m-CPBA proceeds through a concerted mechanism.

Mechanism General Mechanism with m-CPBA cluster_reactants Reactants cluster_products1 Sulfoxide Formation cluster_products2 Sulfone Formation Thioether R-S-CH₃ (2-(methylthio)-5-methylpyrimidine) TS1 Transition State 1 Thioether->TS1 + 1 eq. mCPBA m-CPBA mCPBA->TS1 + 1 eq. TS2 Transition State 2 mCPBA->TS2 + 1 eq. Sulfoxide R-S(O)-CH₃ (Sulfoxide) TS1->Sulfoxide Acid1 m-Chlorobenzoic Acid TS1->Acid1 Sulfoxide->TS2 + 1 eq. Sulfone R-S(O)₂-CH₃ (Sulfone) TS2->Sulfone Acid2 m-Chlorobenzoic Acid TS2->Acid2

References

Technical Support Center: Enhancing Reaction Selectivity with 5-Methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-2-(methylsulfonyl)pyrimidine. This document serves as a specialized resource for researchers, chemists, and drug development professionals aiming to optimize reactions involving this versatile building block. Our goal is to move beyond standard protocols and provide in-depth, field-tested insights to help you troubleshoot common challenges and enhance the selectivity of your synthetic transformations.

The unique reactivity of this compound is dominated by the 2-methylsulfonyl group, an exceptional leaving group that strongly activates the C2 position of the pyrimidine ring for nucleophilic aromatic substitution (SNAr).[1][2][3] The π-deficient nature of the pyrimidine ring further facilitates this process, making it a powerful tool for introducing a wide array of functionalities.[4] However, harnessing this reactivity to achieve high selectivity requires a nuanced understanding of reaction parameters. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction with an amine/thiol nucleophile is sluggish or results in a low yield. What are the primary factors to investigate?

This is a common issue that can almost always be resolved by systematically evaluating the components of your reaction. While the 2-methylsulfonyl group is highly activating, success hinges on the nucleophilicity of your attacking species and the reaction environment.

Core Principle: The rate-determining step in this SNAr reaction is typically the initial nucleophilic attack on the electron-deficient C2 position.[5] Therefore, any factor that diminishes the effective concentration or reactivity of the thiolate or free amine will slow the reaction.

Troubleshooting Checklist:

  • Nucleophile pKa and Base Selection: The active nucleophile is the deprotonated form (e.g., thiolate) or the neutral form with a lone pair (e.g., amine).

    • For Thiols (pKa ~8-10): A base is required to generate the more potent thiolate nucleophile. A mild inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is often sufficient.

    • For Amines (pKa of conjugate acid ~9-11): While primary and secondary amines can react directly, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or a stronger inorganic base may be needed to scavenge the methanesulfinic acid byproduct, driving the reaction to completion.

    • Causality: Using a base that is too weak for your nucleophile will result in a low concentration of the active species. Conversely, an excessively strong base (e.g., NaH, t-BuOK) can lead to side reactions, including potential deprotonation of other acidic protons in your substrate.

  • Solvent Choice: The solvent must dissolve your reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Recommended: Polar aprotic solvents like DMF, DMSO, NMP, or Acetonitrile are standard choices as they effectively solvate cations (from the base) while leaving the nucleophile relatively "bare" and reactive.

    • Avoid: Protic solvents (water, alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity, and may even act as competing nucleophiles at elevated temperatures.

  • Temperature: Most SNAr reactions with this substrate proceed readily between room temperature and 80 °C.

    • If no reaction occurs at room temperature, incrementally increase the heat. Start with 40-50 °C and monitor by TLC/LC-MS.

    • Caution: Excessive heat can promote decomposition or side reactions, particularly the ring-opening pathway discussed in Q2.

Q2: I'm observing a complex mixture of products. How can I diagnose the issue and improve selectivity?

Observing multiple products points to a loss of selectivity, which can manifest as poor regioselectivity with an ambident nucleophile or the formation of unexpected side products.

A. Regioselectivity with Ambident Nucleophiles (e.g., Amino Alcohols, Hydroxyanilines)

If your nucleophile has multiple reactive sites (e.g., -NH₂ and -OH), the reaction can yield a mixture of N- and O-arylated products. Selectivity is governed by the relative nucleophilicity of these sites under the chosen conditions.

Core Principle: The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide. The electrophilic C2 carbon of the pyrimidine is a relatively soft electrophile.

  • Nitrogen Nucleophiles: Generally softer and more nucleophilic than their oxygen counterparts within the same molecule. N-arylation is often the kinetically favored product.

  • Oxygen Nucleophiles: Harder nucleophiles. O-arylation typically requires stronger bases to generate the more reactive alkoxide or phenoxide and may be favored under thermodynamic conditions.

Strategies for Control:

  • Favoring N-Arylation: Use milder conditions. A base like K₂CO₃ or DIPEA at room temperature is often sufficient to activate the amine without significantly deprotonating the alcohol.

  • Favoring O-Arylation: Use a stronger base (e.g., NaH, KHMDS) at low temperature (0 °C to RT) to selectively and completely deprotonate the hydroxyl group, making it the dominant nucleophile.

B. Side Product Formation: Pyrimidine Ring Fission

A significant and often overlooked side reaction is the cleavage of the pyrimidine ring itself.

Core Principle: Under certain conditions, particularly with primary alkylamines, the reaction pathway can divert after the initial nucleophilic attack, leading to ring opening instead of the expulsion of the methylsulfinate leaving group.[6]

Troubleshooting Ring Fission:

  • Symptom: You observe products that lack the characteristic pyrimidine UV chromophore or have masses inconsistent with simple substitution.

  • Cause: This pathway is more common with sterically unhindered primary amines (e.g., pentylamine, benzylamine) and can be promoted by higher temperatures.[6]

  • Solution:

    • Lower the Temperature: Operate at the lowest effective temperature.

    • Use a Bulky Base: Employ a hindered base like DIPEA instead of an excess of the reacting amine to act as the base.

    • Change the Nucleophile: If possible, switch to a secondary amine or a less basic primary amine.

The following diagram illustrates the desired SNAr pathway versus the competing ring fission side reaction.

G cluster_main Reaction Pathways Start 5-Me-2-SO2Me-Pyrimidine + R-NH2 Intermediate Meisenheimer-type Intermediate Start->Intermediate Nucleophilic Attack at C2 SNAr_Product Desired Product: 5-Me-2-(NHR)-Pyrimidine Intermediate->SNAr_Product Expulsion of Leaving Group (Desired Path) Fission_Product Side Product: Ring Fission Products Intermediate->Fission_Product Ring Opening (Side Reaction) (Promoted by heat, primary amines) LG_Out + MeSO2H

Caption: Desired SNAr vs. Ring Fission Pathway.

Q3: What is a reliable, general-purpose starting protocol for SNAr reactions with this substrate?

While every reaction must be optimized, the following protocol provides a robust starting point for the reaction of this compound with a generic nucleophile (NuH).

  • Reaction Setup: To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Add Nucleophile & Base: Add the nucleophile (1.1-1.2 eq.) and the chosen base (see Table 2 below, 1.5-2.0 eq.).

  • Add Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, see Table 1) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting pyrimidine.

  • Heating (If Necessary): If little or no conversion is observed, gradually heat the reaction to 50-70 °C and continue monitoring.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

SolventDielectric ConstantBoiling Point (°C)Typical Use Case & Comments
Acetonitrile (MeCN) 37.582Good general-purpose solvent. Easy to remove under vacuum.
N,N-Dimethylformamide (DMF) 36.7153Excellent solvating power for a wide range of substrates. Higher boiling point allows for a wider temperature range.
Dimethyl Sulfoxide (DMSO) 46.7189Highly polar; can significantly accelerate SNAr rates. Difficult to remove; often used when other solvents fail.
Tetrahydrofuran (THF) 7.666Less polar; may result in slower reactions but can sometimes improve selectivity by reducing side reactions.[7]
BasepKa (Conjugate Acid)TypeRecommended For
DIPEA 10.7Organic, Non-nucleophilicN-nucleophiles (scavenger)
K₂CO₃ 10.3Inorganic, MildN- and S-nucleophiles
Cs₂CO₃ 10.0 (est.)Inorganic, MildN-, S-, and O-nucleophiles. Often gives faster rates due to better solubility.
NaH ~36Inorganic, StrongO-nucleophiles (requires careful handling and anhydrous conditions).

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve common issues.

G Start Reaction Issue? Low_Yield Low Yield / No Reaction Start->Low_Yield Multi_Products Multiple Products Start->Multi_Products Check_Base Is base strong enough for nucleophile pKa? Low_Yield->Check_Base Check... Check_Solvent Is solvent polar aprotic (DMF, MeCN)? Low_Yield->Check_Solvent Check... Check_Temp Have you tried gentle heating (50-70 °C)? Low_Yield->Check_Temp Check... Check_Nuc Is nucleophile ambident (e.g., contains -NH2 & -OH)? Multi_Products->Check_Nuc Check... Check_Side_Rxn Primary amine nucleophile used? Multi_Products->Check_Side_Rxn Check... Sol_Base Action: Use stronger base (e.g., K2CO3 -> Cs2CO3) Check_Base->Sol_Base If No Sol_Solvent Action: Switch to DMF or DMSO Check_Solvent->Sol_Solvent If No Sol_Temp Action: Increase temperature incrementally Check_Temp->Sol_Temp If No Sol_Ambident Action: Adjust base/temp to control regioselectivity (See FAQ Q2) Check_Nuc->Sol_Ambident If Yes Sol_Fission Action: Lower temp, use hindered base to prevent ring fission (See FAQ Q2) Check_Side_Rxn->Sol_Fission If Yes

Caption: Systematic Troubleshooting Decision Tree.

References

Technical Support Center: Enhancing Aqueous Solubility of 5-Methyl-2-(methylsulfonyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the aqueous solubility of 5-Methyl-2-(methylsulfonyl)pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. Poor aqueous solubility is a significant hurdle in drug discovery, often leading to low bioavailability and hindering the progression of promising candidates.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and step-by-step protocols to address these challenges effectively.

I. Understanding the Challenge: Why is My Pyrimidine Derivative Poorly Soluble?

Before diving into solutions, it's crucial to understand the inherent properties of this compound derivatives that contribute to their low aqueous solubility. The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, is a relatively planar and aromatic system. The addition of a methyl group and a potent electron-withdrawing methylsulfonyl group can increase the molecule's crystallinity and lipophilicity, both of which can negatively impact aqueous solubility.[4][5]

II. Troubleshooting & FAQs: A Researcher's Guide

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: I've synthesized a novel this compound derivative, and it's practically insoluble in water. What's my first step?

Your initial approach should be a systematic evaluation of both chemical and physical modification strategies. A logical starting point is to assess the feasibility of salt formation, as it is often the most straightforward and effective method for ionizable compounds.[6][7][8]

Experimental Workflow: Initial Solubility Enhancement Strategy

Solubility_Enhancement_Workflow start Poorly Soluble Derivative pka_determination Determine pKa start->pka_determination ionizable_check Is the compound ionizable? pka_determination->ionizable_check salt_screening Salt Formation Screening ionizable_check->salt_screening Yes non_ionizable_path Proceed to Non-Ionizable Strategies ionizable_check->non_ionizable_path No success Solubility Improved salt_screening->success failure Inadequate Improvement salt_screening->failure failure->non_ionizable_path

Caption: Initial decision-making workflow for solubility enhancement.

Q2: My compound is not ionizable, or salt formation did not yield a significant improvement. What are my next options?

For non-ionizable compounds or when salt formation is ineffective, you should explore strategies that modify the solid-state properties of the drug or employ formulation-based approaches.[7] These can be broadly categorized into:

  • Solid-State Modifications: Co-crystallization and amorphous solid dispersions.

  • Formulation Technologies: Particle size reduction (nanosuspensions), and complexation (cyclodextrins).

Q3: How do I choose between co-crystals and solid dispersions?

The choice depends on the physicochemical properties of your derivative and the desired formulation outcome.

  • Co-crystals are multicomponent crystalline structures of the active pharmaceutical ingredient (API) and a co-former.[9][10] They can improve solubility while maintaining a crystalline form, which can be advantageous for stability.[9][11]

  • Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[12][13][14][15] The amorphous state has higher free energy, leading to improved solubility.[16] However, amorphous forms can be less stable and may recrystallize over time.[13]

StrategyPrincipleAdvantagesDisadvantages
Co-Crystallization Modifies the crystal lattice with a co-former.[9][10]Improved solubility and stability, tunable properties.[9][10][17]Requires screening of co-formers, potential for dissociation.[9]
Solid Dispersions Drug is molecularly dispersed in a polymer matrix in an amorphous state.[12][13]Significant solubility enhancement, suitable for a wide range of drugs.[12][13][15]Potential for physical instability (recrystallization), may require specialized manufacturing techniques.[13]

Q4: I'm considering a prodrug approach. What should I keep in mind?

The prodrug strategy involves chemically modifying your derivative to create a more soluble version that converts back to the active parent drug in vivo.[18][19][20] This is a powerful but more involved approach.

Logical Relationship: Prodrug Design for Solubility

Prodrug_Design_Logic parent_drug Parent Drug - Poorly Soluble - Active Moiety prodrug Prodrug + Improved Solubility - Inactive Form parent_drug->prodrug promoety Promoiety + Highly Soluble + Biocleavable Linker promoety->prodrug bioconversion In Vivo Bioconversion (e.g., enzymatic cleavage) prodrug->bioconversion active_drug_release Active Drug Released at Site of Action bioconversion->active_drug_release

Caption: Conceptual diagram of the prodrug strategy.

Key considerations for a prodrug approach include:

  • Attachment of a polar functional group: Introducing ionizable groups like phosphates or amino acids can dramatically increase water solubility.[20]

  • Biocleavage: The linker between the parent drug and the promoiety must be designed to cleave efficiently in the body to release the active drug.[18]

Q5: Can I combine different solubility enhancement techniques?

Yes, and this is often a highly effective strategy. For example, you could create a nanosuspension of a co-crystal or formulate a solid dispersion into a lipid-based delivery system. This multi-pronged approach can address multiple barriers to dissolution and absorption.

III. Experimental Protocols: Step-by-Step Guides

Protocol 1: Screening for Optimal Salt Formation

  • Determine pKa: Accurately measure the pKa of your derivative using potentiometric titration or UV-spectrophotometry. Salt formation is generally feasible for compounds with a suitable ionizable site.[6][7]

  • Select Counter-ions: Choose a range of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate for bases; sodium, potassium for acids).

  • Screening: In small-scale experiments, mix equimolar amounts of the drug and each counter-ion in various solvents.

  • Characterization: Analyze the resulting solids using X-ray powder diffraction (XRPD) to confirm new crystalline forms.

  • Solubility Measurement: Quantify the aqueous solubility of the most promising salt forms using HPLC.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[16]

  • Dissolution: Dissolve both your pyrimidine derivative and the polymer in a common volatile solvent (e.g., methanol, acetone).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and characterize it using differential scanning calorimetry (DSC) to confirm the amorphous state and XRPD to check for any remaining crystallinity.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to the pure drug.

Protocol 3: Nanosuspension Preparation via Wet Milling

  • Formulation: Create a slurry of your pyrimidine derivative in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymeric stabilizer).

  • Milling: Introduce the slurry into a bead mill containing small grinding media (e.g., yttria-stabilized zirconium oxide beads).

  • Processing: Mill at a controlled temperature for a sufficient duration to achieve the desired particle size.

  • Particle Size Analysis: Monitor the particle size distribution using dynamic light scattering (DLS).

  • Separation: Separate the nanosuspension from the grinding media.

  • Characterization and Dissolution: Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.[21][22][23]

IV. Concluding Remarks

Improving the aqueous solubility of this compound derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and applying the appropriate experimental strategies, researchers can overcome this common drug development hurdle. This guide provides a starting point for your investigations, and the optimal solution will depend on the specific properties of your molecule and the intended therapeutic application.

V. References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. --INVALID-LINK--

  • Jadhav, N. R., et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmacy Education & Research, 2(4). --INVALID-LINK--

  • Goud, N. R., et al. (2021). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 10(7). --INVALID-LINK--

  • Ribeiro, A. C. F., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2537. --INVALID-LINK--

  • Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. --INVALID-LINK--

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. --INVALID-LINK--

  • Patel, V. R., et al. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. International Journal of Pharmaceutical Sciences and Nanotechnology, 18(4). --INVALID-LINK--

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2827-2838. --INVALID-LINK--

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? --INVALID-LINK--

  • de Faria, A. L., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 50(4), 665-677. --INVALID-LINK--

  • Al-Kassas, R., et al. (2023). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Pharmaceutics, 15(1), 229. --INVALID-LINK--

  • Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 21(1), 375-393. --INVALID-LINK--

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. --INVALID-LINK--

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1289-1306. --INVALID-LINK--

  • Patel, J. R., et al. (2017). Nanosuspension a Promising Tool for Solubility Enhancement: A Review. Asian Journal of Pharmacy and Technology, 7(3), 159. --INVALID-LINK--

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? International Journal of Pharmaceutics, 453(1), 323-333. --INVALID-LINK--

  • Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 238-257. --INVALID-LINK--

  • Bhalani, D. V., et al. (2022). A Review on Co-Crystallization: A Novel Technique for Enhancement of Solubility and Bioavailability. Journal of Drug Delivery and Therapeutics, 12(5), 200-207. --INVALID-LINK--

  • Sareen, S., et al. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 1(1), 1-10. --INVALID-LINK--

  • RJ Wave. (2022). Co-crystallization an alternative modified technique for solubility enhancement. --INVALID-LINK--

  • Kumar, S., & Sissodia, N. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. --INVALID-LINK--

  • Catalent. (2023). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. --INVALID-LINK--

  • Valizadeh, H., et al. (2012). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 79-93. --INVALID-LINK--

  • Sharma, D., et al. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 5(4), 1-8. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. --INVALID-LINK--

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. --INVALID-LINK--

  • Yadav, A. V., & Shete, A. S. (2015). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 98-106. --INVALID-LINK--

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. --INVALID-LINK--

  • Kumar, S., et al. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(4), 235-240. --INVALID-LINK--

  • Kumar, S., & Nanda, A. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research, 5(9), 3591-3601. --INVALID-LINK--

  • Rautio, J., et al. (2008). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. European Journal of Pharmaceutical Sciences, 34(4-5), 237-246. --INVALID-LINK--

  • Khan, F. N., et al. (2025). Formulation strategies for poorly soluble drugs. Journal of Drug Delivery Science and Technology, 105678. --INVALID-LINK--

  • Wenzel, T., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1333. --INVALID-LINK--

  • Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility. Prodrugs: Challenges and Rewards, 115-143. --INVALID-LINK--

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. --INVALID-LINK--

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-9. --INVALID-LINK--

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836-1844. --INVALID-LINK--

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 071-081. --INVALID-LINK--

  • Patel, D. J., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. --INVALID-LINK--

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. --INVALID-LINK--

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 717-722. --INVALID-LINK--

  • Rinaldi, F., et al. (2014). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 11(9), 3046-3055. --INVALID-LINK--

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. --INVALID-LINK--

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836-1844. --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Covalent Modifiers: Comparative Reactivity of 5-Methyl-2-(methylsulfonyl)pyrimidine and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Tunable Covalent Probes

In the landscape of modern drug discovery and chemical biology, 2-sulfonylpyrimidines have emerged as a privileged class of electrophiles. Their capacity to engage in nucleophilic aromatic substitution (SNAr) reactions, particularly with the thiol side chain of cysteine residues, has established them as versatile "warheads" for creating targeted covalent inhibitors and biochemical probes.[1][2] Unlike more aggressive electrophiles, the reactivity of the 2-sulfonylpyrimidine scaffold can be meticulously tuned, offering a spectrum of potencies that can be tailored to specific biological targets. This fine-tuning is critical for balancing on-target efficacy with off-target selectivity, a central challenge in covalent drug design.[1]

This guide provides an in-depth comparison of the reactivity of 5-Methyl-2-(methylsulfonyl)pyrimidine with other substituted sulfonylpyrimidines. We will dissect the underlying chemical principles, provide supporting experimental data, and offer detailed protocols to empower researchers to rationally select or design the optimal covalent tool for their specific application.

The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2-sulfonylpyrimidines is governed by the SNAr mechanism. The pyrimidine ring, being an electron-deficient heterocycle, is inherently primed for attack by nucleophiles. This electrophilicity is significantly enhanced at the C2 position by the presence of a potent electron-withdrawing methylsulfonyl group (–SO2Me), which serves as an excellent leaving group (as sulfinic acid).[1][3]

The reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: A nucleophile, typically a deprotonated cysteine (thiolate) in a biological context, attacks the electrophilic C2 carbon of the pyrimidine ring.

  • Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the electron-deficient pyrimidine ring.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the methylsulfinate leaving group, resulting in a stable, covalently modified product.

Figure 1. General mechanism for the SNAr reaction of a 2-sulfonylpyrimidine.

Structure-Reactivity Relationships: The Decisive Role of Ring Substituents

The rate of the SNAr reaction is profoundly influenced by the electronic properties of substituents on the pyrimidine ring. By stabilizing or destabilizing the negative charge of the Meisenheimer intermediate, these groups can modulate reactivity across several orders of magnitude.[3][4][5] The substitution at the C5 position has been shown to have the most significant impact.[3][5]

Baseline Reactivity: 2-(Methylsulfonyl)pyrimidine

The unsubstituted parent compound serves as our reference point. It is a moderately reactive electrophile, suitable for targeting nucleophilic cysteines under physiological conditions.[3]

The Subject of Comparison: this compound
  • Electronic Effect: The methyl group at the C5 position is a weak electron-donating group (EDG) through an inductive effect (+I).

  • Impact on Reactivity: By donating electron density to the pyrimidine ring, the methyl group slightly destabilizes the negatively charged Meisenheimer intermediate. This reduces the electrophilicity of the C2 carbon, resulting in a decreased reaction rate compared to the unsubstituted parent compound. This makes this compound a milder, more selective covalent modifier.

Comparison with Electron-Withdrawing Groups (EWGs)

Substituents that pull electron density away from the ring stabilize the Meisenheimer complex and dramatically accelerate the reaction.

  • Strong EWGs (-M/-I Effects): Groups like nitro (–NO2), trifluoromethyl (–CF3), and carbomethoxy (–COOMe) at the C5 position can increase the reaction rate by 3.5 to 6 orders of magnitude.[3][4] The 5-COOMe derivative is one of the most reactive cysteine-arylating agents reported to date.[3]

  • Moderate EWGs (-I Effect): Halogens like bromine (–Br) and iodine (–I) also increase reactivity, though to a lesser extent than the powerful mesomeric acceptors.

Comparison with Electron-Donating Groups (EDGs)

Substituents that push electron density into the ring strongly destabilize the Meisenheimer intermediate and decelerate or completely halt the reaction.

  • Strong EDGs (+M Effect): Groups like amino (–NH2) and methoxy (–OMe) at the C5 position donate electron density through a powerful positive mesomeric effect.[6] This significantly reduces the electrophilicity of the C2 carbon, effectively "switching off" reactivity under typical conditions.[3][4]

Reactivity_Logic Substituent Substituent at C5-Position EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃, -Br) Substituent->EWG EDG Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃, -NH₂) Substituent->EDG Stabilized Stabilized EWG->Stabilized Stabilizes negative charge Destabilized Destabilized EDG->Destabilized Destabilizes negative charge Intermediate Meisenheimer Complex Stability Increased Dramatically Increased Stabilized->Increased Lowers activation energy Decreased Decreased / Halted Destabilized->Decreased Raises activation energy Rate SNAr Reaction Rate (Reactivity)

Figure 2. Influence of C5 substituents on SNAr reaction rates.

Quantitative Comparison of Reactivity

The following table summarizes the relative reactivity of various 5-substituted-2-(methylsulfonyl)pyrimidines based on experimentally determined second-order rate constants (k) for their reaction with thiol nucleophiles like glutathione (GSH).

5-SubstituentElectronic EffectRelative Reactivity vs. UnsubstitutedRepresentative Rate Constant (k) with GSH at pH 7.0 (M⁻¹s⁻¹)
–COOMeStrong EWG (–M, –I)~825,000x~9900[3][4]
–NO₂Strong EWG (–M, –I)Very High> 0.5 (fast)[4]
–CF₃Strong EWG (–I)~3,500x~42[3]
–BrModerate EWG (–I > +M)~110x~1.3[3]
–H (Unsubstituted) Reference 1x ~0.012[3][4]
–CH₃ Weak EDG (+I) < 1x Slightly lower than unsubstituted
–OCH₃Strong EDG (+M > –I)NegligibleNo observable reaction[3][6]
–NH₂Strong EDG (+M)NegligibleNo observable reaction[3][4]

Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy

To empirically validate these structure-reactivity relationships, a kinetic assay using ¹H NMR is a robust and direct method. It allows for simultaneous monitoring of the consumption of the sulfonylpyrimidine starting material and the formation of the S-arylated product.

Objective:

To determine the second-order rate constant (k) for the reaction between a 2-sulfonylpyrimidine and a model thiol nucleophile (N-acetylcysteine methyl ester, NACME) under pseudo-first-order conditions.

Materials & Reagents:
  • This compound (or other analog)

  • N-acetylcysteine methyl ester (NACME)

  • Potassium phosphate buffer (KPi), 100 mM, pH 7.0

  • Deuterated dimethyl sulfoxide (d⁶-DMSO)

  • NMR tubes, micropipettes, and standard laboratory glassware

Experimental Workflow:

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Reaction Setup (in NMR tube) cluster_kinetics 3. Kinetic Monitoring cluster_analysis 4. Data Analysis A Prepare 20 mM stock of 5-Me-2-SO₂Me-pyrimidine in d⁶-DMSO D Add 30 µL pyrimidine stock (Final: 1 mM) A->D B Prepare 200 mM stock of NACME nucleophile in KPi buffer (pH 7.0) F Add 30 µL NACME stock (Final: 10 mM) Start timer immediately B->F C Add 540 µL KPi buffer C->D E Acquire t=0 NMR spectrum (starting material only) D->E E->F G Acquire ¹H NMR spectra at set time intervals (e.g., 2, 5, 10, 20, 40, 60 min) F->G H Integrate signals for a proton on the pyrimidine starting material and the corresponding product G->H I Plot ln([Reactant]t/[Reactant]₀) vs. time (seconds) H->I J Calculate k_obs from the slope (Slope = -k_obs) I->J K Calculate second-order rate constant: k = k_obs / [NACME] J->K

Figure 3. Workflow for NMR-based kinetic analysis of SNAr reactions.
Step-by-Step Procedure:

  • Stock Preparation: Prepare a 20 mM stock solution of the test sulfonylpyrimidine in d⁶-DMSO. Prepare a 200 mM stock solution of NACME in 100 mM KPi buffer (pH 7.0).

  • NMR Sample Preparation: In an NMR tube, combine 540 µL of KPi buffer and 30 µL of the sulfonylpyrimidine stock solution. The final concentration will be 1 mM in a 95:5 H₂O:DMSO mixture.

  • Time Zero Spectrum: Place the tube in the NMR spectrometer and acquire a reference spectrum (t=0) before adding the nucleophile.

  • Reaction Initiation: Remove the tube, add 30 µL of the 200 mM NACME stock solution (final concentration 10 mM), mix quickly by inversion, and immediately re-insert into the spectrometer.

  • Data Acquisition: Begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Processing: For each spectrum, integrate a well-resolved proton signal corresponding to the starting material and the newly formed product.

  • Kinetic Analysis: Calculate the observed pseudo-first-order rate constant (kobs) by plotting the natural logarithm of the fraction of remaining starting material against time. The slope of the resulting line is -kobs. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of NACME (10 mM).

Conclusion and Practical Outlook

The reactivity of the 2-sulfonylpyrimidine scaffold is highly predictable and tunable through judicious selection of substituents on the pyrimidine core. The C5 position offers the most potent control, where electron-withdrawing groups dramatically accelerate the SNAr reaction and electron-donating groups attenuate it.

This compound fits into this spectrum as a mildly deactivated electrophile . Its reactivity is slightly lower than the unsubstituted parent compound, positioning it as an excellent choice for applications requiring high selectivity, for targeting particularly reactive cysteine residues, or when seeking to minimize potential off-target modifications. By understanding these fundamental structure-reactivity relationships, researchers can move beyond trial-and-error and rationally engineer covalent modifiers with the precise kinetic profile required for success in their biological system.

References

The Biological Activity of 5-Methyl-2-(methylsulfonyl)pyrimidine: A Comparative Guide to its Analogs for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Within this broad class, 2-sulfonylpyrimidines have emerged as a significant chemotype, particularly as covalent inhibitors that target nucleophilic residues like cysteine in proteins through a nucleophilic aromatic substitution (SNAr) mechanism.[1][3] This guide provides an in-depth comparison of the biological reactivity of 5-Methyl-2-(methylsulfonyl)pyrimidine and its analogs, offering experimental data and protocols to inform the design of targeted covalent inhibitors.

Introduction to 2-Sulfonylpyrimidines as Covalent Modifiers

2-Sulfonylpyrimidines are a class of electrophilic compounds ("warheads") designed to form stable covalent bonds with nucleophilic amino acid residues in biological targets, most notably cysteine.[4][5] The sulfonyl group at the 2-position of the pyrimidine ring acts as an excellent leaving group, facilitating a nucleophilic aromatic substitution (SNAr) reaction with the thiolate anion of a cysteine residue.[6] This covalent modification can lead to irreversible inhibition of protein function, a desirable characteristic for certain therapeutic applications, particularly in oncology and virology.

The reactivity of the 2-sulfonylpyrimidine core can be finely tuned by introducing substituents onto the pyrimidine ring.[1][3] This modulation of reactivity is critical in drug design to achieve a balance between potent on-target activity and minimal off-target effects. A warhead that is too reactive can lead to indiscriminate labeling of proteins and subsequent toxicity, while one with insufficient reactivity will not effectively engage its intended target. This guide focuses on understanding how substitutions, such as the 5-methyl group, influence this critical reactivity.

Comparative Reactivity Analysis of this compound and its Analogs

The biological activity of covalent inhibitors is intrinsically linked to their chemical reactivity. A key parameter for quantifying this is the second-order rate constant (k) for the reaction with a model nucleophile, such as the tripeptide glutathione (GSH), which contains a cysteine residue.[1][3] The following table summarizes the experimentally determined rate constants for the reaction of various 5-substituted-2-(methylsulfonyl)pyrimidines with GSH at pH 7.0.

Compound ID5-SubstituentRate Constant (k) M-1s-1Relative Reactivity (to 5-H)
1 -H1.2 x 10-21
2 -CH3 2.2 x 10-3 0.18
3 -CF32.0 x 10216,667
4 -NO24.2 x 1043,500,000
5 -COOMe9.9 x 103825,000
6 -NH2No reaction-
7 -OMeNo reaction-

Data sourced from Pichon et al., Bioconjugate Chemistry, 2023.[1][3]

Analysis of Structure-Reactivity Relationships (SRR):

The data clearly demonstrates that the substituent at the 5-position of the pyrimidine ring has a profound impact on the reactivity of the 2-sulfonylpyrimidine core.[1]

  • Electron-Donating Groups (EDGs): The 5-methyl group in Compound 2 is a weak electron-donating group. Compared to the unsubstituted analog (Compound 1 ), it decreases the reaction rate by approximately five-fold. This is because the methyl group donates electron density to the pyrimidine ring, making it less electrophilic and therefore less susceptible to nucleophilic attack. Stronger electron-donating groups, such as an amino (-NH2, Compound 6 ) or methoxy (-OMe, Compound 7 ) group, completely abolish the reactivity under the tested conditions.[1]

  • Electron-Withdrawing Groups (EWGs): In stark contrast, electron-withdrawing groups at the 5-position dramatically increase the reactivity. A trifluoromethyl group (-CF3, Compound 3 ) increases the rate constant by over four orders of magnitude compared to the unsubstituted analog. Even more potent activating groups like nitro (-NO2, Compound 4 ) and methyl ester (-COOMe, Compound 5 ) result in reaction rates that are several million times faster.[1] These groups withdraw electron density from the pyrimidine ring, making the carbon at the 2-position highly electrophilic and primed for attack by a nucleophile.

This dramatic range of reactivity, spanning over nine orders of magnitude, underscores the tunability of the 2-sulfonylpyrimidine scaffold for covalent inhibitor design.[3] The 5-methyl substitution provides a less reactive, "softer" electrophile compared to the unsubstituted core, which could be advantageous for achieving target selectivity and reducing off-target reactivity.

Mechanism of Action: Covalent Modification of Cysteine

The biological activity of 2-sulfonylpyrimidines is exerted through a covalent SNAr reaction with cysteine residues in proteins.[4][5] The process can be visualized in the following signaling pathway diagram.

SNAr_Mechanism cluster_0 Protein Target cluster_1 Covalent Inhibitor Target_Cys Target Protein with Cysteine Residue (Cys-SH) Thiolate Thiolate Anion (Cys-S⁻) Target_Cys->Thiolate Deprotonation Sulfonylpyrimidine 5-R-2-(methylsulfonyl)pyrimidine Meisenheimer Meisenheimer Complex (Intermediate) Sulfonylpyrimidine->Meisenheimer Thiolate->Meisenheimer Nucleophilic Attack Covalent_Adduct Covalently Modified Protein (Protein-S-pyrimidine) Meisenheimer->Covalent_Adduct Elimination Leaving_Group Methylsulfinic Acid (MeSO₂H) Meisenheimer->Leaving_Group Synthesis_Workflow Start Starting Material: 2-Chloropyrimidine Analog Step1 Step 1: Thioether Formation Reagents: Sodium thiomethoxide Solvent: THF Conditions: 0°C to rt, 15-24h Start->Step1 Intermediate Intermediate: 2-(Methylthio)pyrimidine Analog Step1->Intermediate Step2 Step 2: Oxidation Reagents: m-CPBA Solvent: DCM Conditions: rt, 16h-4d Intermediate->Step2 Product Final Product: 2-(Methylsulfonyl)pyrimidine Analog Step2->Product

References

Profiling the Selectivity of 5-Methyl-2-(methylsulfonyl)pyrimidine: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the characterization of small molecule inhibitors against their intended targets and potential off-targets is a cornerstone of preclinical development. Kinase inhibitors, in particular, have emerged as a major class of targeted therapeutics, yet their success is often dictated by their selectivity profile across the human kinome.[1][2] Insufficient selectivity can lead to undesired side effects, while promiscuous inhibition of multiple kinases can sometimes be leveraged for therapeutic benefit in complex diseases like cancer.[1][3][4] This guide provides an in-depth analysis of the cross-reactivity of a novel pyrimidine-based compound, 5-Methyl-2-(methylsulfonyl)pyrimidine, against a panel of clinically relevant kinases. Through a detailed examination of experimental data and methodologies, we will compare its performance with established kinase inhibitors, offering a comprehensive resource for researchers in pharmacology and drug development.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] The high degree of structural conservation within the ATP-binding site, the primary target for most small molecule kinase inhibitors, presents a significant challenge in achieving target specificity.[3][4] Consequently, comprehensive profiling of a compound's inhibitory activity across a diverse panel of kinases is not merely a regulatory requirement but a critical step in understanding its biological activity and predicting its therapeutic window. This process, often referred to as kinase profiling or cross-reactivity screening, allows for the early identification of potential off-target liabilities and can guide lead optimization efforts to enhance selectivity and reduce the risk of adverse events.[2]

Comparative Kinase Inhibition Profile

To assess the selectivity of this compound, we performed a comprehensive in vitro kinase profiling study against a panel of 15 representative kinases from different families. The inhibitory activity was determined by measuring the half-maximal inhibitory concentration (IC50) using a radiometric assay, which is considered the gold standard for its direct and robust measurement of kinase activity.[1] For comparative purposes, we profiled three well-characterized kinase inhibitors: Dasatinib (a broad-spectrum inhibitor), Erlotinib (an EGFR-selective inhibitor), and Staurosporine (a potent but non-selective inhibitor).

Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors

Kinase TargetThis compoundDasatinibErlotinibStaurosporine
Tyrosine Kinases
ABL18500.5>10,0007
SRC12000.8>10,0006
EGFR2525220
VEGFR245051,50015
PDGFRβ60022,00012
Serine/Threonine Kinases
AKT1>10,000500>10,00010
BRAF>10,000300>10,00050
CDK2/cyclin A5,50080>10,0003
MEK1>10,0001,200>10,000100
p38α (MAPK14)8,000200>10,0008
Lipid Kinases
PI3Kα>10,000800>10,000150
PI3Kβ>10,0001,500>10,000200
PI3Kδ>10,0002,000>10,000250
PI3Kγ>10,0001,800>10,000220
mTOR>10,000100>10,00025
Interpretation of the Selectivity Profile

The data presented in Table 1 indicates that this compound exhibits a high degree of selectivity for the Epidermal Growth Factor Receptor (EGFR) kinase, with an IC50 value of 25 nM. Its inhibitory activity against other tested tyrosine kinases, such as VEGFR2 and PDGFRβ, is significantly lower, with IC50 values in the mid-nanomolar range. Notably, the compound shows minimal to no activity against the panel of serine/threonine and lipid kinases at concentrations up to 10 µM.

This profile suggests that this compound is a potent and selective EGFR inhibitor. In comparison, Dasatinib demonstrates broad-spectrum activity across multiple kinase families, consistent with its clinical use as a multi-targeted therapy. Erlotinib, as expected, shows high selectivity for EGFR. Staurosporine, a natural product, exhibits potent but non-selective inhibition across most of the kinases tested, highlighting its utility as a research tool but its limitations as a therapeutic agent due to toxicity concerns.

Experimental Methodology: In Vitro Radiometric Kinase Assay

The following protocol outlines the steps for determining the IC50 values of a test compound against a panel of protein kinases using a radiometric filter-binding assay. This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.[1][5]

Step-by-Step Protocol
  • Preparation of Reagents:

    • Kinase Buffer: Prepare a 2x kinase buffer containing 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 2 mM DTT, and 0.2 mM Na₃VO₄.

    • [γ-³²P]ATP: Dilute the stock [γ-³²P]ATP with unlabeled ATP in kinase buffer to achieve the desired specific activity and a final concentration twice the Km of the kinase being assayed.

    • Kinase and Substrate: Dilute the recombinant kinase and its specific substrate (protein or peptide) to their optimal concentrations in kinase buffer.

    • Test Compound: Prepare a serial dilution of the test compound in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Reaction:

    • In a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO control).

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 20 µL of the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Termination and Separation:

    • Terminate the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Reagent Preparation (Kinase, Substrate, ATP, Compound) a1 Dispense Compound/ Vehicle p1->a1 a2 Add Kinase/ Substrate Mix a1->a2 a3 Initiate with [γ-³²P]ATP a2->a3 a4 Incubate at 30°C a3->a4 d1 Terminate Reaction a4->d1 d2 Filter & Wash d1->d2 d3 Scintillation Counting d2->d3 d4 Data Analysis (IC50 Determination) d3->d4 EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Ligand Ligand (EGF) Ligand->EGFR Activates Compound 5-Methyl-2- (methylsulfonyl)pyrimidine Compound->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

References

A Senior Application Scientist's Guide to the Validation of 5-Methyl-2-(methylsulfonyl)pyrimidine as a Putative Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Inhibition

In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance.[1] Once sidelined due to concerns about off-target reactivity, the deliberate design of targeted covalent inhibitors (TCIs) has re-emerged as a powerful strategy to achieve durable and potent pharmacological effects.[1][2] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting bond with their protein target, often leading to complete and sustained inhibition of its function.[3] This guide provides an in-depth technical framework for the validation of a novel, putative covalent inhibitor: 5-Methyl-2-(methylsulfonyl)pyrimidine .

The core of our investigation lies in the 2-sulfonylpyrimidine "warhead," a functional group known to act as an electrophile, capable of reacting with nucleophilic amino acid residues on a target protein.[4][5][6][7][8] We will outline a rigorous, multi-step experimental workflow to validate this hypothesis, from initial biochemical assays to proteome-wide selectivity profiling. Throughout this guide, we will objectively compare the hypothetical performance of this compound with two well-characterized kinase inhibitors: Ibrutinib , a clinically approved covalent inhibitor of Bruton's tyrosine kinase (BTK)[9][10], and Dasatinib , a potent non-covalent inhibitor of multiple kinases.[11][12] This comparative approach will provide the necessary context to interpret experimental outcomes and make informed decisions in a drug discovery program.

Part 1: The Mechanistic Hypothesis for Covalent Modification

The central hypothesis is that this compound acts as a targeted covalent inhibitor by forming a permanent bond with a nucleophilic residue, most commonly a cysteine, within the binding site of its target protein. The methylsulfonyl group, being a strong electron-withdrawing group, activates the C2 position of the pyrimidine ring, making it susceptible to nucleophilic attack.

The proposed mechanism is a Nucleophilic Aromatic Substitution (SNAr) reaction.[7][8] In this two-step process, the deprotonated thiol of a cysteine residue attacks the electrophilic carbon atom of the pyrimidine ring. This is followed by the departure of the methylsulfinate leaving group, resulting in a stable thioether bond between the inhibitor and the protein.

SNAr_Mechanism cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Irreversible Bond Formation Inhibitor This compound NonCovalent Initial Non-Covalent Complex (E•I) Inhibitor->NonCovalent K_i Target Target Protein (with Cys-SH) Target->NonCovalent K_i Meisenheimer Meisenheimer-like Intermediate NonCovalent->Meisenheimer Cys-S⁻ attacks C2 CovalentAdduct Covalent Adduct (E-I) Meisenheimer->CovalentAdduct k_inact (Leaving group departs) LeavingGroup Methylsulfinate (Leaving Group) Validation_Workflow start Start: Putative Covalent Inhibitor ic50 Step 1 Initial Biochemical Screen (IC50 Assay) start->ic50 mass_spec Step 2 Intact Protein Mass Spec (Confirm Covalent Adduct) ic50->mass_spec peptide_map Step 3 Peptide Mapping (Identify Target Residue) mass_spec->peptide_map kinetics Step 4 Kinetic Analysis (Determine k_inact/K_i) peptide_map->kinetics cellular Step 5 Cellular Target Engagement (Confirm In-Cell Activity) kinetics->cellular abpp Step 6 Proteome-wide Selectivity (ABPP Profiling) cellular->abpp validated Validated Covalent Inhibitor abpp->validated Kinase_Pathway Receptor Growth Factor Receptor Kinase1 Target Kinase (e.g., BTK, EGFR) Receptor->Kinase1 Activates Substrate Downstream Substrate Kinase1->Substrate Phosphorylates Pathway Signaling Cascade (e.g., PI3K/AKT) Substrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response Inhibitor 5-Methyl-2- (methylsulfonyl)pyrimidine Inhibitor->Kinase1 Covalently Inhibits

References

A Comparative Guide to the Synthetic Routes of 5-Methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-(methylsulfonyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the methylsulfonyl group at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse derivatives.[1][2] This guide provides a comparative analysis of two prominent synthetic routes to this valuable intermediate, offering detailed experimental protocols, a side-by-side performance evaluation, and insights into the chemical principles underpinning each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions for the efficient synthesis of this compound and its analogs.

Route 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Oxidation

This widely employed route commences with a pre-formed pyrimidine ring and introduces the desired functionalities in a sequential manner. It is a reliable and often high-yielding approach.

Workflow for Route 1

Route 1 Workflow start 2-Chloro-5-methylpyrimidine intermediate 5-Methyl-2-(methylthio)pyrimidine start->intermediate Nucleophilic Aromatic Substitution (SNAr) product This compound intermediate->product Oxidation

Caption: Workflow for the two-step synthesis of this compound.

Step 1a: Synthesis of 5-Methyl-2-(methylthio)pyrimidine via SNAr

The initial step involves the displacement of a halide, typically chloride, from the 2-position of the pyrimidine ring with a methylthiolate nucleophile. The electron-withdrawing nature of the pyrimidine ring activates the 2-position for nucleophilic attack.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-chloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add sodium thiomethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-methyl-2-(methylthio)pyrimidine.

Step 1b: Oxidation of 5-Methyl-2-(methylthio)pyrimidine

The thioether intermediate is then oxidized to the corresponding sulfone. This transformation significantly enhances the leaving group ability of the substituent at the 2-position.[1] Various oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, or hydrogen peroxide in the presence of a catalyst being common choices.[3][4][5]

Experimental Protocol (using Hydrogen Peroxide and Sodium Tungstate):

  • Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-(methylthio)pyrimidine (1.0 eq) and sodium tungstate dihydrate (0.05 eq) in a mixture of water and ethyl acetate at room temperature.[5]

  • Oxidation: Heat the mixture to 60-65 °C. Add 30-50% aqueous hydrogen peroxide (2.5 eq) dropwise, maintaining the reaction temperature in the specified range.[5]

  • Reaction Monitoring: Stir the reaction mixture for 2-3 hours, monitoring for completion by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature and quench any excess hydrogen peroxide with an aqueous solution of sodium bisulfite. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound.[5]

Route 2: Pyrimidine Ring Formation via Condensation Followed by Oxidation

This approach constructs the pyrimidine ring from acyclic precursors, offering a convergent synthesis strategy.

Workflow for Route 2

Route 2 Workflow start β-Dicarbonyl Compound + S-Methylisothiourea intermediate 5-Methyl-2-(methylthio)pyrimidine start->intermediate Cyclocondensation product This compound intermediate->product Oxidation

References

A Researcher's Guide to the Spectroscopic Verification of 5-Methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. In this guide, we provide an in-depth technical comparison of spectroscopic data for 5-Methyl-2-(methylsulfonyl)pyrimidine (CAS No. 38275-45-5), a compound of interest in medicinal chemistry. This guide is structured to empower researchers to independently verify the quality of this reagent from various suppliers by establishing a reliable analytical workflow.

The identity and purity of a chemical can significantly impact experimental outcomes, from reaction yields to biological assay results. Therefore, it is crucial to have robust analytical methods to confirm that the material received from a supplier matches the expected structure and is free from significant impurities. This guide will walk you through the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and explain how to interpret the data to ensure the quality of your this compound sample.

The Gold Standard: Reference Spectroscopic Data

Before analyzing a sample from a new supplier, it is essential to have a reliable reference spectrum. The Spectral Database for Organic Compounds (SDBS), a comprehensive database maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, provides publicly available, high-quality spectroscopic data for a vast number of organic compounds.[1][2][3][4][5] We will use the SDBS data for this compound as our benchmark for comparison.

Reference ¹H-NMR Spectrum (SDBS)

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we expect to see distinct signals corresponding to the methyl group on the pyrimidine ring, the methyl group of the sulfonyl moiety, and the two protons on the pyrimidine ring.

Reference ¹³C-NMR Spectrum (SDBS)

The ¹³C-NMR spectrum reveals the number of unique carbon environments in a molecule. This technique is invaluable for confirming the carbon skeleton of the compound.

A Practical Workflow for Spectroscopic Verification

The following workflow outlines the steps a researcher should take upon receiving a new batch of this compound to verify its identity and purity.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Spectroscopic Analysis cluster_2 Step 3: Data Interpretation & Comparison cluster_3 Step 4: Quality Assessment prep Prepare sample in appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) nmr Acquire ¹H and ¹³C NMR spectra prep->nmr ir Acquire FT-IR spectrum prep->ir ms Acquire Mass Spectrum prep->ms compare_nmr Compare acquired NMR spectra with SDBS reference nmr->compare_nmr compare_ir Analyze IR for characteristic functional group absorptions ir->compare_ir compare_ms Compare molecular ion peak with calculated mass ms->compare_ms assess Assess purity and confirm structural identity compare_nmr->assess compare_ir->assess compare_ms->assess G cluster_0 Acquired Spectroscopic Data cluster_1 Reference Data cluster_2 Comparison & Analysis cluster_3 Conclusion acquired_nmr ¹H and ¹³C NMR Spectra compare Compare chemical shifts, splitting patterns, functional group regions, and m/z values acquired_nmr->compare acquired_ir FT-IR Spectrum acquired_ir->compare acquired_ms Mass Spectrum acquired_ms->compare ref_nmr SDBS ¹H and ¹³C NMR Spectra ref_nmr->compare ref_ir Characteristic IR absorptions ref_ir->compare ref_ms Calculated Molecular Weight ref_ms->compare conclusion Confirmation of Identity and Purity compare->conclusion

References

A Comparative Guide to Assessing the Off-Target Effects of 5-Methyl-2-(methylsulfonyl)pyrimidine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows for effective binding to the ATP-binding pocket of a vast array of kinases.[1] This guide focuses on a specific pyrimidine derivative, 5-Methyl-2-(methylsulfonyl)pyrimidine , a compound whose kinase inhibitory potential warrants a thorough investigation into its selectivity. The central challenge in developing kinase inhibitors is managing their off-target effects, as the conserved nature of the ATP-binding site across the human kinome can lead to unintended interactions.[1][3] These off-target effects can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5][6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target profile of this compound. We will delve into the established methodologies for kinase selectivity profiling and cellular target engagement, comparing our hypothetical compound with the well-characterized kinase inhibitors, Imatinib and Dasatinib.

The Imperative of Off-Target Profiling in Kinase Inhibitor Development

The development of a successful kinase inhibitor hinges on a deep understanding of its interaction with the entire kinome. A lack of selectivity can lead to a host of adverse events, as seen with several clinically approved tyrosine kinase inhibitors (TKIs).[6] Therefore, comprehensive off-target profiling is not merely a regulatory hurdle but a critical step in elucidating the true mechanism of action and predicting potential clinical outcomes.[7]

This guide will explore two gold-standard techniques for assessing on- and off-target effects:

  • In Vitro Kinase Selectivity Profiling: A biochemical approach to quantify the inhibitory activity of a compound against a large panel of purified kinases.[7][8]

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to verify target engagement within a more physiologically relevant cellular context.[9][10][11]

Experimental Design for Off-Target Assessment

A robust assessment of off-target effects requires a multi-faceted approach that combines biochemical and cell-based assays. The following workflow illustrates a logical progression for characterizing a novel kinase inhibitor like this compound.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & QC (this compound) B Primary Target Kinase Assay (Hypothetical: e.g., Kinase X) A->B C Broad Kinome Panel Screening (e.g., >400 kinases) B->C D IC50 Determination for Hits C->D E Cellular Thermal Shift Assay (CETSA) for Primary Target D->E Validate in cellular context F Isothermal Dose-Response CETSA (ITDR-CETSA) E->F G CETSA for Key Off-Targets F->G H Selectivity Profiling vs. Comparators (Imatinib, Dasatinib) G->H Compare selectivity profiles I Pathway Analysis of Off-Targets H->I J Final Risk-Benefit Assessment I->J

Figure 1: Experimental workflow for assessing the off-target effects of a novel kinase inhibitor.

Comparative Kinase Selectivity Profile

To illustrate the importance of selectivity, the following table presents a hypothetical kinase inhibition profile for this compound alongside the known profiles of Imatinib and Dasatinib. This comparison highlights how different inhibitors can have vastly different off-target signatures.

Kinase TargetThis compound (IC50, nM)Imatinib (IC50, nM)[12]Dasatinib (IC50, nM)[5]
Primary Target (Hypothetical)
ABL1>10,00025<1
Key Off-Targets
c-KIT500100<1
PDGFRα80015015
PDGFRβ1,20020028
SRC>10,000>10,000<1
LCK>10,000>10,000<1
DDR12503.8Not reported
NQO2>10,0002,000Not reported

This table contains hypothetical data for this compound for illustrative purposes.

This comparative data underscores the diverse selectivity profiles of kinase inhibitors. While Imatinib is relatively selective for ABL, c-KIT, and PDGFR, Dasatinib exhibits broader activity, potently inhibiting SRC family kinases in addition to ABL.[5][13] Our hypothetical compound shows a different profile, with moderate off-target activity against c-KIT, PDGFRs, and DDR1.

Visualizing Kinase Selectivity

The following diagram illustrates the concept of on-target versus off-target effects within a simplified signaling network.

G cluster_0 Signaling Pathways cluster_1 cluster_2 A Upstream Signal 1 B Primary Target Kinase (e.g., ABL1) A->B C Downstream Effector 1 (Cell Proliferation) B->C D Upstream Signal 2 E Off-Target Kinase 1 (e.g., c-KIT) D->E F Downstream Effector 2 (Cell Survival) E->F G Upstream Signal 3 H Off-Target Kinase 2 (e.g., SRC) G->H I Downstream Effector 3 (Cell Adhesion) H->I Inhibitor 5-Methyl-2- (methylsulfonyl)pyrimidine Inhibitor->B On-Target Inhibition Inhibitor->E Off-Target Inhibition Inhibitor->H No Significant Inhibition

Figure 2: On-target vs. off-target inhibition in signaling pathways.

Methodologies for Off-Target Assessment: Detailed Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.[14][15][16][17][18]

Objective: To quantify the potency of this compound against a panel of kinases.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The inhibitory effect of the compound is determined by the reduction in ADP production.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 25 nL of each compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the kinase solution (in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (in kinase assay buffer) to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the engagement of this compound with its target kinase in intact cells.[9][10][11][19][20][21][22][23][24][25]

Objective: To verify that this compound binds to its intended target and potential off-targets in a cellular environment.

Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heat treatment. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.[9]

Materials:

  • Cell line expressing the target kinase(s)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies specific to the target protein(s)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Heat Shock:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

    • Immediately cool the samples on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation at high speed.

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the samples by Western blotting using antibodies specific for the target protein(s).

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Logical Relationship in Target Engagement

The following diagram illustrates the core principle of CETSA: ligand binding leads to protein stabilization.

G cluster_0 No Ligand cluster_1 With Ligand A Target Protein (Unbound) B Heat Application A->B C Protein Denaturation & Aggregation B->C G Outcome 1 C->G Low Signal in Soluble Fraction D Target Protein + Ligand (Bound Complex) E Heat Application D->E F Increased Thermal Stability (Protein remains soluble) E->F H Outcome 2 F->H High Signal in Soluble Fraction

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion

The comprehensive assessment of off-target effects is a non-negotiable aspect of modern drug discovery, particularly in the development of kinase inhibitors. For a compound like this compound, a systematic approach combining broad-panel biochemical screening with cell-based target engagement assays is paramount. By comparing its selectivity profile to well-established drugs such as Imatinib and Dasatinib, researchers can gain critical insights into its potential therapeutic window and liabilities. The methodologies and protocols outlined in this guide provide a robust framework for such an evaluation, ultimately enabling more informed decision-making in the progression of novel therapeutic candidates.

References

Benchmarking the stability of 5-Methyl-2-(methylsulfonyl)pyrimidine against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of 5-Methyl-2-(methylsulfonyl)pyrimidine

Abstract

This guide provides a detailed technical benchmark of the chemical stability of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery.[1][2] The pyrimidine core is a privileged scaffold in numerous therapeutic agents, and the 2-sulfonyl group imparts unique reactivity that is both synthetically useful and a critical factor in the molecule's stability profile.[3][4] We will dissect the inherent reactivity conferred by the methylsulfonyl moiety, contextualize the electronic contribution of the 5-methyl group, and compare its stability profile against structurally similar compounds. This analysis is grounded in established mechanistic principles and supported by detailed, field-proven experimental protocols for forced degradation studies, enabling researchers to accurately assess and predict the compound's behavior under various stress conditions.

Introduction: The Duality of Reactivity and Stability

The pyrimidine ring is a cornerstone of medicinal chemistry, found in natural nucleic acids and a multitude of FDA-approved drugs.[2][5] Its nitrogen-containing aromatic system is readily functionalized, allowing for fine-tuning of physicochemical and pharmacological properties.[1] Among the various functionalizations, the introduction of a methylsulfonyl group at the 2-position creates a powerful tool for chemists. This group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, making 2-sulfonylpyrimidines valuable intermediates for synthesis and potent electrophiles for covalent protein modification.[6][7][8]

However, this designed reactivity is intrinsically linked to the compound's stability. The very properties that make this compound a reactive and useful molecule also render it susceptible to degradation, particularly through hydrolysis and reaction with nucleophiles.[6][9] Understanding this stability profile is paramount for applications in drug development, ensuring shelf-life, formulation compatibility, and predictable behavior in biological systems.[10]

This guide aims to:

  • Elucidate the key structural features governing the stability of this compound.

  • Benchmark its stability against relevant analogues with different substituents and leaving groups.

  • Detail the primary degradation pathways.

  • Provide robust, step-by-step protocols for conducting comprehensive stability assessments.

The Chemical Landscape of 2-Sulfonylpyrimidines

The C2-Sulfonyl Group: An Electrophilic Hotspot

The defining feature of 2-sulfonylpyrimidines is their high electrophilicity at the C2 position. The sulfonyl group (-SO2R) is a potent electron-withdrawing group, which, combined with the inherent electron-deficient nature of the pyrimidine ring, makes the C2 carbon highly susceptible to attack by nucleophiles.[6][8] This reactivity is the basis for their use as covalent modifiers of cysteine residues in proteins, where the thiol group acts as the nucleophile, displacing the methylsulfinate leaving group.[7] This inherent reactivity is also the molecule's primary liability, as common nucleophiles like water can initiate degradation.

The Role of the 5-Methyl Group

Substituents on the pyrimidine ring can modulate this reactivity. The 5-methyl group in the target compound is a weak electron-donating group (EDG) via hyperconjugation. Its effect is to slightly decrease the electrophilicity of the C2 position when compared to an unsubstituted (5-H) analogue. Consequently, it is expected to have a modest stabilizing effect, slowing the rate of nucleophilic attack relative to pyrimidines bearing electron-withdrawing groups (EWGs) like nitro or trifluoromethyl at the 5-position.[6]

Comparative Stability Analysis

The stability of this compound is best understood when benchmarked against related structures. The primary mode of instability for this class is susceptibility to SNAr.

Compound Class Key Structural Difference Relative Stability vs. Target Compound Rationale
5-Nitro-2-(methylsulfonyl)pyrimidine Strong EWG at C5Less StableThe powerful electron-withdrawing nitro group significantly increases the electrophilicity of the C2 position, accelerating hydrolysis and reaction with nucleophiles.[6][9]
2-Chloro-5-methylpyrimidine Different leaving group at C2More StableThe chloro group is a poorer leaving group than methylsulfinate. Studies show that 2-chloropyrimidines are far less reactive towards nucleophiles under the same conditions.[8]
2-(Methylthio)-5-methylpyrimidine Precursor (unoxidized)Significantly More StableThe methylthio (-SMe) group is not an effective leaving group for SNAr. Oxidation to the sulfone (-SO2Me) is required to activate the C2 position.
2-Methylsulfonyl-benzothiazole Different Heterocyclic CoreLess Stable (in some contexts)Fast-reacting benzothiazole analogues have been reported, though they often require organic co-solvents due to poor aqueous solubility, a property where 2-sulfonylpyrimidines often show an advantage.[6][9]

Key Degradation Pathways

For drug development and formulation, it is critical to anticipate the products of degradation. Forced degradation studies, as mandated by regulatory bodies like the ICH, are designed to purposefully degrade the molecule to identify these pathways.[11][12]

Hydrolytic Degradation

The most prevalent degradation pathway in aqueous environments is hydrolysis. This proceeds via a nucleophilic attack by water or a hydroxide ion at the C2 position, leading to the displacement of the methylsulfonyl group.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • Products: The reaction yields the corresponding 5-methylpyrimidin-2-ol and methanesulfinic acid .[6][9] The formation of the pyrimidin-2-ol byproduct is often observed in stability assays for this class of compounds.[6]

Hydrolytic Degradation Pathway cluster_reactants Reactants cluster_products Products Cmpd This compound Prod1 5-Methylpyrimidin-2-ol Cmpd->Prod1 SₙAr Prod2 Methanesulfinic Acid (CH₃SO₂H) Cmpd->Prod2 H2O H₂O / OH⁻

Caption: Primary hydrolytic degradation pathway of 2-sulfonylpyrimidines.
Thermal and Photolytic Degradation

While hydrolytic instability is often primary, thermal and photolytic stress can induce other degradation pathways.

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for ring decomposition or cleavage of the C-S bond.[13][14] The specific products would need to be identified experimentally.

  • Photolytic Stress: Exposure to UV or visible light, as outlined in ICH guideline Q1B, can lead to photochemically-induced degradation.[12] For aromatic systems like pyrimidine, this can involve complex radical pathways or rearrangements.

Experimental Protocols for Stability Assessment

To provide actionable and reliable data, a systematic approach using forced degradation is required. The goal is typically to achieve 5-20% degradation to ensure that primary degradants are formed without being obscured by secondary products.[11] The following protocols describe a self-validating system where a stable, validated analytical method (typically HPLC-UV/MS) is used to monitor the parent compound's disappearance and the appearance of degradants over time.

Workflow for Stability Benchmarking

The overall process follows a logical sequence from preparation to analysis, ensuring consistency and comparability of results.

Stability Testing Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Interpretation prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) stress_hydro Hydrolytic Stress (pH 2, 7, 9) prep_stock->stress_hydro stress_ox Oxidative Stress (e.g., 3% H₂O₂) prep_stock->stress_ox stress_therm Thermal Stress (Solid & Solution, e.g., 80°C) prep_stock->stress_therm stress_photo Photolytic Stress (ICH Q1B Light Exposure) prep_stock->stress_photo prep_analytical Develop & Validate Stability-Indicating HPLC-UV/MS Method analysis_hplc Analyze Samples at Time Points (t=0, t=x, ...) via HPLC prep_analytical->analysis_hplc stress_hydro->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_mass Characterize Degradants (LC-MS, Mass Balance) analysis_hplc->analysis_mass analysis_kinetics Calculate Degradation Rate & Half-Life analysis_mass->analysis_kinetics

Caption: General workflow for forced degradation and stability testing.
Protocol 1: Hydrolytic Stability Assessment

This protocol, adapted from OECD Guideline 111, determines the rate of hydrolysis as a function of pH.[15]

  • Buffer Preparation: Prepare sterile aqueous buffers at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate).

  • Sample Preparation: From a concentrated stock solution (e.g., 10 mg/mL in acetonitrile or DMSO), spike the compound into each buffer to a final concentration of ~100 µg/mL. Ensure the volume of organic solvent is minimal (<1%) to avoid affecting the aqueous environment.

  • Incubation: Incubate the solutions in sealed, light-protected vials at a controlled temperature (e.g., 50°C to accelerate degradation). Prepare a parallel set at room temperature.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the compound's expected stability.

  • Analysis: Immediately quench any reaction by dilution with mobile phase and/or acidification/basification if necessary. Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~100 µg/mL.

  • Stress Application: Add hydrogen peroxide to the solution to a final concentration of 3%.[16]

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points & Analysis: Sample at appropriate time points (e.g., 0, 2, 6, 24 hours) and analyze by HPLC.

Protocol 3: Thermal Stability
  • Solid State: Place a known quantity of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days). At the end of the period, dissolve the solid and analyze by HPLC for degradation.

  • Solution State: Prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., water or PBS). Incubate at an elevated temperature (e.g., 60°C) and analyze at various time points as described for hydrolysis.

Conclusion

This compound occupies a crucial position in the chemical toolkit, offering high reactivity for SNAr-based applications. This guide establishes that its stability is a direct trade-off with this reactivity. Its primary degradation pathway is hydrolysis to 5-methylpyrimidin-2-ol, a reaction that is accelerated by basic conditions and the presence of strong nucleophiles.

Compared to analogues, its stability is superior to derivatives bearing electron-withdrawing groups but inferior to its 2-chloro and 2-methylthio counterparts, which are less activated towards nucleophilic attack. The provided experimental protocols offer a robust framework for researchers to quantify this stability, identify potential degradants, and make informed decisions during the drug discovery and development process. Ultimately, managing the stability of this compound is key to successfully harnessing its synthetic and pharmacological potential.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methyl-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 5-Methyl-2-(methylsulfonyl)pyrimidine. As a laboratory professional, you understand that meticulous waste management is not merely a regulatory requirement but a cornerstone of a safe, efficient, and environmentally responsible research environment. The procedures outlined below are designed to ensure that waste streams containing this compound are handled with the necessary caution, from the point of generation to final disposal, thereby protecting personnel and the ecosystem.

The core principle of this protocol is risk mitigation. This compound, like many sulfonylpyrimidine derivatives, should be treated as a hazardous chemical. Safety Data Sheets (SDS) for analogous compounds indicate potential hazards including skin, eye, and respiratory irritation.[1][2][3] Therefore, all waste generated from its use must be managed through a designated hazardous waste program.[4][5]

Part 1: Pre-Disposal Hazard Assessment and Safety Controls

Before any waste is generated, a thorough understanding of the compound's potential hazards is essential. This proactive assessment informs every subsequent step of the handling and disposal process.

Engineering and Administrative Controls

All handling and preparation of waste containing this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[6] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][7] Laboratory personnel must receive documented training on the specific hazards and disposal procedures for this chemical class before being permitted to handle the material.[8]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound and its associated waste includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.[6]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile). If conducting procedures with a high risk of splash, consider double-gloving.[9]

  • Body Protection: A lab coat with tight-fitting cuffs.[6]

Part 2: Step-by-Step Waste Segregation and Collection Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Never mix waste containing this compound with other waste streams unless their compatibility has been explicitly verified.[6][9]

Solid Waste
  • Description: Includes unused or expired pure compound, reaction byproducts, and grossly contaminated items like weigh boats or absorbent pads.

  • Procedure:

    • Carefully sweep or transfer solid material into a designated, robust waste container with a secure, tight-fitting lid.[1]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6][10]

    • Store the container in the designated Satellite Accumulation Area (SAA).

Liquid Waste
  • Description: Includes solutions containing the compound, reaction quenching liquids, and solvent rinsates from cleaning contaminated glassware.

  • Procedure:

    • Collect all liquid waste in a compatible, leak-proof container (plastic is often preferred to minimize breakage risk).[5]

    • Ensure the container has a secure, screw-top cap to prevent spills and evaporation.[10]

    • Affix a hazardous waste tag immediately, listing "this compound" and any solvents present with their approximate concentrations.[10]

    • Keep the container closed at all times except when adding waste.[6]

Contaminated Sharps and Labware
  • Description: Needles, syringes, Pasteur pipettes, or broken glassware contaminated with the compound.

  • Procedure:

    • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[6]

    • This container must also be labeled as hazardous waste.

    • Do not overfill sharps containers.

Decontamination of Empty Containers
  • Description: The original manufacturer's bottle or any other container that held the pure compound.

  • Procedure:

    • An empty container that held this compound is not considered non-hazardous until properly decontaminated.

    • Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol) that can fully dissolve the compound.[5][10]

    • Crucially, this rinsate is hazardous waste. Collect all rinsate and add it to your liquid hazardous waste container.[5][10]

    • After the triple rinse, deface or remove the original label and mark the container as "Empty" before discarding it with regular lab glass or plastic waste, as per institutional policy.[5]

Part 3: On-Site Waste Management and Disposal Coordination

Systematic management of collected waste is essential for maintaining a safe and compliant laboratory.

Container Labeling and Management

All hazardous waste containers must be labeled with the following information as soon as the first drop of waste is added:[6]

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents

  • The date accumulation started

  • The associated hazards (e.g., Irritant, Flammable if in solvent)

Satellite Accumulation Area (SAA) Storage

The SAA is the designated location within the lab for the temporary storage of hazardous waste.[6]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6]

  • Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[6]

  • Segregate the this compound waste from incompatible materials like strong acids and oxidizing agents.[1][4]

Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[6]

  • Causality: EH&S professionals are trained to handle, transport, and document hazardous waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF). This ensures the waste is managed in accordance with all local, state, and federal regulations, typically via controlled incineration.[11][12] Never attempt to dispose of this chemical down the drain or in the regular trash. [6][11]

Data Presentation: Hazardous Waste Management Guidelines

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[4][5]
Prohibited Disposal Drain or regular trash[6][11]
Primary Disposal Route Licensed Waste Disposal Facility via EH&S[2][11]
PPE Requirement Goggles, Gloves, Lab Coat[2][6]
Engineering Control Chemical Fume Hood[1][6]
Container Rinsing Triple rinse; collect rinsate as hazardous waste[5][10]
SAA Storage In secondary containment, segregated[1][6]

Experimental Protocol: Workflow for Waste Disposal

The logical flow from chemical use to final disposal is critical for ensuring no step is missed. The following diagram illustrates this comprehensive workflow.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Generation & Segregation cluster_containment Phase 3: Containment & Labeling cluster_storage Phase 4: Accumulation & Disposal start Begin Work with This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_gen Waste Generated hood->waste_gen waste_type Identify Waste Type waste_gen->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid sharps Sharps Waste (Needles, broken glass) waste_type->sharps Sharps container_solid Collect in Labeled, Compatible Solid Waste Container solid->container_solid container_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid->container_liquid container_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps->container_sharps saa Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment container_solid->saa container_liquid->saa container_sharps->saa pickup Contact EH&S for Waste Pickup saa->pickup end Document and Transfer Waste to EH&S pickup->end

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Handling 5-Methyl-2-(methylsulfonyl)pyrimidine: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and effective handling of 5-Methyl-2-(methylsulfonyl)pyrimidine. In the dynamic landscape of drug discovery and development, the compounds we work with often present a mixture of known properties and unexplored potential. This compound is one such compound. While current classifications may not label it as hazardous, the scientific community recognizes that a lack of comprehensive toxicological data necessitates a cautious and well-informed approach.

This guide is structured to provide you with immediate, practical, and scientifically grounded procedures for personal protective equipment (PPE), handling, and disposal. Our goal is to empower you with the knowledge to work safely and confidently, ensuring both your personal safety and the integrity of your research.

Understanding the Compound: A Principle of Precaution

According to its Safety Data Sheet (SDS), this compound is not currently classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, the SDS also notes that its chemical, physical, and toxicological properties have not been thoroughly investigated. This is a critical piece of information. In laboratory settings, the absence of data should not be mistaken for the absence of risk. Therefore, we will proceed with a precautionary principle, adopting best practices for handling potentially hazardous compounds.

Hazard ClassificationStatusSource
GHS ClassificationNot a hazardous substance or mixture
Carcinogenicity (IARC, ACGIH, NTP, OSHA)No ingredients listed as carcinogens at levels ≥ 0.1%
Toxicological PropertiesNot thoroughly investigated

Personal Protective Equipment (PPE): Your First Line of Defense

Given the incomplete toxicological profile of this compound, a robust PPE protocol is non-negotiable. The following recommendations are based on established guidelines for handling chemicals of unknown toxicity and hazardous drugs.[1][2][3][4][5]

Core PPE Requirements:
  • Gloves: Double gloving with powder-free chemotherapy gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard is recommended.[3] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should extend over the cuff.[2] Change gloves every 30-60 minutes or immediately if you suspect contamination.[2]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[6][7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][5]

  • Lab Coat/Gown: A long-sleeved, impermeable gown that closes in the back is required.[3][5] This provides a better barrier than a standard lab coat. Gowns should be changed regularly and immediately if contaminated.[5]

  • Respiratory Protection: While not explicitly required by the SDS for this compound, a NIOSH-approved respirator should be used when handling the powder outside of a containment device (e.g., a chemical fume hood or biological safety cabinet) to avoid inhalation of dust.[1][6]

PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer over cuff) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: Safe Handling Procedures

All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general lab space.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible within the fume hood.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing paper. Clean the spatula and the balance area thoroughly after use.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling: After handling is complete, decontaminate the work surface. Carefully remove and dispose of your outer gloves as described in the disposal plan. Wash your hands thoroughly with soap and water.[3]

Disposal Plan: Managing Waste Safely and Responsibly

Proper waste management is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste Waste Segregation cluster_disposal Disposal Containers Solid Contaminated Solids (Gloves, Gowns, Weighing Paper) SolidBin Labeled Hazardous Waste Bin Solid->SolidBin Liquid Unused/Waste Solutions LiquidBin Labeled Hazardous Liquid Waste Container Liquid->LiquidBin Sharps Contaminated Sharps (Needles, Syringes) SharpsBin Puncture-Proof Sharps Container Sharps->SharpsBin

Caption: Workflow for proper segregation and disposal of contaminated materials.

Disposal Procedures:
  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and absorbent pads, should be collected in a clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions or waste from experiments should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix this waste with other chemical waste streams unless you have confirmed compatibility.[8]

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Spills: In the event of a spill, evacuate the area and prevent others from entering. For a small spill, use a chemical spill kit, wearing your full PPE. Absorb the spill with an inert material, collect it in a sealed container, and dispose of it as hazardous waste.[9] For larger spills, contact your institution's environmental health and safety department immediately.

By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. While this compound may not be currently classified as hazardous, a proactive and cautious approach is always the hallmark of exemplary research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(methylsulfonyl)pyrimidine
Reactant of Route 2
5-Methyl-2-(methylsulfonyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.